molecular formula C9H7ClN2 B103981 7-chloroquinolin-4-amine CAS No. 1198-40-9

7-chloroquinolin-4-amine

Katalognummer: B103981
CAS-Nummer: 1198-40-9
Molekulargewicht: 178.62 g/mol
InChI-Schlüssel: NDRZSRWMMUGOBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloroquinolin-4-amine is a versatile chemical scaffold of significant interest in multiple pharmaceutical research fields. It serves as a fundamental building block in the development of novel therapeutic agents, particularly for infectious diseases and neurological conditions. Research indicates that this core structure is integral to compounds that demonstrate potent activity against Plasmodium falciparum , including multidrug-resistant strains, by targeting heme detoxification pathways within the parasite's acidic food vacuole . Beyond its established role in antimalarial research, derivatives of this compound have been identified as effective non-chelating inhibitors of the Botulinum Neurotoxin serotype A Light Chain (BoNT/A LC) metalloprotease, representing a promising strategy for developing countermeasures against this biothreat agent . Emerging research has uncovered a compelling new application in neuroscience. The compound's structural motif is found in specific antimalarial drugs that act as synthetic agonists for the nuclear receptor NR4A2 (Nurr1), a key regulator of midbrain dopaminergic neuron development and survival . Activation of NR4A2 by these compounds has been shown to provide neuroprotective and anti-inflammatory effects in cellular and animal models of Parkinson's disease, suggesting a potential for drug repurposing and development of new neurotherapeutics . Furthermore, in structural biology, this compound has been used as a fragment in conformational discovery pipelines, helping to identify allosteric probes that stabilize specific states of proteins like Apoptosis-inducing Factor (AIF) . This diverse range of mechanisms and applications makes this compound a valuable and multifunctional compound for advanced medicinal chemistry and drug discovery programs.

Eigenschaften

IUPAC Name

7-chloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRZSRWMMUGOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152593
Record name 7-Chloro-4-aminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-40-9
Record name 4-Amino-7-chloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-4-aminoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-AMINO-7-CHLOROQUINOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-4-aminoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-4-AMINOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SJ6Y866TU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Alchemist's Guide to a Privileged Scaffold: Novel Synthesis Methods for 7-Chloroquinolin-4-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-chloroquinolin-4-amine core is a cornerstone in medicinal chemistry, most notably as the pharmacophore of the seminal antimalarial drug, chloroquine.[1][2] The continued emergence of drug-resistant pathogens necessitates the development of novel derivatives and, consequently, more efficient and versatile synthetic routes to this privileged scaffold. This in-depth technical guide moves beyond canonical methods to explore contemporary, field-proven strategies for the synthesis of this compound and its analogues. We will dissect the causality behind experimental choices in both classical and novel synthetic pathways, providing detailed protocols and comparative data to empower researchers in drug discovery and development. This guide is designed to be a self-validating system, with each protocol and mechanistic claim supported by authoritative references.

Introduction: The Enduring Legacy of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is a versatile and highly significant scaffold in the development of therapeutic agents.[3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[3][4] The archetypal molecule, this compound, forms the core of chloroquine and hydroxychloroquine, drugs that have been pivotal in the fight against malaria for decades.[2] However, the rise of drug resistance has spurred a renaissance in the synthetic chemistry of 4-aminoquinolines, with a focus on creating novel analogues that can overcome these challenges.[1][5] This guide will provide a comprehensive overview of the synthetic landscape, from traditional methods to cutting-edge catalytic systems.

Classical Synthesis: The Enduring Workhorse of Nucleophilic Aromatic Substitution (SNAr)

The most traditional and widely practiced method for the synthesis of this compound derivatives is the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and a suitable amine.[6][7] This method's enduring popularity lies in its simplicity and the ready availability of the starting materials.

Mechanistic Rationale

The quinoline ring is electron-deficient, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the ring nitrogen. The chlorine atom at the 4-position is further activated towards nucleophilic attack by the adjacent nitrogen. The reaction proceeds through a Meisenheimer-like intermediate, where the amine attacks the C4 carbon, leading to the formation of a resonance-stabilized anionic σ-complex. Subsequent elimination of the chloride ion restores aromaticity and yields the desired 4-aminoquinoline product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 4,7-dichloroquinoline 4,7-dichloroquinoline Intermediate Intermediate 4,7-dichloroquinoline->Intermediate Nucleophilic Attack Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Intermediate This compound derivative This compound derivative Intermediate->this compound derivative Chloride Elimination HCl HCl Intermediate->HCl

Caption: Generalized SNAr mechanism for 4-aminoquinoline synthesis.

Experimental Protocol: A Classic Condensation

The following is a representative protocol for the synthesis of N-benzyl-7-chloroquinolin-4-amine derivatives, adapted from the literature.[1]

Step 1: Reactant Setup

  • In a round-bottom flask, combine 4,7-dichloroquinoline (1 equivalent), the desired benzylamine derivative (1.1-1.5 equivalents), potassium carbonate (1.2 equivalents), and triethylamine (as a base and solvent).

  • Add N-methyl-2-pyrrolidone (NMP) as a high-boiling solvent.

Step 2: Reaction

  • Heat the reaction mixture to 130-150 °C and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Novel Synthetic Strategies: Expanding the Synthetic Chemist's Toolkit

While the SNAr reaction is robust, the need for more efficient, greener, and diverse synthetic routes has led to the development of several novel methods. These approaches often employ metal catalysis, microwave irradiation, or one-pot procedures to achieve higher yields, shorter reaction times, and broader substrate scope.

Palladium-Catalyzed Dehydrogenative Aromatization

A recent and elegant approach involves the palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines.[3][4] This method provides direct access to 4-aminoquinolines from readily available precursors.

Causality: The reaction is catalyzed by a palladium(II) species, which facilitates the oxidative dehydrogenation of the dihydroquinolinone, leading to the aromatic quinoline ring system. Copper(II) acetate is often used as a co-oxidant to regenerate the active palladium catalyst.

Key Features:

  • Catalyst: Pd(OAc)2

  • Oxidant: Cu(OAc)2

  • Ligand: 1,10-phenanthroline

  • Solvent: Pivalic acid

  • Temperature: 140 °C

  • Atmosphere: Oxygen balloon

This method has shown excellent group tolerance for both the amine and the quinoline core, enabling the synthesis of complex molecules like chloroquine and amodiaquine in good yields.[3][4]

Dehydrogenative_Aromatization 2,3-dihydroquinolin-4(1H)-one 2,3-dihydroquinolin-4(1H)-one Pd-Catalyzed Reaction Pd-Catalyzed Reaction 2,3-dihydroquinolin-4(1H)-one->Pd-Catalyzed Reaction Amine 4-Aminoquinoline 4-Aminoquinoline Pd-Catalyzed Reaction->4-Aminoquinoline Dehydrogenation Pd(OAc)2 / Cu(OAc)2 Pd(OAc)2 / Cu(OAc)2 Pd(OAc)2 / Cu(OAc)2->Pd-Catalyzed Reaction Catalyst/Oxidant

Caption: Palladium-catalyzed dehydrogenative aromatization workflow.

Microwave-Assisted Synthesis: A Green Chemistry Approach

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating, such as reduced reaction times, higher yields, and often, cleaner reactions.[8][9][10] The synthesis of this compound derivatives is particularly amenable to this technology.[8][11]

Causality: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can accelerate reaction rates and, in some cases, enable reactions to proceed under solvent-free conditions.[8]

Comparative Data: Conventional vs. Microwave-Assisted Synthesis

MethodReaction TimeYield (%)ConditionsReference
Conventional Heating12-14 hours49-65Reflux in acetonitrile[3]
Microwave Irradiation20-30 minutes80-95DMSO, 140-180 °C[3][4]
Ultrasound Irradiation30 minutes78-89Ethanol, 90 °C[6]

Experimental Protocol: Microwave-Assisted Synthesis of Amino Acid Derivatives of 7-Chloroquinoline [11]

Step 1: Reactant Setup

  • In a microwave-safe vessel, combine 4,7-dichloroquinoline (1 equivalent), the desired amino acid derivative (1.1 equivalents), and a suitable base (e.g., triethylamine).

  • Add a polar solvent such as THF or DMSO.

Step 2: Microwave Irradiation

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at a set temperature (e.g., 70 °C) for a short duration (e.g., 1 hour).

Step 3: Work-up and Purification

  • After cooling, purify the product by crystallization or column chromatography.

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, minimizing waste and purification steps. Several MCRs have been developed for the synthesis of 4-aminoquinoline derivatives.

Example: Imidoylative Sonogashira/Cyclization Cascade [3][4]

This three-component reaction involves the coupling of an alkyne, an amine, and a dihaloarene, catalyzed by palladium and copper. The reaction proceeds through a cascade of imidoylation, Sonogashira coupling, and intramolecular cyclization to afford 2-(alkyl/aryl)-4-aminoquinolines.

Key Reagents:

  • Catalyst: Pd(OAc)2

  • Ligand: Xantphos

  • Co-catalyst: CuBr

  • Base: Cs2CO3

  • Solvent: DMF

  • Temperature: 90 °C

Synthesis of Key Derivatives and Analogues

The versatility of the this compound scaffold allows for extensive derivatization to modulate its biological activity.

Modification of the Amine Side Chain

A primary strategy for developing novel 4-aminoquinoline derivatives is the modification of the amine side chain at the 4-position. This can be achieved by using a diverse range of primary and secondary amines in the SNAr reaction or other coupling methods.[1][5][12] The nature of the side chain is crucial for activity against drug-resistant strains of pathogens.[13]

Substitution at Other Positions of the Quinoline Ring

While the 7-chloro substituent is a hallmark of many active compounds, modifications at other positions of the quinoline ring have been explored to fine-tune the molecule's properties.[14][15] Metal-catalyzed cross-coupling reactions, such as Suzuki, Ullmann, and Negishi couplings, are powerful tools for introducing aryl, ether, and alkyl substituents at the 7-position, starting from a 7-bromo-4-chloroquinoline intermediate.[14]

Conclusion

The synthesis of this compound and its derivatives continues to be an active and evolving field of research. While classical SNAr reactions remain a reliable method, novel strategies employing metal catalysis, microwave irradiation, and multi-component reactions offer significant advantages in terms of efficiency, sustainability, and the ability to generate diverse libraries of compounds. The in-depth understanding of the mechanisms and the practical application of the protocols detailed in this guide will empower researchers to design and synthesize the next generation of 4-aminoquinoline-based therapeutics.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]
  • Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains. RSC Advances. [Link]
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [Link]
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkyl
  • Recent developments in antimalarial activities of 4-aminoquinoline deriv
  • Synthesis of 7-chloroquinolinyl-4-amino-N-(substituted)-benzamides as potential antitubercular agents.
  • Synthesis of novel [(7-chloroquinolin-4-yl)oxy]chalcones 5.
  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry. [Link]
  • Microwave-Accelerated Solvent- and Catalyst-Free Synthesis of 4-Aminoaryl/alkyl-7-chloroquinolines and 2-Aminoaryl/alkylbenzothiazoles.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
  • Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. PubMed Central. [Link]
  • Process for preparing 4-amino-7-chloro-quinoline.
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central. [Link]
  • Microwave-assisted synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate by the Grohe-Heitzer reaction.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

Sources

Introduction: The Strategic Importance of 7-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 7-Chloroquinolin-4-amine

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 1198-40-9), a pivotal chemical intermediate in the pharmaceutical industry. Primarily serving as the foundational scaffold for the synthesis of critical antimalarial drugs, including Chloroquine and Hydroxychloroquine, its derivatives are also under active investigation for their potential as anticancer and antimicrobial agents. This guide details the compound's core physicochemical properties, spectroscopic signature, chemical reactivity, and established protocols for its synthesis and analysis. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights into the handling and application of this important molecule.

This compound is an aromatic heterocyclic amine that holds a significant position in medicinal chemistry.[1] Its structure is the cornerstone of the 4-aminoquinoline class of drugs, a group that has had a profound impact on global health for decades.[2] The primary utility of this compound lies in its role as a key precursor to Chloroquine and Hydroxychloroquine, drugs historically vital in the treatment and prevention of malaria.[3][4] The mechanism of action for these drugs is rooted in their ability to complex with ferriprotoporphyrin IX in the malaria parasite, inhibiting its detoxification to hemozoin and leading to parasite death.[1]

Beyond its established role in antimalarial therapeutics, the 7-chloroquinoline scaffold is a "privileged structure" in drug discovery, demonstrating a remarkable capacity for molecular modification to target a diverse range of biological pathways. Consequently, research has expanded to explore derivatives of this compound for their cytotoxic effects against various cancer cell lines and for broader antimicrobial applications.[5][6] This guide serves as a centralized technical resource, consolidating the essential chemical and physical data required for the effective utilization of this compound in research and development settings.

Physicochemical and Structural Properties

The physical properties of this compound dictate its behavior in both storage and reaction environments. It is typically supplied as an off-white to light brown solid.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[7]
CAS Number 1198-40-9[1]
Molecular Formula C₉H₇ClN₂[8]
Molecular Weight 178.62 g/mol [8]
Appearance Off-white to light brown solid[1]
Melting Point 150-152.5 °C[1][8]
Boiling Point 366.8 ± 27.0 °C (Predicted)[1][8]
Density 1.363 ± 0.06 g/cm³ (Predicted)[1][8]
pKa (Conjugate Acid) 7.49 ± 0.50 (Predicted)[1]
XLogP3 2.3[8]
Solubility Profile

Quantitative solubility data for this compound in a range of solvents is not extensively published. However, based on its structure and information from synthesis protocols, a qualitative profile can be established. It is sparingly soluble in water.[8] Its basic amine functionality and aromatic character confer solubility in various organic solvents. It is commonly dissolved in alcohols like ethanol, particularly upon heating, as seen in synthesis procedures.[4] For analytical purposes and in biological assays, it is often dissolved in dimethyl sulfoxide (DMSO).[2]

Acidity and Basicity (pKa)

The predicted pKa of the protonated amine is approximately 7.49, indicating it is a weak base.[1] This property is of critical importance for its physiological behavior and its role in drug action. At physiological pH (~7.4), the amine group will exist in a significant equilibrium between its protonated (cationic) and neutral forms. This balance is crucial for membrane permeability and for the accumulation of its derivatives, like Chloroquine, in the acidic food vacuole of the malaria parasite—a key step in its mechanism of action.

Spectroscopic Characterization: The Molecular Fingerprint

The structural identity and purity of this compound are definitively established through a combination of spectroscopic techniques. Each method provides a unique piece of structural information, collectively forming a comprehensive "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the quinoline ring system will appear as doublets and multiplets, with their specific chemical shifts and coupling constants determined by their electronic environment and proximity to the chloro and amino substituents. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum provides one signal for each unique carbon atom in the molecule. Based on data from derivatives, the expected chemical shifts for the quinoline core carbons are well-defined.[5] The electron-withdrawing chlorine atom and the electron-donating amine group significantly influence the chemical shifts of the carbons to which they are attached and their neighbors. Representative ¹³C NMR chemical shifts for the core quinoline structure are detailed in Table 2.

Table 2: Representative ¹³C NMR Chemical Shifts for the 7-Chloroquinoline Core

Carbon AtomRepresentative Chemical Shift (δ, ppm)Source
C2150.7[5]
C399.2[5]
C4152.4[5]
C4a (C10)117.9[5]
C5124.7[5]
C6124.5[5]
C7133.8[5]
C8127.9[5]
C8a (C9)149.5[5]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands:

  • N-H Stretching: Medium to sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine (-NH₂).

  • C=C and C=N Stretching: Multiple sharp bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic quinoline ring system.

  • C-Cl Stretching: A strong band typically found in the 1000-1100 cm⁻¹ region, indicative of the aryl-chloride bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approx. 178.6). The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion, with a characteristic (M+2)⁺ peak at approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.[7]

Chemical Synthesis and Reactivity

The primary route for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline.[4] This reaction forms the basis for the production of nearly all 4-aminoquinoline drugs.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position of the quinoline ring is significantly more reactive towards nucleophilic attack than the chlorine at the C7 position. This enhanced reactivity is a direct consequence of the electron-withdrawing effect of the ring nitrogen atom, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

G Figure 1: Synthesis via Nucleophilic Aromatic Substitution cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 4,7-dichloroquinoline 4,7-dichloroquinoline Reaction SNAr Reaction 4,7-dichloroquinoline->Reaction Nucleophile (e.g., NH₃ source) Nucleophile (e.g., NH₃ source) Nucleophile (e.g., NH₃ source)->Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Heat / Pressure or Ultrasound Heat / Pressure or Ultrasound Heat / Pressure or Ultrasound->Reaction This compound This compound Reaction->this compound Forms C-N bond G Figure 2: HPLC Quality Control Workflow SamplePrep 1. Sample Preparation (Dissolve in Mobile Phase) Injection 2. HPLC Injection (10 µL) SamplePrep->Injection Separation 3. Chromatographic Separation (C18 Column, Isocratic Elution) Injection->Separation Detection 4. UV Detection (254 nm) Separation->Detection Analysis 5. Data Analysis (Peak Integration, Purity Calculation) Detection->Analysis Report 6. Report Generation (Certificate of Analysis) Analysis->Report G Figure 3: Conversion to Chloroquine Start This compound Reaction Alkylation (Condensation) Start->Reaction Reagent 4-diethylamino- 1-methylbutylamine (Side Chain) Reagent->Reaction Displaces Cl on 4,7-dichloroquinoline OR alkylates amine Product Chloroquine Reaction->Product

Sources

7-chloroquinolin-4-amine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

**A Technical Guide to the

Mechanisms of Action of 7-Chloroquinolin-4-amine**

Abstract

The this compound scaffold is a cornerstone in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine (CQ) and its derivative, hydroxychloroquine (HCQ).[1][2] Initially developed for its profound antiplasmodial activity, the biological repertoire of this chemical entity is now understood to be far broader, encompassing significant immunomodulatory, antiviral, and anticancer properties. This guide provides an in-depth exploration of the core mechanisms through which this compound and its derivatives exert their effects on biological systems. We will deconstruct its action from the acidic digestive vacuole of the malaria parasite to the lysosomes of mammalian cells, detailing the key molecular interactions and downstream consequences. Furthermore, this document provides field-tested experimental protocols for researchers to investigate these mechanisms, ensuring a blend of theoretical knowledge and practical application for professionals in drug development and biomedical research.

The Primary Mechanism: Antimalarial Action via Heme Detoxification Disruption

The quintessential mechanism of action for this compound derivatives like chloroquine is the disruption of heme detoxification in the intra-erythrocytic stages of the Plasmodium falciparum parasite.[3][4]

Causality of the Mechanism

Plasmodium parasites digest vast quantities of host hemoglobin within an acidic organelle known as the digestive vacuole (DV) to obtain essential amino acids. This process releases large amounts of toxic, free ferrous heme (Fe(II)-protoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline structure called hemozoin, which is biochemically equivalent to β-hematin.[3][5]

Chloroquine, being a weak base, accumulates to high concentrations in the acidic DV.[6][7] Here, it is proposed to interfere with hemozoin formation through several concerted actions:

  • Capping Hemozoin Chains: Chloroquine is thought to bind to the growing faces of the hemozoin crystal, preventing further heme monomers from being added and effectively "capping" the polymerization process.[8][9]

  • Complexation with Heme: CQ forms a complex with free heme, which prevents its incorporation into the hemozoin crystal. This complex is itself toxic to the parasite.[10]

The resulting accumulation of free or complexed heme leads to oxidative stress, membrane damage, and ultimately, lysis and death of the parasite.[3][10]

Visualization of Antimalarial Action

The following diagram illustrates the inhibition of heme polymerization within the parasite's digestive vacuole.

Antimalarial_Mechanism cluster_vacuole Parasite Digestive Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Fe-protoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) ToxicComplex Heme-CQ Complex (Toxic) Heme->ToxicComplex MembraneDamage Membrane Damage & Parasite Death Heme->MembraneDamage Accumulation Leads to CQ Chloroquine (this compound derivative) CQ->Hemozoin Blocks Polymerization CQ->ToxicComplex ToxicComplex->MembraneDamage Autophagy_Inhibition cluster_cell Mammalian Cell Cytoplasm DamagedOrganelle Damaged Organelle or Protein Aggregate Autophagosome Autophagosome DamagedOrganelle->Autophagosome Engulfment Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Lysosome->Autolysosome Fusion Blocked & Hydrolases Inhibited Recycled Recycled Components Autolysosome->Recycled Degradation by Acid Hydrolases CQ_agent Lysosomotropic Agent (e.g., Chloroquine) CQ_agent->Lysosome Accumulates & Raises pH

Caption: Disruption of autophagic flux via lysosomal neutralization.

Experimental Protocols for Mechanistic Investigation

To empower researchers, this section provides validated, step-by-step protocols for assessing the core mechanisms of this compound derivatives.

Protocol: In Vitro Heme Polymerization Inhibition Assay (HPIA)

This assay quantifies a compound's ability to inhibit the formation of β-hematin (hemozoin) from a heme source, directly testing the primary antimalarial mechanism.

Principle: Free heme (hematin) is soluble in a basic solution but will precipitate as β-hematin when the pH is lowered. An inhibitor will complex with heme, keeping it in the soluble fraction after centrifugation. The amount of polymerized heme is quantified by dissolving the pellet and measuring its absorbance.

Materials:

  • Hematin

  • Sodium hydroxide (NaOH), 0.2 M

  • Glacial acetic acid

  • Dimethyl sulfoxide (DMSO)

  • Test compound (e.g., this compound derivative)

  • Positive control: Chloroquine diphosphate

  • 96-well microplate, centrifuge, microplate reader

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of hematin in 0.2 M NaOH.

    • Prepare serial dilutions of the test compound and chloroquine in DMSO or an appropriate solvent.

  • Assay Setup: [11][12][13] * In a microtube, add 100 µL of the 1 mM hematin solution.

    • Add 50 µL of the test compound at various concentrations (in triplicate). Use solvent as a negative control and chloroquine as a positive control.

  • Initiation of Polymerization: [14][15] * To initiate the reaction, add 50 µL of glacial acetic acid (to achieve a final pH of ~2.6-3.0).

    • Incubate the mixture at 37°C for 24 hours to allow for polymerization. [11][12][13]4. Pelleting and Washing:

    • Centrifuge the tubes at 8,000 rpm for 10 minutes to pellet the polymerized β-hematin. [14][15] * Carefully remove the supernatant, which contains unpolymerized heme.

    • Wash the pellet three times with 200 µL of DMSO to remove any residual unpolymerized heme, centrifuging after each wash. [14][15]5. Quantification:

    • Dissolve the final, washed pellet in 200 µL of 0.1 M NaOH to de-polymerize the β-hematin back to soluble heme. [13][14] * Transfer 100 µL of this solution to a 96-well plate and read the absorbance at 405 nm. [12][14]6. Data Analysis:

    • Calculate the percentage of inhibition relative to the negative control.

    • Determine the IC50 value (the concentration that inhibits 50% of β-hematin formation) by plotting inhibition versus log concentration.

Self-Validation:

  • The positive control (chloroquine) should yield a consistent and known IC50 value.

  • The negative control should show a high absorbance value, indicating robust polymerization.

  • A clear dose-response curve should be observed for active compounds.

Protocol: Autophagic Flux Assay via LC3-II Western Blot

This protocol measures a compound's effect on autophagic flux by monitoring the levels of the autophagosome marker protein, LC3-II.

Principle: During autophagy, the cytosolic protein LC3-I is converted to LC3-II and recruited to the autophagosome membrane. An inhibitor of autophagy, like chloroquine, blocks the degradation of autophagosomes, leading to an accumulation of LC3-II. Comparing LC3-II levels in the presence and absence of a lysosomal inhibitor allows for the measurement of "autophagic flux." [16][17][18] Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compound (e.g., hydroxychloroquine)

  • Lysosomal inhibitor (e.g., Chloroquine at 50 µM or Bafilomycin A1 at 100 nM) [19]* RIPA lysis buffer with protease inhibitors

  • SDS-PAGE gels (a 12% or gradient gel is recommended to separate LC3-I and LC3-II) [18]* PVDF membrane

  • Primary antibody: Rabbit anti-LC3 (e.g., Novus Biologicals NB100-2220) [18]* Loading control antibody (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody and ECL substrate

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells and allow them to adhere overnight.

    • Prepare four treatment groups: (1) Untreated (control), (2) Test compound alone, (3) Lysosomal inhibitor alone, (4) Test compound + Lysosomal inhibitor. [18] * Causality Note: The group with the lysosomal inhibitor alone establishes the basal autophagic flux, while the combination group reveals if the test compound is an inducer or inhibitor. If the test compound is an inhibitor like CQ, its effect will be similar to the lysosomal inhibitor alone.

    • Incubate for a predetermined time (e.g., 16-24 hours). Add the lysosomal inhibitor for the last 2-4 hours of the incubation. [18]2. Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer. [19] * Sonicate briefly and centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA or Bradford assay.

  • Western Blotting: [19] * Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

    • Incubate with primary anti-LC3 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect signal using an ECL substrate.

    • Strip and re-probe the membrane for a loading control.

  • Data Analysis:

    • Perform densitometry on the LC3-II band. Normalize to the loading control.

    • Interpretation: An accumulation of LC3-II in the presence of the test compound (similar to the lysosomal inhibitor control) indicates a blockage of autophagic flux. [18][20] Self-Validation:

  • The lysosomal inhibitor control group (Chloroquine or Bafilomycin A1) must show a significant accumulation of LC3-II compared to the untreated group.

  • The loading control should be consistent across all lanes.

  • Two distinct bands for LC3-I (higher MW) and LC3-II (lower MW) should be visible.

Visualization of Experimental Workflow: Autophagic Flux Assay

Workflow_Autophagy cluster_workflow Workflow: Western Blot for Autophagic Flux start 1. Seed Cells in 4 Groups treat 2. Treat Cells: - Control - Test Compound - Lysosomal Inhibitor - Combo Treatment start->treat lyse 3. Lyse Cells & Quantify Protein treat->lyse sds 4. SDS-PAGE & PVDF Transfer lyse->sds probe 5. Antibody Probing: - Primary (Anti-LC3) - Secondary (HRP) sds->probe detect 6. ECL Detection & Imaging probe->detect analyze 7. Densitometry Analysis (LC3-II / Loading Control) detect->analyze end Conclusion: Determine Effect on Autophagic Flux analyze->end

Caption: Step-by-step workflow for the autophagic flux assay.

Quantitative Data Summary

The biological activity of this compound derivatives is highly context-dependent. The following table summarizes representative inhibitory concentrations to provide a quantitative perspective on their potency in different systems.

Compound Assay / System Target IC50 / EC50 Value Reference
ChloroquineHeme Polymerization Inhibitionβ-hematin formation1.478 mM[11]
ChloroquineP. falciparum (W2 Strain) GrowthParasite Viability< 10 µM[2]
HydroxychloroquineAutophagy Inhibition (in vitro)Autophagic Flux25-100 µM (effective range)[21]
Chloroquine Analog VIIITLR9 AntagonismTLR9 Signaling0.5 nM[22]

Note: IC50 values can vary significantly based on specific assay conditions, cell lines, and parasite strains used.

Conclusion and Future Outlook

The this compound scaffold represents a remarkable example of a privileged structure in pharmacology. Its journey from a specific antimalarial agent to a broad-spectrum modulator of fundamental cellular processes like autophagy highlights the intricate interplay between a drug's physicochemical properties and its biological targets. The primary antimalarial action is a well-defined process of disrupting heme detoxification, while its effects in mammalian systems are elegantly explained by the principles of lysosomotropism.

Future research will likely focus on refining this scaffold to enhance specificity for desired targets—for example, designing derivatives that more potently inhibit autophagy in cancer cells while minimizing off-target effects. Understanding how these compounds modulate the tumor microenvironment and immune cell function remains a fertile ground for discovery. [23]The robust and validated protocols provided herein serve as a foundational toolkit for researchers dedicated to unraveling the full therapeutic potential of this versatile chemical entity.

References

  • LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. Methods in Molecular Biology.
  • Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC. PubMed Central.
  • Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine. Frontiers.
  • On the molecular mechanism of chloroquine's antimalarial action. PubMed.
  • On the molecular mechanism of chloroquine's antimalarial action - PMC. NIH.
  • LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. Springer Nature.
  • The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane. MDPI.
  • Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC. PubMed Central.
  • Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function | Request PDF. ResearchGate.
  • In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives. Semantic Scholar.
  • Application Notes and Protocols: Studying Hemozoin Polymerization Inhibition. BenchChem.
  • Revealing Chloroquine's Antimalarial Mechanism: The Suppression of Nucleation Events during Heme to Hemozoin Transformation | Request PDF. ResearchGate.
  • How to Measure Autophagic Flux With LC3 Protein Levels. Bio-Techne.
  • Time-dependent effects of chloroquine on pH of hepatocyte lysosomes. PubMed.
  • Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function. PubMed.
  • Involvement of heme in the antimalarial action of chloroquine - PMC. NIH.
  • Effect of chloroquine on heme polymerization; the molecular mechanism.... ResearchGate.
  • Chloroquine Prevents Progression of Experimental Pulmonary Hypertension via Inhibition of Autophagy and Lysosomal Bone Morphogenetic Protein Type II Receptor Degradation. AHA Journals.
  • Lysosomotropic agents: Impact on lysosomal membrane permeabilization and cell death | Request PDF. ResearchGate.
  • Lysosomes, pH and the antimalarial action of chloroquine. ResearchGate.
  • In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC. PubMed Central.
  • Drugs, Metabolites, and Lung Accumulating Small Lysosomotropic Molecules: Multiple Targeting Impedes SARS-CoV-2 Infection and Progress to COVID-19 - PMC. PubMed Central.
  • Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC. PubMed Central.
  • Time-dependent effects of chloroquine on pH of hepatocyte lysosomes. Mayo Clinic.
  • Western Blot protocol specific for LC3 Antibody (NB100-2331). Novus Biologicals.
  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. NIH.
  • Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. Journal UII.
  • Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. AIP Publishing.
  • Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC. NIH.
  • How Does Hydroxychloroquine (HCQ) Work?. YouTube.
  • Autophagy, apoptosis, and inflammation response of Sebastiscus marmoratus to different concentrations of hydroxychloroquine. Frontiers.
  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI.
  • [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. PubMed Central.
  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC. NIH.
  • 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC. PubMed Central.

Sources

A Technical Guide to 7-Chloroquinolin-4-Amine: Therapeutic Targets and Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-chloroquinolin-4-amine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for some of the most impactful drugs developed, including the renowned antimalarial agent chloroquine. While its historical significance is rooted in infectious disease, contemporary research has unveiled a remarkable breadth of biological activities, positioning this chemical moiety at the forefront of drug discovery for oncology, immunology, and virology. This technical guide provides an in-depth analysis of the core biological activities and therapeutic targets associated with this compound and its derivatives. We will explore its established mechanisms of action, from the disruption of parasitic heme metabolism to the modulation of cellular autophagy, and detail the experimental methodologies required to investigate its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for next-generation therapeutics.

Introduction: The Enduring Legacy of a Privileged Scaffold

This compound is a heterocyclic aromatic amine that serves as the fundamental building block for the class of 4-aminoquinoline drugs.[1] Its simple yet elegant structure belies a profound pharmacological importance. The presence of the chlorine atom at the 7-position and the amino group at the 4-position are critical for the biological activities observed in its many derivatives.[2] The most famous of these, chloroquine and hydroxychloroquine, have been mainstays in the treatment of malaria and autoimmune diseases for decades.[1][3]

The enduring interest in this scaffold stems from its unique physicochemical properties. As a weak base, it readily traverses cell membranes and accumulates in acidic intracellular compartments, such as lysosomes and the digestive vacuole of the malaria parasite.[4][5] This "ion trapping" mechanism is central to many of its biological effects and provides a clear causal link between chemical structure and therapeutic action.[5] In recent years, the discovery that 4-aminoquinolines can potently inhibit autophagy has triggered a renaissance in their investigation, particularly as chemosensitizing agents in cancer therapy.[6][7] This guide synthesizes the foundational knowledge and cutting-edge research surrounding this remarkable molecule.

Primary Biological Activities and Therapeutic Arenas

The this compound core has been successfully exploited to generate compounds with a wide spectrum of activities.

Antimalarial Activity

The primary and most well-documented application of 4-aminoquinoline derivatives is in the treatment of malaria caused by Plasmodium species.[8] Chloroquine was once the first-line therapy worldwide, and though resistance is now widespread, the scaffold remains a vital component in combination therapies and new drug design.[4][9] The activity is potent against the erythrocytic (blood) stages of the parasite, where it interferes with a critical detoxification pathway.[2]

Anticancer Activity

A substantial body of research demonstrates the potent cytotoxic and antiproliferative effects of this compound derivatives against a multitude of human cancer cell lines, including breast, colon, lung, melanoma, and leukemia.[10][11][12][13] The anticancer activity is often multifaceted, arising from the induction of apoptosis, cell cycle arrest, and, most notably, the inhibition of autophagy, which is a key survival mechanism for cancer cells under metabolic stress.[14][15] Derivatives are being actively investigated both as standalone agents and as adjuvants to enhance the efficacy of conventional chemotherapies and radiation.[7][15]

Anti-inflammatory and Immunomodulatory Roles

Derivatives such as hydroxychloroquine are widely used in the management of autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus.[3] The mechanism is linked to the modulation of innate immune signaling pathways. By accumulating in endosomes, 4-aminoquinolines can inhibit Toll-like receptors (TLRs), particularly TLR7 and TLR9, which are sensors of nucleic acids that can trigger inflammatory cascades.[16][17] This reduces the production of pro-inflammatory cytokines, making them valuable anti-inflammatory agents.[18]

Antiviral Properties

The ability of 4-aminoquinolines to raise the pH of endosomes has been shown to interfere with the replication cycle of several viruses.[4] This mechanism can inhibit the pH-dependent fusion of viral and endosomal membranes, a critical step for the entry of many viruses into the host cell. While early in vitro promise against viruses like SARS-CoV-2 did not translate into definitive clinical efficacy for chloroquine and hydroxychloroquine, the underlying mechanism remains a valid strategy for broad-spectrum antiviral development.[3][4]

Key Molecular Mechanisms and Therapeutic Targets

The diverse biological effects of this compound derivatives can be traced to two primary, well-characterized mechanisms of action.

Target 1: Heme Polymerization in Plasmodium

Expertise & Causality: Inside the red blood cell, the malaria parasite digests vast quantities of host hemoglobin as a source of amino acids. This process releases large amounts of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, insoluble crystal called hemozoin within its acidic digestive vacuole.[8]

4-aminoquinolines, being weak bases, become protonated and trapped within this acidic vacuole, reaching high concentrations.[4] Here, they cap the growing hemozoin crystal by forming a complex with heme, preventing further polymerization.[5] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[9] The 7-chloro group is essential for this high-affinity binding and activity.[2]

G cluster_vacuole Parasite Digestive Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Complex Heme-Drug Complex Heme->Complex CQ This compound Derivative (e.g., Chloroquine) CQ->Complex Binds Complex->Hemozoin Inhibits G Stress Cellular Stress (e.g., Chemotherapy) Autophagosome Autophagosome (Engulfs Damaged Organelles) Stress->Autophagosome Induces Autophagy Autolysosome Autolysosome (Degradation & Recycling) Autophagosome->Autolysosome Fuses with Lysosome Lysosome (Acidic, contains Hydrolases) Lysosome->Autolysosome Lysosome->Autolysosome Inhibits Fusion Apoptosis Apoptosis (Cell Death) Autolysosome->Apoptosis Suppresses CQ This compound Derivative CQ->Lysosome Accumulates in Raises pH

Caption: Mechanism of Autophagy Inhibition.

Quantitative Data Summary: Antiproliferative Activity

To illustrate the therapeutic potential of this scaffold in oncology, the following table summarizes the 50% growth inhibition (GI₅₀) or inhibitory concentration (IC₅₀) values for various this compound derivatives against selected human cancer cell lines, as reported in the literature.

Compound/DerivativeCancer Cell LineCell TypeReported GI₅₀/IC₅₀ (µM)Reference
Derivative 9 HCT-116Colon Carcinoma21.41[10]
Derivative 9 HeLaCervical Carcinoma21.41[10]
Derivative 3 HCT-116Colon Carcinoma23.39[10]
Derivative 3 MCF-7Breast Adenocarcinoma>50[10]
Hybrid 5d HuT78T-cell Lymphoma0.4[12]
Hybrid 5d THP-1Acute Monocytic Leukemia0.6[12]
Hybrid 5d RajiBurkitt's Lymphoma4.3[12]
Hybrid 25 SNB-75CNS Cancer0.05[19]
Hybrid 37 SRLeukemia0.07[19]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Breast Cancer8.73[13][20]
Carbamate 4b A2780Ovarian Cancer2.81 (µg/mL)[21]
Carbamate 4b MCF-7Breast Cancer5.69 (µg/mL)[21]

Note: Direct comparison between studies should be made with caution due to variations in experimental protocols and assay conditions.

Experimental Protocols & Methodologies

A critical aspect of drug discovery is the use of robust and validated assays. Here, we detail a standard protocol for assessing the cytotoxic effects of novel this compound derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells, providing a measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (<0.5%).

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Self-Validating System & Trustworthiness: This protocol includes essential controls (untreated and vehicle) to account for background absorbance and any potential effects of the solvent. The dose-response curve generated is a self-validating measure; a clear sigmoidal curve indicates a specific inhibitory effect rather than a random artifact.

Experimental Workflow Visualization

The path from initial compound synthesis to validated hit involves a logical progression of assays.

G cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_validation Preclinical Validation start Design & Synthesize This compound Derivatives screen Primary Screen: Single High-Dose Cytotoxicity (e.g., MTT Assay) start->screen dose Dose-Response Assay (Determine IC₅₀) screen->dose Active Compounds selectivity Selectivity Panel: Test against Normal (Non-Cancerous) Cell Lines dose->selectivity Potent Compounds autophagy Autophagy Flux Assay (e.g., LC3-II Western Blot) selectivity->autophagy Selective Hits apoptosis Apoptosis Assay (e.g., Annexin V Staining) autophagy->apoptosis targets Target Engagement Assays (e.g., Kinase Panel, Heme Binding) apoptosis->targets invivo In Vivo Efficacy (Xenograft Models) targets->invivo Validated Mechanism

Caption: Drug Discovery Workflow for Novel Derivatives.

Future Directions and Conclusion

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its journey from an antimalarial workhorse to a versatile platform for anticancer and anti-inflammatory drug design is remarkable. Future research will likely focus on several key areas:

  • Target Specificity: Designing derivatives that more selectively target specific pathways (e.g., a particular kinase or autophagy-related protein) to improve efficacy and reduce off-target effects.

  • Overcoming Resistance: Developing novel analogs that can circumvent established resistance mechanisms, both in malaria and in cancer. [22][23]* Combination Therapies: Systematically identifying synergistic combinations with existing targeted therapies and immunotherapies to achieve superior clinical outcomes. [7]* Neurodegenerative Diseases: Expanding on initial findings that link this scaffold to targets like NR4A2, which could open new therapeutic avenues for conditions such as Parkinson's disease. [24][25] In conclusion, this compound is far more than a historical relic. It is a dynamic and clinically relevant scaffold with well-defined mechanisms of action and vast untapped potential. For drug discovery professionals, it represents a validated starting point for the development of innovative therapies to address some of the most pressing challenges in global health.

References

  • El-Sayed, N. M. E., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Kaur, K., et al. (2010). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Current Pharmaceutical Design, 16(8), 913-936. [Link]
  • Dave, M. A., & Desai, N. S. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-463.
  • Ginsburg, H., & Krugliak, M. (1992). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Annales de la Société Belge de Médecine Tropicale, 72 Suppl 1, 59-66. [Link]
  • Kim, J., et al. (2022). Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4-aminoquinoline Derivatives. Bulletin of the Korean Chemical Society, 43(8), 994-1000. [Link]
  • O'Neill, P. M., et al. (2003). 4-aminoquinolines as Antimalarial Drugs. Mini reviews in medicinal chemistry, 3(6), 533-545.
  • Cai, Y., et al. (2020). The possible mechanisms of action of 4-aminoquinolines (chloroquine/hydroxychloroquine) against Sars-Cov-2 infection (COVID-19): A role for iron homeostasis? Pharmacological Research, 158, 104904. [Link]
  • Egan, T. J. (2008). 4-aminoquinolines. Malaria: Drugs, Disease and Post-genomic Biology, 85-133.
  • de Souza, M. V. N., et al. (2011). N-(2-(Arylmethylimino)Ethyl)-7-Chloroquinolin-4-Amine Derivatives: A New and Potent Class of Anticancer Agents. Letters in Drug Design & Discovery, 8(1), 53-57. [Link]
  • de Oliveira, R. B., et al. (2015). Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 23(15), 4749-4755. [Link]
  • El-Sayed, N. M. E., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]
  • Ghasemi, S., et al. (2021). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Infectious Disorders Drug Targets, 21(4), 589-603. [Link]
  • Singh, A., et al. (2016). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 60(3), 1599-1608. [Link]
  • Burgess, S. J., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry, 54(12), 4133-4143.
  • Aday, B., et al. (2022). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega, 7(1), 1234-1245. [Link]
  • Pešić, M., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(11), 3328. [Link]
  • Opsenica, I. M., et al. (2013). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of Medicinal Chemistry, 56(10), 3947-3960. [Link]
  • Wikipedia. (n.d.). 4-Aminoquinoline. [Link]
  • Insuasty, B., et al. (2015). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 20(4), 6894-6912. [Link]
  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3939-3942. [Link]
  • Sedgwick, D. M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13393-13407. [Link]
  • Kim, K. S., et al. (2021). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 16(11), 1329-1339. [Link]
  • Genedani, S., et al. (2021). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceuticals, 14(10), 1039. [Link]
  • Romero, A. H., & Delgado, J. F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1384073. [Link]
  • Romero, A. H., & Delgado, J. F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]
  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(14), 3939-3942. [Link]
  • da Silva Neto, G. J., et al. (2023). Evaluation of the biological activity of different 4-aminoquinolines for the development of new drugs against painful and inflammatory disorders. European Journal of Medicinal Chemistry Reports, 8, 100109.
  • Wozniak, K., et al. (2022). The Assessment of the Effect of Autophagy Inhibitors—Chloroquine and 3-Methyladenine on the Antitumor Activity of Trametinib Against Amelanotic Melanoma Cells. Cancers, 14(7), 1823. [Link]
  • Kim, K. S., et al. (2021). 4-amino-7-chloroquinoline derivatives for treating Parkinsons disease: Implications for drug discovery.
  • Jani, P. K., et al. (2021). Autophagy inhibitors chloroquine and LY294002 enhance temozolomide cytotoxicity on cutaneous melanoma cell lines in vitro. Melanoma Research, 31(2), 111-120. [Link]
  • Buonomo, R., et al. (2022). Inhibition of autophagy by chloroquine prevents resistance to PI3K/AKT inhibitors and potentiates their antitumor effect in combination with paclitaxel in triple negative breast cancer models. Journal of Experimental & Clinical Cancer Research, 41(1), 213. [Link]
  • Wang, Y., et al. (2017). Inhibiting autophagy with chloroquine enhances the anti-tumor effect of high-LET carbon ions via ER stress-related apoptosis. Medical Oncology, 34(2), 25. [Link]
  • Qu, X., et al. (2017). Autophagy inhibitor chloroquine increases sensitivity to cisplatin in QBC939 cholangiocarcinoma cells by mitochondrial ROS. PLOS ONE, 12(3), e0173712. [Link]

Sources

Topic: Exploring the Structure-Activity Relationship (SAR) of 7-Chloroquinolin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 7-chloroquinolin-4-amine scaffold is a cornerstone in medicinal chemistry, most notably as the pharmacophore of the pivotal antimalarial drug, chloroquine. For decades, it has been a primary tool in the fight against malaria.[1] However, the emergence and spread of drug-resistant strains of Plasmodium falciparum have severely compromised its efficacy, necessitating a concerted effort to develop new chemical entities capable of overcoming these resistance mechanisms.[1][2] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this compound analogs. By dissecting the core structure into its key components—the quinoline ring, the 7-position substituent, and the 4-amino side chain—we will elucidate the chemical causality behind antimalarial potency and the strategies employed to restore activity against resistant parasites. This document serves as a resource for drug development professionals, synthesizing field-proven insights with detailed experimental protocols and quantitative data to guide the rational design of next-generation antimalarials.

The Pharmacological Significance of the this compound Core

The fundamental mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[1][3] The parasite digests hemoglobin, releasing toxic heme. To protect itself, it polymerizes heme into an inert crystal, hemozoin. As weak bases, 4-aminoquinolines accumulate in the acidic digestive vacuole, where they are protonated.[3] They then bind to heme, preventing its polymerization and leading to a buildup of toxic heme that kills the parasite.[1][3] The SAR of this class of compounds is intrinsically linked to this mechanism, governing the molecule's ability to accumulate in the vacuole and interact with heme.

The diagram below illustrates the core pharmacophore and the key points of modification that dictate its biological activity.

SAR_Overview cluster_quinoline This compound Core cluster_points Key Modification Points core_structure p7 Position 7: Electron-Withdrawing Group p7->core_structure p4 Position 4: Basic Amino Side Chain p4->core_structure p_ring Quinoline Ring: Substitutions generally decrease activity p_ring->core_structure pos_p7 pos_p4 pos_p_ring Synthesis_Workflow start Start Materials: 4,7-dichloroquinoline Appropriate amine side chain reaction Nucleophilic Aromatic Substitution (e.g., Reflux in neat conditions or with base like Et3N in a solvent like THF) start->reaction workup Work-up & Purification (e.g., Extraction, Column Chromatography, Recrystallization) reaction->workup characterization Structural Characterization (NMR, MS, Elemental Analysis) workup->characterization final_product Final Analog characterization->final_product

Caption: Generalized workflow for the synthesis of analogs.

Protocol 1: General Synthesis of 4-Aminoquinoline Analogs [4][5][6]

  • Reactant Preparation : In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 equivalent) in a suitable solvent (e.g., ethanol, THF) or prepare for a neat reaction.

  • Amine Addition : Add the desired primary or secondary amine side chain (typically 1.0 to 3.0 equivalents). If required, add a non-nucleophilic base such as triethylamine (TEA) (2.0 equivalents) to act as an acid scavenger.

  • Reaction : Heat the mixture to reflux (typically 80-130°C) or via microwave irradiation (120°C). Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to several days depending on the reactivity of the amine. [4]4. Work-up : After cooling, dilute the reaction mixture with an appropriate solvent (e.g., dichloromethane). Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate it in vacuo.

  • Purification : Purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final compound. [7]6. Characterization : Confirm the structure of the purified compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS). [5][8]

Protocol 2: In Vitro Antiplasmodial Activity Assay

[1][7] The efficacy of synthesized compounds is determined by measuring their ability to inhibit the growth of P. falciparum cultures in vitro.

  • Parasite Culture : Maintain asynchronous cultures of P. falciparum strains (e.g., 3D7 for CQ-S, Dd2 or K1 for CQ-R) in human erythrocytes (O+) at 2% hematocrit in RPMI-1640 medium supplemented with human serum and hypoxanthine. Incubate at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Drug Preparation : Prepare stock solutions of the test compounds in DMSO. Create serial dilutions to achieve the desired final concentrations for the assay.

  • Assay Plate Setup : Add the serially diluted compounds to a 96-well microtiter plate. Add the parasite culture (initial parasitemia of ~0.5%) to each well. Include positive (parasites with chloroquine) and negative (parasites without drug) controls.

  • Incubation : Incubate the plates for 48-72 hours under the conditions described in step 1.

  • Growth Inhibition Measurement : Quantify parasite growth inhibition. A common method is the SYBR Green I-based fluorescence assay, which measures DNA content.

    • Lyse the cells in the wells by freeze-thawing.

    • Add lysis buffer containing SYBR Green I dye.

    • Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis : Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The SAR of this compound analogs is a well-established yet dynamic field. The core principles remain constant: the quinoline nucleus is essential, a 7-chloro (or equivalent electron-withdrawing) group is required for potency, and the 4-amino side chain is the primary modulator of activity, especially against resistant strains. [9][10][11]The most successful modern strategies focus on modifying the side chain to include bulky, lipophilic moieties that disrupt the parasite's resistance mechanisms. [2][4]This approach has yielded numerous compounds with low-nanomolar potency against multi-drug resistant P. falciparum.

Future research will likely continue to explore novel side chain architectures and the use of hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores to create agents with dual mechanisms of action. [2]Furthermore, a deeper understanding of the structural biology of resistance transporters like PfCRT will enable more precise, structure-based design of analogs that are impervious to efflux, ensuring the continued utility of this invaluable chemical scaffold in the global fight against malaria.

References

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube.
  • Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4-aminoquinoline Deriv
  • Quinolines- Antimalarial drugs.pptx. Slideshare.
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, PubMed Central.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
  • Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Infection and Drug Resistance, PubMed Central.
  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry, PubMed.
  • SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. (2022, August 12). YouTube.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
  • Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry, PubMed Central.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, Taylor & Francis Online.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical Journal of Pharmaceutical Research, PubMed Central.
  • Antimalarial activity and SAR of 4‐aminoquinoline analogues, 100 and aminoalcohol quinolines 101.
  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, PubMed.
  • Quantitative structure retention/activity relationships of biologically relevant 4-amino-7-chloroquinoline based compounds. Journal of Pharmaceutical and Biomedical Analysis.
  • [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. Journal of the Brazilian Chemical Society, PubMed Central.
  • Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds. Antimicrobial Agents and Chemotherapy, ASM Journals.
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. (2026, January 2). ACS Omega.
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters.
  • Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. (2022, April 19). ChemistrySelect, PubMed Central.
  • A Refined Pharmacophore Identifies Potent 4-Amino-7-chloroquinoline-Based Inhibitors of the Botulinum Neurotoxin Serotype A Metalloprotease. Journal of Computer-Aided Molecular Design.
  • Effect of 4‐((7‐chloroquinolin‐4‐yl)amino)phenol and chloroquine on...
  • Synthesis and in Vitro and in Vivo Antimalarial Activity of N 1 -(7-Chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine Derivatives. (2025, August 6).
  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, PubMed Central.
  • 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016, January 14). Hilaris Publisher.
  • A new generation of 7-Chloro-4-Aminoquinoline antimalarials. (2010, July 1). Semantic Scholar.
  • Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. (2025, August 6).
  • Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. (2022, April 21). ChemistrySelect, PubMed.

Sources

Spectroscopic characterization of 7-chloroquinolin-4-amine using NMR, IR, and mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Spectroscopic Characterization of 7-chloroquinolin-4-amine

Abstract

This compound is a critical chemical intermediate and a core structural motif in numerous pharmacologically active compounds, most notably in antimalarial drugs like Chloroquine.[1][2] Its precise structural identification and purity assessment are paramount in research and drug development. This technical guide provides an in-depth exploration of the spectroscopic techniques used for the unequivocal characterization of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing theoretical principles with practical, field-proven insights, this document serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular connectivity and environment of each atom.

The Causality Behind Experimental Choices

The selection of an appropriate solvent is the first critical decision in NMR analysis. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice.

  • Solubility : The polar aprotic nature of DMSO-d₆ effectively dissolves the polar amine.

  • Observation of Exchangeable Protons : Unlike protic solvents like D₂O or CD₃OD, DMSO-d₆ does not readily exchange with the amine (-NH₂) protons. This allows for their direct observation in the ¹H NMR spectrum, which is crucial for complete characterization.[3] The residual water peak in DMSO-d₆ typically appears around 3.33 ppm, which is well-separated from most signals of the analyte.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shift to 0 ppm.[3]

  • Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition : Obtain the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Obtain the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A higher number of scans is required due to the lower natural abundance of ¹³C.

Structural Elucidation Workflow

The process of characterizing a molecule like this compound is a systematic integration of data from multiple spectroscopic techniques.

G cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS Determine Molecular Weight & Formula (C₉H₇ClN₂) Isotope Confirm Presence of Cl (M+2 peak) MS->Isotope Analysis H_NMR ¹H NMR: Map Proton Environments & Connectivity MS->H_NMR IR Identify Key Functional Groups Groups N-H (amine) C=C, C=N (aromatic) C-Cl IR->Groups IR->H_NMR C_NMR ¹³C NMR: Count Unique Carbons & Identify Types Structure Final Structure of this compound H_NMR->Structure C_NMR->Structure

Caption: Integrated workflow for the structural elucidation of this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, integration, and signal splitting (multiplicity). The quinoline ring system presents a distinct set of signals in the aromatic region (6.0-9.5 ppm).[4]

G img_node

Caption: Structure of this compound with standard numbering.

Table 1: ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~8.50Doublet (d)~5.51H
H-8~7.95Doublet (d)~2.01H
H-5~7.75Doublet (d)~9.01H
H-6~7.35Doublet of Doublets (dd)~9.0, ~2.01H
H-3~6.40Doublet (d)~5.51H
-NH₂~6.10Broad Singlet (br s)-2H

Note: These are typical, estimated values. Actual shifts can vary slightly based on concentration and instrument.[5]

Interpretation:

  • H-2 and H-3 : These protons on the pyridine ring appear as doublets, coupled to each other with a typical coupling constant of ~5.5 Hz. H-2 is further downfield due to its proximity to the electronegative nitrogen atom.

  • H-5, H-6, and H-8 : These protons on the benzene ring form a distinct pattern. H-5 shows a large coupling (~9.0 Hz) only to H-6. H-8 appears as a narrow doublet, coupled only to H-6 with a small meta-coupling constant (~2.0 Hz). H-6 is therefore split by both H-5 and H-8, appearing as a doublet of doublets.

  • -NH₂ Protons : The amine protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. Their integration value of 2H is a key identifier.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Table 2: ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)Rationale for Shift
C-4~152.0Attached to amine (-NH₂)
C-2~150.0Adjacent to N in pyridine ring
C-8a~149.0Quaternary carbon adjacent to N
C-7~135.0Attached to chlorine (-Cl)
C-5~128.0Aromatic CH
C-6~127.0Aromatic CH
C-4a~124.0Quaternary carbon
C-8~117.0Aromatic CH
C-3~99.0Shielded carbon adjacent to C-4

Note: Values are estimated based on data from derivatives and general principles.[6][7][8]

Interpretation:

  • Downfield Carbons : Carbons directly attached to heteroatoms (N, Cl) are significantly deshielded and appear at higher chemical shifts (downfield). C-4 (bonded to N), C-2 (adjacent to N), and C-7 (bonded to Cl) are prime examples.

  • Quaternary Carbons : C-4a and C-8a do not have attached protons and can be identified using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

  • Upfield Carbons : C-3 is notably shielded (upfield) due to the strong electron-donating effect of the adjacent amino group at C-4.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation : Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction : A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.

  • Causality : The ATR method is preferred over traditional KBr pellets for its speed, ease of use, and the elimination of potential moisture contamination from the hygroscopic KBr.

Analysis of the IR Spectrum

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3200N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic Ring
1620 - 1580C=N and C=C StretchQuinoline Ring
~1500N-H Bend (Scissoring)Primary Amine (-NH₂)
~800 - 700C-Cl StretchAryl Halide

References for band assignments:[1][9][10]

Interpretation: The IR spectrum provides clear, confirmatory evidence for the key structural components:

  • The distinct, often double-peaked, absorption band above 3200 cm⁻¹ is a definitive indicator of the primary amine's N-H stretching.[9]

  • Multiple sharp peaks between 1620-1450 cm⁻¹ confirm the presence of the aromatic quinoline ring system.

  • A strong absorption in the fingerprint region (below 1000 cm⁻¹) is indicative of the C-Cl bond.

Mass Spectrometry (MS): Determining Molecular Mass and Formula

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.[11]

Experimental Protocol: Electron Ionization (EI)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization : The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis : The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Analysis of the Mass Spectrum

For this compound (C₉H₇ClN₂), the molecular weight is 178.62 g/mol .[12]

  • Molecular Ion (M⁺) : The spectrum will show a molecular ion peak at m/z = 178 . Because the molecule contains an odd number of nitrogen atoms (two), the molecular ion peak will have an even mass, consistent with the Nitrogen Rule.[13][14]

  • Isotopic Peak (M+2) : A crucial feature for chlorine-containing compounds is the presence of the ³⁷Cl isotope. The spectrum will exhibit an M+2 peak at m/z = 180 with an intensity that is approximately one-third (32%) of the M⁺ peak. This isotopic signature is a powerful confirmation of the presence of a single chlorine atom.

  • Fragmentation Pattern : The energetic molecular ion fragments in a predictable way, providing further structural evidence.[15]

G M [M]⁺˙ m/z = 178 F1 Loss of ⋅Cl m/z = 143 M->F1 - ⋅Cl F2 Loss of HCN m/z = 151 M->F2 - HCN F3 Loss of HCN from m/z 143 m/z = 116 F1->F3 - HCN

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Table 4: Major Fragment Ions in the Mass Spectrum

m/zProposed FragmentIdentity
178[C₉H₇ClN₂]⁺˙Molecular Ion (M⁺)
180[C₉H₇³⁷ClN₂]⁺˙Isotope Peak (M+2)
151[C₈H₆ClN]⁺˙Loss of HCN from the pyridine ring
143[C₉H₇N₂]⁺Loss of a chlorine radical (⋅Cl)
116[C₈H₆N]⁺Loss of HCN from the m/z 143 fragment

Interpretation: The fragmentation is characteristic of aromatic and heterocyclic systems. The loss of stable neutral molecules like hydrogen cyanide (HCN) from the nitrogen-containing ring is a common pathway.[16] The loss of the chlorine radical is also a significant fragmentation route.

Conclusion

The structural characterization of this compound is achieved through a synergistic application of NMR, IR, and MS. Mass spectrometry confirms the molecular formula and the presence of chlorine. Infrared spectroscopy identifies the essential amine and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive and intricate map of the molecule's atomic connectivity. Together, these techniques provide a self-validating system of analysis, ensuring the identity and integrity of this vital chemical building block for scientific research and pharmaceutical development.

References

  • Dave, C. et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
  • Kumar, A. et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Tropical Journal of Pharmaceutical Research.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94711, 4-Amino-7-chloroquinoline.
  • Khan, I. et al. (2023). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega.
  • Vera-Reyes, I. et al. (2019). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules.
  • Abdel-Wahab, B. F. et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science.
  • SpectraBase. 7-Chloro-4-hydrazinoquinoline. Wiley-VCH GmbH.
  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
  • Reusch, W. NMR Chemical Shifts. Michigan State University.
  • ACD/Labs (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • InstaNANO. FTIR Functional Group Database Table.
  • Clark, J. (2015). mass spectra - fragmentation patterns. Chemguide.
  • UCL. Chemical shifts. University College London.
  • JEOL. How to read NMR spectra from the basics.
  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns.
  • Wikipedia. Fragmentation (mass spectrometry).
  • Carmack, M. et al. (1946). The Synthesis of 4-(4'-Amino-1'-methylbutylamino)-7-chloroquinoline and Some 4-(4'-Monoalkylamino-1'-methylbutylamino) -7-chloroquinolines. Journal of the American Chemical Society.
  • YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines.
  • Li, W. et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry.

Sources

Understanding the electronic effects of the 7-chloro substituent on the quinoline ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Electronic Effects for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic placement of substituents on this bicyclic heterocycle is a key determinant of a molecule's physicochemical properties, and ultimately, its pharmacological activity. Among these, the 7-chloro substituent holds a position of particular significance, frequently incorporated into blockbuster drugs such as chloroquine and hydroxychloroquine. This guide, intended for researchers and drug development professionals, provides a deep dive into the nuanced electronic effects of the 7-chloro group on the quinoline ring, elucidating how this seemingly simple substituent profoundly influences the core's reactivity, basicity, and spectroscopic signature.

The Duality of Electronic Influence: Induction versus Resonance

The electronic character of the 7-chloro substituent on the quinoline ring is a classic example of the interplay between two fundamental electronic effects: the inductive effect (-I) and the resonance effect (+R). Understanding this duality is paramount to predicting the chemical behavior of 7-chloroquinoline derivatives.

The Inductive Effect (-I): An Electron-Withdrawing Pull

Chlorine, being more electronegative than carbon, exerts a strong electron-withdrawing inductive effect. This through-sigma-bond polarization pulls electron density away from the carbocyclic ring of the quinoline system. This effect is most pronounced at the carbon atom directly attached to the chlorine (C7) and diminishes with distance. The net result is a general deactivation of the benzene ring portion of the quinoline nucleus towards electrophilic attack.

The Resonance Effect (+R): A Lone Pair's Contribution

Conversely, the chlorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the quinoline ring. This donation of electron density through resonance partially counteracts the inductive withdrawal. The resonance effect primarily increases electron density at the ortho and para positions relative to the substituent. In the case of the 7-chloroquinoline, this corresponds to the C6 and C8 positions.

It is a well-established principle in aromatic chemistry that for halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring. However, the resonance effect is still crucial in directing the regioselectivity of certain reactions.

Caption: Dueling electronic effects of the 7-chloro substituent.

To quantify these effects, we can look to Hammett constants. For a chloro substituent, the sigma-meta (σm) value is approximately +0.37, reflecting a strong electron-withdrawing inductive effect. The sigma-para (σp) value is approximately +0.23, which, while still positive (electron-withdrawing), is less so than σm, indicating the partial counteraction of the electron-donating resonance effect.

Electronic Effect Description Hammett Constant (approx.)
Inductive Effect (-I) Withdrawal of electron density through the sigma bond framework due to chlorine's high electronegativity.σm ≈ +0.37
Resonance Effect (+R) Donation of lone pair electron density from the chlorine atom into the quinoline π-system.σp ≈ +0.23

Impact on Basicity: The Attenuation of the Quinoline Nitrogen

The basicity of the quinoline nitrogen is a critical parameter influencing a drug molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The electron-withdrawing nature of the 7-chloro substituent has a marked effect on the pKa of the quinoline nitrogen.

By pulling electron density away from the heterocyclic ring, the 7-chloro group reduces the electron density on the nitrogen atom, making its lone pair less available for protonation. This results in a decrease in basicity, as reflected by a lower pKa value compared to the parent quinoline molecule.

Compound pKa Effect of 7-Chloro Group
Quinoline~4.90[1][2]-
7-Chloroquinoline~3.4 - 3.8Decreased Basicity

This reduction in pKa is a direct consequence of the inductive effect of the chlorine atom. A lower pKa means that at physiological pH (around 7.4), a larger proportion of 7-chloroquinoline-containing drug molecules will exist in their neutral, unprotonated form compared to their unsubstituted quinoline counterparts. This can have significant implications for membrane permeability and target binding.

Reactivity of the 7-Chloroquinoline Core

The electronic perturbations induced by the 7-chloro substituent significantly alter the reactivity of the quinoline ring towards both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The quinoline ring is inherently electron-deficient, particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the nitrogen atom. The addition of the 7-chloro group further deactivates the carbocyclic ring but has a more complex influence on the heterocyclic ring. In the context of 4,7-dichloroquinoline, a common synthetic precursor, the C4 position is exceptionally reactive towards nucleophilic attack. This is due to the combined electron-withdrawing effects of the nitrogen atom and the 7-chloro substituent, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

Caption: General mechanism for SNAr at the C4 position.

Electrophilic Aromatic Substitution

The deactivating inductive effect of the 7-chloro group makes electrophilic aromatic substitution on the carbocyclic ring of 7-chloroquinoline more challenging than on unsubstituted quinoline. However, when such reactions do occur, the regioselectivity is governed by a combination of the directing effects of the chloro substituent and the inherent reactivity of the quinoline ring.

In general, electrophilic attack on the quinoline ring favors the C5 and C8 positions. The 7-chloro group, being an ortho, para-director, would direct incoming electrophiles to the C6 and C8 positions. Therefore, for electrophilic reactions such as nitration or halogenation on 7-chloroquinoline, a mixture of products is expected, with substitution at the C5 and C8 positions being prominent, and the potential for some substitution at the C6 position. The precise product distribution will depend on the specific reaction conditions and the nature of the electrophile.

Spectroscopic Fingerprints of the Electronic Effects

The electronic influence of the 7-chloro substituent is readily observable in the spectroscopic data of 7-chloroquinoline, particularly in its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of the chlorine atom causes a general downfield shift (to higher ppm values) for the protons and carbons in the carbocyclic ring of 7-chloroquinoline compared to quinoline. This is a direct result of the deshielding effect of the inductive withdrawal of electron density. The effect is most pronounced for the protons and carbons closest to the chloro substituent.

Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Position Quinoline ¹H 7-Chloroquinoline ¹H Quinoline ¹³C 7-Chloroquinoline ¹³C
2~8.90~8.92~150.3~151.2
3~7.35~7.42~121.1~121.9
4~8.10~8.12~136.1~136.4
5~7.70~7.75~127.7~128.6
6~7.50~7.45~129.4~128.0
7~7.60-~126.5~135.8
8~8.05~8.08~128.2~128.9

(Note: Approximate chemical shifts are provided for illustrative purposes and may vary slightly depending on the solvent and experimental conditions.)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of quinoline exhibits characteristic absorption bands corresponding to π→π* electronic transitions within the aromatic system. The introduction of the 7-chloro substituent typically results in a slight bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This is attributed to the extension of the conjugated system by the lone pairs of the chlorine atom, which slightly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Protocols for Characterization

To provide practical, field-proven insights, the following are detailed protocols for determining the pKa and for conducting a nucleophilic aromatic substitution reaction.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of a quinoline derivative in a mixed solvent system.

Materials:

  • 7-Chloroquinoline

  • Methanol (ACS grade)

  • Deionized water

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Prepare a 1:9 (v/v) methanol-water solvent mixture.

  • Accurately weigh approximately 40 µmoles of 7-chloroquinoline and dissolve it in 50 mL of the methanol-water mixture.

  • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

  • Begin stirring the solution gently.

  • Immerse the calibrated pH electrode into the solution.

  • Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments (e.g., 0.1 mL).

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has risen by at least 2-3 units past the expected equivalence point.

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Nucleophilic Aromatic Substitution of 4,7-Dichloroquinoline with an Amine

This protocol describes a typical procedure for the synthesis of a 4-amino-7-chloroquinoline derivative.

Materials:

  • 4,7-Dichloroquinoline

  • Primary or secondary amine (e.g., 1,3-diaminopropane)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) supplies

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 equivalent) in ethanol.

  • Add the amine (1.0-1.2 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Conclusion

The 7-chloro substituent on the quinoline ring is a powerful modulator of the scaffold's electronic properties. Its dual nature, characterized by a dominant electron-withdrawing inductive effect and a weaker, yet significant, electron-donating resonance effect, leads to a decrease in the basicity of the quinoline nitrogen and a complex pattern of reactivity. A thorough understanding of these electronic effects is indispensable for medicinal chemists aiming to fine-tune the properties of quinoline-based drug candidates for optimal efficacy and ADME profiles. The experimental protocols provided herein offer a practical framework for the characterization and derivatization of this important class of compounds.

References

  • PubChem. Quinoline.
  • mVOC 4.0. Quinoline. [Link]

Sources

In silico and computational studies of 7-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico and Computational Analysis of 7-Chloroquinolin-4-amine

Abstract

The this compound scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably the antimalarial drug chloroquine.[1][2] Its versatile biological activity profile, which includes antimalarial, anticancer, antiviral, and anti-inflammatory properties, makes it a subject of intense research interest.[3][4][5] This technical guide provides a comprehensive overview of the in silico and computational methodologies employed to investigate this compound and its derivatives. We will explore the causality behind key computational choices, from foundational quantum mechanical calculations to advanced simulations of biomolecular interactions and pharmacokinetic profiling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel therapeutics based on this privileged scaffold.

Part 1: Foundational Analysis: Deciphering the Electronic Landscape

Before simulating the interaction of this compound with complex biological systems, it is crucial to understand its intrinsic physicochemical properties. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[6][7]

Rationale for DFT

DFT provides a robust framework for calculating molecular properties that are difficult or impossible to measure experimentally. For this compound, DFT is instrumental in:

  • Geometry Optimization: Determining the most stable three-dimensional conformation.

  • Electronic Property Calculation: Mapping the electron density distribution (Molecular Electrostatic Potential - MEP), which reveals regions prone to electrophilic or nucleophilic attack.[7]

  • Orbital Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[8]

  • Reactivity Descriptors: Quantifying global and local reactivity through parameters like ionization potential, electron affinity, and Fukui functions.[7]

Experimental Protocol: DFT Calculation
  • Structure Preparation: Obtain the 2D structure of this compound and convert it to a 3D format using software like Avogadro or ChemDraw.

  • Input File Generation: Use a quantum chemistry package like Gaussian or ORCA.

  • Method Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good balance between accuracy and computational cost.[6]

    • Basis Set: A basis set like 6-31G(d,p) is typically sufficient for geometry optimization and electronic property calculations of molecules of this size.

  • Calculation Execution: Run the geometry optimization calculation, followed by frequency analysis to confirm that the optimized structure corresponds to a true energy minimum.

  • Analysis: Visualize the results, including the optimized geometry, MEP surface, and HOMO/LUMO orbitals.

Part 2: Target Interaction and Virtual Screening with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is pivotal for identifying potential biological targets and understanding the structural basis of inhibition. The this compound scaffold has been docked against numerous targets, including Plasmodium falciparum lactate dehydrogenase, dengue virus protease, and the main protease (Mpro) of SARS-CoV-2.[9]

Causality in Docking Protocol Design
  • Choice of Software: AutoDock Vina is frequently chosen for its computational speed and reliable accuracy, making it ideal for virtual screening. For more detailed and flexible docking, software like Glide or GOLD may be used.

  • Receptor Preparation: It is critical to prepare the protein structure obtained from the Protein Data Bank (PDB). This involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states, as these factors significantly influence the calculated binding interactions.

  • Defining the Binding Site: Docking can be performed "blind," where the entire protein surface is searched, or more commonly, "focused," where the search is confined to a predefined binding pocket or active site. Focused docking is more efficient and accurate when the putative binding site is known.

Generalized Workflow for Molecular Docking

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Ligand Ligand Prep (this compound) - Add Hydrogens - Assign Charges Grid Grid Box Generation (Define Binding Site) Ligand->Grid Receptor Receptor Prep (e.g., PDB: 6W63) - Remove Water - Add Hydrogens Receptor->Grid Docking Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Scoring Pose Scoring (Binding Affinity kcal/mol) Docking->Scoring Analysis Interaction Analysis - H-Bonds - Hydrophobic Int. Scoring->Analysis

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Obtain Structures: Download the protein target from the PDB (e.g., PDB ID: 6W63 for SARS-CoV-2 Mpro). Obtain the 3D structure of this compound from a database like PubChem.[10]

  • Prepare Receptor: Using AutoDock Tools, remove water and heteroatoms, add polar hydrogens, and save the file in PDBQT format.

  • Prepare Ligand: Load the ligand, detect the rotatable bonds, and save it in PDBQT format.

  • Define Grid Box: Center the grid box on the active site of the receptor. The dimensions should be large enough to encompass the entire binding pocket, allowing the ligand to move freely.

  • Create Configuration File: Write a text file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Run Vina: Execute the Vina program from the command line, using the configuration file as input.

  • Analyze Results: Vina will output several binding poses ranked by their binding affinity scores (in kcal/mol). The pose with the lowest energy score is considered the most favorable. Use visualization software like PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.

Part 3: Simulating Dynamic Behavior with Molecular Dynamics (MD)

While docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the flexibility of its components over time.[11] MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change.[12]

Rationale for MD Simulations

MD simulations are essential for validating docking results and gaining deeper insights into:

  • Complex Stability: Assessing whether the ligand remains stably bound in the active site or dissociates. This is often measured by the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms.[12][13]

  • Protein Flexibility: Understanding how the protein conformation changes upon ligand binding. The Root Mean Square Fluctuation (RMSF) of individual residues can highlight flexible regions.[14]

  • Binding Free Energy: Calculating the binding free energy using methods like MM/PBSA or MM/GBSA, which provides a more rigorous estimate of binding affinity than docking scores.[11]

Experimental Protocol: Protein-Ligand MD Simulation
  • System Setup:

    • Starting Structure: Use the best-ranked pose from the molecular docking study as the initial coordinates.

    • Force Field: Select an appropriate force field. CHARMM36 and AMBER are common choices for protein-ligand simulations.[12] The ligand's parameters may need to be generated using a server like CHARMM-GUI or antechamber.

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate a physiological environment.

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 150 mM).

  • Minimization and Equilibration:

    • Energy Minimization: Perform energy minimization to remove steric clashes in the initial setup.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate it at constant pressure (NPT ensemble) to ensure the system reaches a stable state. This is a critical step for a valid simulation.

  • Production Run: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) under the NPT ensemble.[12][14] Save the coordinates at regular intervals to generate the trajectory.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate RMSD, RMSF, hydrogen bond occupancy, and other relevant metrics.

    • Visualize the trajectory to observe the dynamic behavior of the ligand in the binding pocket.

Part 4: In Silico Pharmacokinetic and Toxicity (ADMET) Profiling

A compound's efficacy is determined not only by its target affinity but also by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[15] Early prediction of ADMET properties is crucial to reduce the high attrition rates in drug development.[16] Numerous computational models and web servers (e.g., SwissADME, ADMETlab, pkCSM) are available for this purpose.[17][18]

Key ADMET Parameters and Their Significance
ParameterCategorySignificance & Rationale
LogP (Lipophilicity) AbsorptionMeasures a compound's partition between octanol and water. An optimal LogP (typically 1-5) is crucial for membrane permeability.[1]
Aqueous Solubility AbsorptionPoor solubility can lead to low bioavailability.
Human Intestinal Absorption (HIA) AbsorptionPredicts the percentage of the compound absorbed from the gut. High absorption is desirable for orally administered drugs.[17]
Blood-Brain Barrier (BBB) Permeability DistributionPredicts whether a compound can cross the BBB. This is essential for CNS-targeting drugs but undesirable for others to avoid side effects.
CYP450 Inhibition MetabolismPredicts inhibition of cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4), which is a major cause of adverse drug-drug interactions.[17]
Hepatotoxicity ToxicityPredicts the potential for the compound to cause liver damage.
hERG Inhibition ToxicityPredicts blockage of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmia.
ADMET Prediction Workflow

admet_workflow cluster_props Predicted Properties Input Input Molecule (this compound SMILES) Server ADMET Prediction Server (e.g., SwissADME, pkCSM) Input->Server Absorption Absorption (HIA, Caco-2) Server->Absorption Distribution Distribution (BBB, PPB) Server->Distribution Metabolism Metabolism (CYP Inhibition) Server->Metabolism Excretion Excretion Server->Excretion Toxicity Toxicity (hERG, Hepatotoxicity) Server->Toxicity Output Data Analysis & Risk Assessment Absorption->Output Distribution->Output Metabolism->Output Excretion->Output Toxicity->Output

Sources

Methodological & Application

Application Note: A Step-by-Step Laboratory Protocol for the Synthesis of 7-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 7-chloroquinolin-4-amine, a critical chemical intermediate in the production of several widely used pharmaceutical agents, including the antimalarial drugs chloroquine and hydroxychloroquine. The synthesis is based on the nucleophilic aromatic substitution (SNAr) of the C4 chlorine atom of 4,7-dichloroquinoline. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, safety protocols, and data presentation to ensure a reproducible and safe laboratory workflow.

Scientific Principle: The SNAr Mechanism in Quinoline Systems

The synthesis of this compound from 4,7-dichloroquinoline is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The quinoline ring system is electron-deficient, which makes it susceptible to attack by nucleophiles. The reactivity of the two chlorine atoms is not equivalent.

Causality of Selective Substitution: The chlorine atom at the C4 position is significantly more labile than the chlorine at the C7 position. This enhanced reactivity is due to the ability of the heterocyclic nitrogen atom at position 1 to stabilize the negative charge of the Meisenheimer intermediate through resonance. When a nucleophile (in this case, an amine) attacks the C4 position, the resulting intermediate is effectively stabilized, lowering the activation energy for the substitution at this site. In contrast, attack at the C7 position does not benefit from such direct resonance stabilization by the ring nitrogen, making it far less favorable. This inherent electronic property allows for the selective and high-yield substitution at the C4 position, which is fundamental to the synthesis of many 4-aminoquinoline-based drugs.[1]

Reaction Scheme Diagram

Caption: Overall reaction for the synthesis of this compound.

Materials, Reagents, and Equipment

Reagents & Chemicals
ReagentFormulaM.W. ( g/mol )CAS No.Key Hazards
4,7-DichloroquinolineC₉H₅Cl₂N198.0586-98-6Skin/Eye Irritant, Respiratory Irritant[2][3][4]
PhenolC₆H₅OH94.11108-95-2Toxic, Corrosive, Causes severe skin burns
Ammonium AcetateCH₃COONH₄77.08631-61-8Skin/Eye Irritant
AcetoneC₃H₆O58.0867-64-1Highly Flammable, Eye Irritant
10% Sodium Hydroxide (aq)NaOH40.001310-73-2Corrosive, Causes severe skin burns
Deionized WaterH₂O18.027732-18-5N/A
Ethanol (for recrystallization)C₂H₅OH46.0764-17-5Highly Flammable
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle with magnetic stirrer

  • Thermometer/temperature probe

  • Glass funnel and filter paper

  • Buchner funnel and vacuum flask

  • Beakers and graduated cylinders

  • Fume hood

  • Personal Protective Equipment (PPE): Chemical splash goggles, nitrile gloves, flame-resistant lab coat[4][5][6]

  • TLC plates (Silica gel 60 F254), developing chamber, and UV lamp

Mandatory Safety Protocols

Working Environment: All steps of this procedure must be performed inside a certified chemical fume hood to prevent inhalation of volatile chemicals and dust.[5][6]

Chemical Handling:

  • 4,7-Dichloroquinoline: Is a skin, eye, and respiratory irritant. Avoid generating dust.[3][4]

  • Phenol: Is highly toxic, corrosive, and rapidly absorbed through the skin. It can cause severe chemical burns. Always wear appropriate gloves (butyl rubber or double-gloved nitrile) and handle with extreme care. Have a polyethylene glycol (PEG 300/400) solution available as a first-aid decontaminant in case of skin contact.

  • Sodium Hydroxide: Is corrosive and can cause severe burns. Handle with care during the work-up phase.

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.[2] Do not pour waste down the drain.[2][3]

Detailed Experimental Protocol

This procedure is adapted from established methods for the amination of 4,7-dichloroquinoline.[7][8]

Step 1: Reaction Setup
  • Place a magnetic stir bar into a 250 mL three-neck round-bottom flask.

  • In the fume hood, add 4,7-dichloroquinoline (9.90 g, 50.0 mmol) and phenol (30.0 g, 319 mmol) to the flask.

  • Assemble the flask with a reflux condenser in the central neck and a thermometer in one of the side necks. Ensure all joints are securely clamped.

  • Expert Rationale: Phenol serves as both a solvent and a catalyst. It has a high boiling point suitable for the reaction temperature and its acidic nature facilitates the proton transfers involved in the SNAr mechanism.

Step 2: Amination Reaction
  • Add ammonium acetate (5.78 g, 75.0 mmol, 1.5 equiv) to the reaction mixture.

  • Begin stirring and gently heat the mixture using a heating mantle to 130-135 °C.

  • Maintain the reaction at this temperature under reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: Ethyl Acetate/Hexane (e.g., 70:30 v/v).

    • Visualization: UV light (254 nm). The product spot should appear, and the starting material spot (4,7-dichloroquinoline) should diminish over time.

  • Expert Rationale: Using a molar excess of ammonium acetate ensures a sufficient concentration of the ammonia nucleophile to drive the reaction to completion. The high temperature is necessary to overcome the activation energy of the reaction.

Step 3: Product Isolation and Work-up
  • Once the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to approximately 80 °C.

  • Carefully and slowly, add 100 mL of acetone to the warm mixture while stirring. This will decrease the viscosity and prevent the product from solidifying into an unmanageable mass.

  • Continue to cool the flask in an ice-water bath to room temperature, then to ~10 °C. A precipitate should form.

  • Slowly add 50 mL of 10% aqueous sodium hydroxide solution to the stirred slurry. This neutralizes the acidic phenol and deprotonates the product, which is an amine salt at this stage, to facilitate its precipitation.

  • Stir the resulting slurry in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual phenol and inorganic salts.

  • Finally, wash the cake with a small amount of cold acetone or diethyl ether (2 x 20 mL) to aid in drying.

  • Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Step 4: Purification
  • The crude this compound can be purified by recrystallization.

  • Transfer the crude solid to a suitably sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or a toluene/ethanol mixture) to just dissolve the solid.

  • If the solution has color, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification process.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare with the literature value (approx. 148-151 °C).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (m/z for [M+H]⁺ ≈ 179.03).

  • FT-IR Spectroscopy: To identify key functional groups (e.g., N-H stretches).

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Taylor & Francis Online.
  • Kini, S., & Bhat, A. R. (2006). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC.
  • El-Sayed, N. N. E., et al. (2018). Synthesis of 7-chloroquinolinyl-4-aminophenyl)ethan-1-one derivatives. ResearchGate.
  • Guy, R. K., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry.
  • Mendoza, L., et al. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
  • Rhone-Poulenc S.A. (1983). Process for preparing 4-amino-7-chloro-quinoline. Google Patents.
  • Desai, K. R., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society.
  • Warzecha, K-D. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%.
  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 4,7-DICHLOROQUINOLINE.
  • Herbert, D. E., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. IUCrData.
  • Parra, K., et al. (2013). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. PubMed Central.
  • Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses.
  • Fortunak, J. M., et al. (2010). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. PubMed Central.
  • Wikipedia. (n.d.). 4,7-Dichloroquinoline.
  • El-Faham, A., et al. (2015). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.
  • Nguyen, T. H. V., & Nguyen, T. C. (2019). STUDIES ON THE SYNTHESIS OF 4,7-DICHLOROQUINOLINE. VNU Journal of Science: Natural Sciences and Technology.

Sources

Application Notes & Protocols: The Strategic Role of the 7-Chloroquinoline Scaffold in Antimalarial Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Legacy of the 4-Aminoquinoline Core

For decades, compounds built upon the 4-aminoquinoline scaffold have been a cornerstone of global efforts to combat malaria, a devastating infectious disease caused by Plasmodium parasites.[1][2] The 7-chloro-4-aminoquinoline nucleus, in particular, is a privileged pharmacophore, essential for the antimalarial activity of benchmark drugs such as Chloroquine (CQ), Hydroxychloroquine (HCQ), and Amodiaquine (AMQ).[3][4] The mechanism of action for these drugs is widely understood to involve the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, a critical step in its detoxification of heme.[2]

This document serves as a detailed technical guide for researchers, chemists, and drug development professionals. It outlines the application of the key synthetic intermediate, 4,7-dichloroquinoline , to construct these vital antimalarial agents. While the final products are derivatives of 7-chloroquinolin-4-amine, the pivotal synthetic step involves the nucleophilic aromatic substitution (SNAr) reaction at the C4 position of 4,7-dichloroquinoline with a selected amine-containing side chain. This guide provides the chemical rationale, detailed experimental protocols, and critical process considerations for synthesizing Chloroquine, Hydroxychloroquine, and Amodiaquine.

The Core Reaction: Nucleophilic Aromatic Substitution on the Quinoline Ring

The synthesis of 4-aminoquinoline-based antimalarials hinges on a regioselective SNAr reaction. The 4,7-dichloroquinoline molecule possesses two chlorine atoms at positions C4 and C7. The chlorine atom at the C4 position is significantly more activated towards nucleophilic attack than the one at C7. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the substitution process. This inherent electronic property allows for the selective displacement of the C4 chlorine by the primary or secondary amine of the desired side chain, leaving the C7 chlorine intact, which is crucial for the drug's antimalarial activity.

Logical Workflow for 4-Aminoquinoline Synthesis

The general synthetic workflow is a convergent process where the stable quinoline core is coupled with a pre-synthesized, often complex, side chain.

G cluster_0 Core Synthesis cluster_1 Side Chain Synthesis cluster_2 Final Coupling A m-Chloroaniline C 7-Chloro-4-hydroxyquinoline A->C Gould-Jacobs Reaction B Cyclization Reagents (e.g., Diethyl Oxaloacetate) B->C D 4,7-Dichloroquinoline (Key Intermediate) C->D Chlorination (POCl3) G Final Antimalarial Drug (e.g., Chloroquine) D->G SNA r Reaction (Nucleophilic Aromatic Substitution) E Aliphatic Precursors F Amine Side Chain (e.g., Novaldiamine) E->F Multi-step Synthesis F->G

Caption: General synthetic logic for 4-aminoquinoline antimalarials.

Synthesis Protocols for Key Antimalarial Drugs

The following sections provide detailed, field-tested protocols for the synthesis of Chloroquine, Hydroxychloroquine, and Amodiaquine from 4,7-dichloroquinoline.

Protocol 1: Synthesis of Chloroquine (CQ)

Chloroquine is synthesized by the condensation of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine (also known as novaldiamine).[5] High temperatures are traditionally employed, though recent methods have explored catalytic approaches to improve conditions.[6]

G A Charge Reactor: 4,7-Dichloroquinoline Novaldiamine B Heat Reaction Mixture (e.g., 160-180°C) A->B Step 1 C Monitor Reaction (TLC/HPLC) B->C Step 2 D Work-up: Cool, Dissolve in Acid, Basify with NaOH C->D Step 3 E Extract with Organic Solvent (e.g., Chloroform) D->E Step 4 F Purify: Vacuum Distillation or Crystallization E->F Step 5 H Chloroquine Product F->H G Characterize: NMR, MS, HPLC H->G

Caption: Step-by-step workflow for the synthesis of Chloroquine.

  • Reagent Charging: In a suitable reaction vessel equipped with a mechanical stirrer and condenser, charge 4,7-dichloroquinoline (1.0 eq).

  • Addition of Side Chain: Add 4-diethylamino-1-methylbutylamine (1.0-1.2 eq). The reaction is often run neat (without solvent) or in a high-boiling solvent like PEG.[6]

  • Reaction: Heat the mixture to 180°C and maintain for 4-6 hours.[5] Alternatively, for catalyzed reactions in PEG solvent with a Co3O4 nanoparticle catalyst, the reaction can proceed at room temperature for 6 hours.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture. Dissolve the residue in dilute acid (e.g., 10% HCl). Wash with an organic solvent to remove unreacted starting material. Basify the aqueous layer with a strong base (e.g., NaOH solution) to precipitate the chloroquine base.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., chloroform).[6] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization to yield Chloroquine as a solid.

  • Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry (MS), and HPLC.

ParameterConditionRationale / NotesReference
Reactants Ratio 1:1.2 (Quinoline:Amine)A slight excess of the amine can drive the reaction to completion.[6]
Solvent Neat or PEGHigh temperature is required; PEG offers a more moderate alternative.[5][6]
Temperature 180°C (Neat) / RT (Catalyzed)Ensures sufficient energy for SNAr. Catalyst lowers activation energy.[5][6]
Reaction Time 4-6 hoursTypical duration for completion at high temperature.[5]
Yield >80%High yields are achievable with optimized conditions.[6]
Protocol 2: Synthesis of Hydroxychloroquine (HCQ)

The synthesis of Hydroxychloroquine is analogous to that of Chloroquine, involving the reaction of 4,7-dichloroquinoline with 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.[7][8] The presence of a hydroxyl group in the side chain requires careful optimization of reaction conditions to prevent side reactions.

G A Charge Reactor: 4,7-Dichloroquinoline Amine Side Chain Solvent (e.g., Ethanol) B Add Base (e.g., K2CO3, Et3N) A->B Step 1 C Heat to Reflux (e.g., 125-135°C) B->C Step 2 D Monitor Reaction (TLC/HPLC) C->D Step 3 E Work-up: Cool, Filter, Concentrate D->E Step 4 F Purify: Silica Gel Flash Chromatography or Crystallization E->F Step 5 H Hydroxychloroquine Product F->H G Characterize: NMR, MS, HPLC H->G

Caption: Step-by-step workflow for the synthesis of Hydroxychloroquine.

  • Reagent Charging: To a reaction vessel, add 4,7-dichloroquinoline (1.0 eq), 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (1.2-1.5 eq), and a suitable solvent such as ethanol.[8][9]

  • Base Addition: Add a base to scavenge the HCl generated during the reaction. A mixture of potassium carbonate (K₂CO₃) and triethylamine (Et₃N) has been shown to be effective.[8][9][10]

  • Reaction: Heat the mixture to reflux (approx. 125-135°C) and maintain for 12-24 hours.[8][9] Some procedures run the reaction neat at 135°C overnight.[8] High-pressure conditions (10-20 bars) can significantly reduce reaction time to 4-6 hours without a catalyst.[11]

  • Monitoring: Monitor the reaction for the disappearance of 4,7-dichloroquinoline using TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a solid (inorganic salts) precipitates, filter it off. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is often purified by silica gel flash chromatography or by crystallization from a suitable solvent (e.g., 1,2-dichloroethane) to yield pure Hydroxychloroquine.[10]

  • Characterization: Verify the product's identity and purity using NMR, MS, and HPLC analysis.[12][13]

ParameterConditionRationale / NotesReference
Reactants Ratio 1:1.2 (Quinoline:Amine)Excess amine ensures complete conversion of the limiting reagent.[9]
Solvent EthanolA polar protic solvent found to be effective for this transformation.[9]
Base K₂CO₃ / Et₃N (1:1 mixture)Using a combination of inorganic and organic bases can optimize conversion rates.[9][10]
Temperature 125-135°CSufficient thermal energy is needed, but must be controlled to prevent side reactions.[8]
Reaction Time 12-48 hoursReaction is slower than Chloroquine synthesis; can be long under batch conditions.[9]
Yield 78-88%Good yields are achievable with optimized solvent and base systems.[9][10]
Protocol 3: Synthesis of Amodiaquine (AMQ)

Amodiaquine is efficiently prepared via a one-pot, two-step process. First, 4,7-dichloroquinoline is condensed with 4-aminophenol. This is followed by an in-situ Mannich reaction using formaldehyde and diethylamine, which installs the diethylaminomethyl group on the phenol ring.[14][15]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Mannich Reaction A Charge Reactor: 4,7-Dichloroquinoline 4-Aminophenol Acetic Acid B Heat to 110°C for 1 hour A->B C Cool to 20°C B->C D Add Formaldehyde and Diethylamine C->D E Heat to 50°C for 4 hours D->E F Precipitation: Cool, Add HCl E->F G Isolate Product: Filter Yellow Crystals F->G I Amodiaquine Dihydrochloride G->I H Dry and Characterize: NMR, HPLC I->H

Caption: One-pot, two-step workflow for the synthesis of Amodiaquine.

  • Condensation Step:

    • In a reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and 4-aminophenol (1.04 eq).[14]

    • Add acetic acid as the solvent and stir the mixture at room temperature.

    • Heat the reaction mixture to 110°C and maintain for approximately 1 hour.[14]

  • Mannich Reaction Step:

    • Cool the mixture to 20°C.

    • Sequentially add aqueous formaldehyde solution (1.5 eq) and diethylamine (1.5 eq) directly to the vessel.[14]

    • Heat the reaction mixture to 50°C and stir for 4 hours.[14]

  • Precipitation and Isolation:

    • Cool the mixture in an ice-water bath.

    • Carefully add concentrated hydrochloric acid (HCl) while keeping the internal temperature below 40°C. This protonates the amine groups and precipitates the product as its dihydrochloride salt.[14]

    • Continue stirring for an additional 2 hours to ensure complete precipitation.

  • Purification:

    • Collect the precipitated yellow crystals by filtration.

    • Wash the crystals with a suitable solvent and dry at room temperature to a constant weight.

  • Characterization: The final product, amodiaquine dihydrochloride dihydrate, can be analyzed for purity by HPLC.[14]

ParameterConditionRationale / NotesReference
Reactants Ratio 1:1.04:1.5:1.5 (Quinoline:Phenol:CH₂O:Et₂NH)Slight excess of phenol and larger excess of Mannich reagents ensure high conversion.[14]
Solvent Acetic AcidActs as both a solvent and a catalyst for the initial condensation.[14]
Temperature Step 1: 110°C; Step 2: 50°CDifferent optimal temperatures for the condensation and Mannich reactions.[14]
Reaction Time 1 hour (Step 1) + 4 hours (Step 2)A relatively fast and efficient one-pot process.[14]
Yield >90%This one-pot method is highly efficient, providing excellent yields.[14]

Safety, Handling, and Quality Control

Hazard Identification and Safe Handling

The key intermediate, 4,7-dichloroquinoline, and the parent amine, this compound, are hazardous chemicals that must be handled with appropriate precautions.

  • Toxicity: 7-Chloro-4-quinolinamine is classified as toxic if swallowed (Acute Toxicity, Category 3).[16][17][18]

  • Irritation: It is known to cause serious eye irritation.[16][17][18]

  • Handling:

    • Always handle in a well-ventilated area or a chemical fume hood.[18]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18]

    • Avoid creating dust.[19]

    • Wash hands and exposed skin thoroughly after handling.[19]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[18][19]

First Aid Measures
  • If Swallowed: Immediately call a poison center or physician. Rinse mouth.[17][20]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[17][19]

  • If Inhaled: Move the person to fresh air. Consult a doctor in case of complaints.[20]

Analytical Quality Control

Ensuring the purity and identity of the final active pharmaceutical ingredient (API) is critical. A suite of analytical techniques should be employed for quality control.

  • Chromatography: HPLC and LC-MS are the primary methods for determining purity, quantifying the API, and identifying any process-related impurities.[12][13][21] Isocratic or gradient methods can be developed for rapid and reliable quantification.[21]

  • Spectroscopy:

    • NMR (¹H and ¹³C): Essential for unambiguous structural elucidation and confirmation of the final product.

    • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and its fragments, aiding in identification.[12]

  • Physical Characterization: Melting point determination is a simple yet effective way to assess the purity of the crystalline final products.

Conclusion

The 7-chloroquinoline scaffold, accessed via the key intermediate 4,7-dichloroquinoline, remains a fundamentally important structural motif in the synthesis of life-saving antimalarial drugs. The synthetic routes to Chloroquine, Hydroxychloroquine, and Amodiaquine are robust and well-established, relying on the principles of nucleophilic aromatic substitution. By understanding the underlying chemical rationale and adhering to optimized, well-controlled protocols, researchers and drug development professionals can efficiently and safely produce these critical medicines. Careful attention to reaction conditions, purification techniques, and rigorous analytical characterization is paramount to ensuring the quality, safety, and efficacy of the final pharmaceutical products.

References

  • Kaur, N., et al. (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. Beilstein Journal of Organic Chemistry, 14, 583–591.
  • Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline.
  • Madrid, P. B., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 23(19), 5340-5343.
  • Li, X., et al. (2021). Synthesis and evaluation of enantiomers of hydroxychloroquine against SARS-CoV-2 in vitro. Bioorganic & Medicinal Chemistry Letters, 34, 127756.
  • Wu, Y., et al. (2019). Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 62(5), 230-243.
  • Singh, P., et al. (2015). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 59(7), 3856–3865.
  • PubChem. (n.d.). 4-Amino-7-chloroquinoline.
  • ResearchGate. (n.d.). Synthesis of 7-chloroquinoline-based intermediates 3 and 4.
  • Turos, E., et al. (2023). Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives. Pharmaceuticals, 16(12), 1709.
  • Rudrapal, M., et al. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica, 2(1), 194-203.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the preparation of hydroxychloroquine (1).
  • ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-.
  • MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • Ghugare, P. D., et al. (2012). Identification and Characterization of Process Related Impurities in Chloroquine and Hydroxychloroquine by LC/IT/MS, LC/TOF/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 63, 120-129.
  • LookChem. (2022). This compound Safety Data Sheet.
  • Journal of Chromatographic Science. (2021). Liquid Chromatographic Methods for COVID-19 Drugs, Hydroxychloroquine and Chloroquine.
  • Phenomenex. (n.d.). Determination of Chloroquine, Hydroxychloroquine and its Metabolite Desethyl.
  • Singh, A., et al. (2014). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 18(11), 1439-1444.
  • Google Patents. (2013). Green chemistry synthesis of the malaria drug amodiaquine and analogs thereof.
  • Sebaiy, M. M., et al. (2022). Instrumental analysis of chloroquine and hydroxychloroquine in different matrices. Current Research: Integrative Medicine, 7(2), 1-9.
  • PubMed Central. (2022). Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents.
  • PubMed Central. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe.
  • Google Patents. (1985). Process for preparing 4-amino-7-chloro-quinoline.
  • Middle East Technical University. (2022). A NEW METHOD FOR HYDROXYCHLOROQUINE DETECTION.
  • Google Patents. (2020). Preparation method of hydroxychloroquine impurity.
  • PLOS One. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • Google Patents. (2010). New preparation of hydroxychloroquine.
  • Biological and Molecular Chemistry. (2023). A New Approach for the Synthesis of Chloroquine.
  • ChemRxiv. (2020). Computer-assisted planning of hydroxychloroquine's syntheses commencing from inexpensive substrates and bypassing patented routes.
  • ResearchGate. (n.d.). Synthesis of 4‐((7‐chloroquinolin‐4‐yl)amino)phenol.
  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Asian Journal of Chemistry. (2009). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
  • PubMed Central. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery.

Sources

Application Notes and Protocols for the Utilization of 7-Chloroquinolin-4-amine in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 7-Chloroquinolin-4-amine in Oncology

The this compound core is a well-established pharmacophore, most famously recognized in the antimalarial drug chloroquine.[1] Beyond its antiparasitic activity, this heterocyclic scaffold has garnered significant attention in oncology for its potential as a versatile platform in the design of novel anticancer agents.[2][3] Its rigid structure provides a foundation for diverse chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity.[4] Numerous derivatives have demonstrated potent cytotoxic effects against a broad spectrum of cancer cell lines, often through multimodal mechanisms of action that include the induction of apoptosis, cell cycle arrest, and interference with key oncogenic signaling pathways.[5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a starting point for the synthesis and evaluation of new anticancer drug candidates. We will delve into synthetic strategies, detailed protocols for in vitro and in vivo evaluation, and explore the current understanding of the molecular mechanisms underpinning the anticancer activity of this promising class of compounds.

Synthetic Strategies: Building Diversity from a Core Scaffold

The synthesis of novel this compound derivatives typically begins with the commercially available 4,7-dichloroquinoline. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution, providing a convenient handle for the introduction of various side chains and functional groups.

A common synthetic route involves the reaction of 4,7-dichloroquinoline with a desired amine-containing moiety. This can be a simple alkyl or aryl amine, or a more complex heterocyclic structure.[8][9] The reaction is often carried out in a suitable solvent such as ethanol or dimethylformamide (DMF), and may be facilitated by the presence of a base to neutralize the hydrochloric acid formed during the reaction.[9]

One particularly fruitful approach has been the creation of hybrid molecules, where the this compound scaffold is linked to another pharmacologically active moiety, such as a benzimidazole or a pyrazoline.[8][10] This molecular hybridization strategy aims to combine the anticancer properties of both parent molecules, potentially leading to synergistic effects and novel mechanisms of action.

Protocol 1: Synthesis of a 7-Chloroquinoline-Benzimidazole Hybrid

This protocol provides a general method for the synthesis of a 7-chloroquinoline-benzimidazole hybrid, a class of compounds that has shown significant promise as anticancer agents.[8]

Materials:

  • 4,7-dichloroquinoline

  • 3-aminobenzyl alcohol

  • Sodium metabisulfite (Na₂S₂O₅)

  • Appropriate benzene-1,2-diamine derivative

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Aldehyde Intermediate:

    • Reflux a mixture of 4,7-dichloroquinoline and 3-aminobenzyl alcohol in ethanol to yield the corresponding amino alcohol.

    • Oxidize the resulting alcohol to the aldehyde, 3-((7-chloroquinolin-4-yl)amino)benzaldehyde, using a suitable oxidizing agent in DMSO.[8]

  • Condensation to Form the Benzimidazole Ring:

    • In a reaction vessel, dissolve the aldehyde intermediate and the desired benzene-1,2-diamine derivative in DMSO.

    • Add sodium metabisulfite (Na₂S₂O₅) to the mixture.

    • Heat the reaction mixture at an elevated temperature (e.g., 165 °C) to facilitate the condensation and cyclization to form the benzimidazole ring.[8]

  • Purification:

    • After the reaction is complete, cool the mixture and purify the crude product using standard techniques such as column chromatography on silica gel to obtain the final 7-chloroquinoline-benzimidazole hybrid.

In Vitro Evaluation: Screening for Anticancer Activity

The initial assessment of newly synthesized this compound derivatives involves a battery of in vitro assays to determine their cytotoxic and cytostatic effects on cancer cells.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]

  • Drug Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).[11]

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.[12]

Table 1: Example of Cytotoxicity Data for Novel this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)
CQ-Bz-1 MCF-7 (Breast)2.5 ± 0.3
CQ-Bz-1 A549 (Lung)5.1 ± 0.6
CQ-Pz-1 HCT116 (Colon)1.8 ± 0.2
CQ-Pz-1 HeLa (Cervical)3.2 ± 0.4
DoxorubicinMCF-7 (Breast)0.8 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Delving into the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Understanding how a compound kills cancer cells is crucial for its development as a therapeutic agent. Many 7-chloroquinoline derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[5][13]

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cancer cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash them with cold PBS.[14]

  • Staining:

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.[14]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

G cluster_0 Apoptosis Induction 7-CQ-Derivative 7-Chloroquinoline Derivative Mitochondria Mitochondrial Dysfunction Caspase_Activation Caspase Activation Apoptosis Apoptotic Cell Death

Caption: Proposed intrinsic pathway of apoptosis induction by 7-chloroquinoline derivatives.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the test compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cancer cells with the test compound for a specific duration.

    • Harvest the cells and wash with PBS.

    • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer to determine the DNA content.

    • The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Investigating Molecular Targets: Signaling Pathway Analysis

To further elucidate the mechanism of action, it is essential to identify the specific molecular targets and signaling pathways affected by the 7-chloroquinoline derivatives. Quinoline-based compounds have been reported to inhibit various kinases and interfere with pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[15][16]

Protocol 5: Western Blot Analysis of Key Signaling Proteins

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess changes in protein expression and phosphorylation status upon drug treatment.[17][18]

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK, cleaved PARP, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the treated and untreated cells and quantify the protein concentration.[19]

  • Gel Electrophoresis and Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative changes in protein expression or phosphorylation.

G 7-CQ-Derivative 7-Chloroquinoline Derivative PI3K PI3K 7-CQ-Derivative->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by 7-chloroquinoline derivatives.

In Vivo Efficacy: Testing in Animal Models

Promising candidates identified from in vitro screening should be further evaluated for their anticancer efficacy in vivo using animal models, such as xenografts in immunodeficient mice.[20][21]

Protocol 6: Subcutaneous Xenograft Mouse Model

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cells

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel to enhance tumor take) into the flank of the mice.[22]

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size.

    • Measure the tumor volume regularly using calipers.

  • Drug Treatment:

    • Once the tumors reach a certain size, randomize the mice into treatment and control groups.

    • Administer the test compound and a vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, once every three days) and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation:

    • Monitor tumor growth in all groups throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

    • Evaluate the antitumor efficacy by comparing the tumor growth inhibition in the treated groups to the control group.

G Start Synthesize Novel 7-CQ Derivatives In_Vitro In Vitro Screening (Cell Viability, IC₅₀) Start->In_Vitro Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) In_Vitro->Mechanism Target_ID Molecular Target Identification (Western Blot) Mechanism->Target_ID In_Vivo In Vivo Efficacy Studies (Xenograft Models) Target_ID->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: Experimental workflow for the development of 7-chloroquinoline-based anticancer agents.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries for screening. The multifaceted mechanisms of action observed for many of its derivatives, including the induction of apoptosis and cell cycle arrest, suggest that these compounds may be effective against a range of malignancies and could potentially overcome some forms of drug resistance. Future research in this area should focus on elucidating the precise molecular targets of these compounds to enable rational drug design and optimization. Furthermore, exploring combination therapies, where 7-chloroquinoline derivatives are used in conjunction with other established anticancer drugs, could lead to enhanced therapeutic outcomes.

References

  • 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. (2020). Investigational New Drugs, 38(4), 1020-1030. [Link]
  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. (2021). Molecules, 26(11), 3321. [Link]
  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (2023). Molecules, 28(2), 540. [Link]
  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2021). Molecules, 26(16), 4995. [Link]
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
  • Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. (2024). Molecules, 29(13), 2997. [Link]
  • An aromatic imidazoline derived from chloroquine triggers cell cycle arrest and inhibits with high selectivity the Trypanosoma cruzi mammalian host-cells infection. (2021). PLoS Neglected Tropical Diseases, 15(11), e0009933. [Link]
  • Three Steps for Setting up a Drug Screening Assay. (n.d.). Bitesize Bio.
  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2022). Scientific Reports, 12(1), 12513. [Link]
  • Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. (2016). Molecules, 21(11), 1459. [Link]
  • A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
  • Effects of 7‐chloroquinoline derivatives 6 and 12 on the cell cycle distribution of MCF‐7 breast cancer cells after 24 h of incubation. (n.d.). ResearchGate.
  • Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. (2021). Journal of Medicinal Chemistry, 64(15), 11467-11490. [Link]
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium. [Link]
  • Antitumor Efficacy Testing in Rodents. (2005). ILAR Journal, 46(3), 279-286. [Link]
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1). [Link]
  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020). Small, 16(18), e1903629. [Link]
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph”. (2019). Anticancer Research, 39(7), 3391-3398. [Link]
  • Apoptosis and cancer: Methods and protocols: Second edition. (2017). Methods in Molecular Biology, 1550. [Link]
  • Apoptosis Protocols. (n.d.). University of South Florida Health.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2014). Bio-protocol, 4(13). [Link]
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2023). Cancers, 15(23), 5635. [Link]
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (2021). Journal of the Brazilian Chemical Society, 32(8), 1667-1679. [Link]
  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. (n.d.). Bio-Techne.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. (n.d.). ProBio CDMO.
  • Guideline for anticancer assays in cells. (2024). Food Science and Human Wellness, 13(2), 705-717. [Link]
  • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. (2013). PLoS ONE, 8(9), e71329. [Link]
  • Synthesis of 7-chloroquinolinyl-4-amino-chalcone derivatives and their antimalarial and anticancer evaluation. (2016).
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen.
  • Design of the novel 7-chloro-4-aminoquinoline-benzimidazole hybrids. (n.d.). ResearchGate.
  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. (2021). Pharmaceutics, 13(10), 1555. [Link]
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2023). Molecules, 28(9), 3894. [Link]

Sources

Application Note & Protocol Guide: Analytical Techniques for the Purification and Characterization of 7-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Chloroquinolin-4-amine is a pivotal chemical intermediate, most notably serving as a precursor in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.[1][2][3] Its purity and structural integrity are paramount for ensuring the safety and efficacy of subsequent active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of robust analytical methodologies for the purification and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. We delve into the causality behind experimental choices, offering field-proven protocols for chromatography and recrystallization, and detailed workflows for spectroscopic and spectrometric characterization.

Foundational Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective purification and analysis strategies. These properties dictate solvent selection for chromatography and recrystallization, as well as predict the compound's behavior in various analytical instruments.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₇ClN₂ [4][5]
Molecular Weight 178.62 g/mol [4][5]
Appearance Off-white to light yellow solid/powder [2][6]
Melting Point 150-152.5 °C [2][5]
pKa 7.49 ± 0.50 (Predicted) [2]
XLogP3 2.38 [5]

| Solubility | Soluble in dichloromethane, ethanol, DMSO. Reacts with water. |[5][7] |

The molecule's aromatic nature and the presence of both an amine group (basic) and a chloro-substituent contribute to its moderate polarity (XLogP3 of 2.38). This polarity profile is key to selecting appropriate mobile and stationary phases in chromatography. Its defined melting point provides a preliminary, yet crucial, indicator of purity.

Purification Methodologies: From Crude to Pure

The goal of purification is to isolate the target compound from unreacted starting materials, byproducts, and other impurities. The choice of method is guided by the scale of the synthesis and the nature of the impurities.

Workflow for Purification and Analysis

Purification_Workflow Crude Crude this compound TLC_Check1 Purity Check (TLC) Crude->TLC_Check1 Purify Purification Step TLC_Check1->Purify Column Column Chromatography Purify->Column  For complex mixtures Recrystal Recrystallization Purify->Recrystal  For crystalline solids TLC_Check2 Fraction Analysis (TLC) Column->TLC_Check2 Pure_Product Pure Fractions Combined & Solvent Evaporated Recrystal->Pure_Product TLC_Check2->Pure_Product Final_Char Final Characterization Pure_Product->Final_Char

Caption: General workflow from crude product to final characterization.

Recrystallization Protocol

Recrystallization is an effective technique for purifying crystalline solids. It operates on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms crystals, leaving impurities behind in the solvent.

Rationale for Solvent Selection: A successful recrystallization requires a solvent (or solvent system) that dissolves the compound well at high temperatures but poorly at low temperatures. A mixture of Dichloromethane (DCM) and n-hexane is often effective; DCM is a good solvent, while n-hexane acts as an anti-solvent, inducing crystallization upon cooling.[8]

Step-by-Step Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent like dichloromethane or ethanol to dissolve the solid completely, gently warming if necessary.[7][8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Slowly add a miscible anti-solvent (e.g., n-hexane if using DCM, or water if using ethanol) dropwise at room temperature until the solution becomes slightly turbid.[8]

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming large, pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity can be checked by melting point analysis.

Column and Thin-Layer Chromatography (TLC)

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, normal-phase chromatography using silica gel is highly effective.

Thin-Layer Chromatography (TLC): The Analytical Compass TLC is indispensable for quickly assessing purity and optimizing conditions for column chromatography.

Protocol for TLC Analysis:

  • Plate Preparation: Spot a dilute solution of the sample onto a silica gel TLC plate (e.g., Silica Gel 60 F254).[8]

  • Development: Place the plate in a sealed chamber containing a suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 3:7 v/v).[9] Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm), where the quinoline ring will quench fluorescence, appearing as a dark spot.

  • Rf Calculation: Calculate the Retention Factor (Rf) = (distance traveled by spot) / (distance traveled by solvent front). A pure compound should ideally show a single spot. An Rf value of 0.76 has been reported in a hexane:ethyl acetate (3:7) system.[9]

Column Chromatography: The Preparative Workhorse This technique is used to physically separate the compound from its impurities.

Protocol for Column Chromatography:

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial mobile phase (a less polar mixture, e.g., 9:1 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Table 2: Typical Chromatographic Parameters

Parameter Thin-Layer Chromatography (TLC) Column Chromatography
Stationary Phase Silica Gel 60 F254 Silica Gel (60-120 mesh)
Mobile Phase Hexane:Ethyl Acetate (3:7)[9] Gradient of Hexane:Ethyl Acetate
Visualization UV Light (254 nm) TLC analysis of fractions

| Typical Rf | ~0.76[9] | N/A |

Structural Characterization: Confirming Identity

Once purified, a suite of spectroscopic techniques is employed to unequivocally confirm the molecular structure of this compound. Each technique provides a unique piece of the structural puzzle.

Logical Flow of Characterization

Characterization_Logic cluster_info cluster_tech Info_MW Molecular Weight & Formula Info_FG Functional Groups Info_Map C-H Framework & Connectivity MS Mass Spectrometry (MS) MS->Info_MW IR Infrared (IR) Spectroscopy IR->Info_FG NMR NMR Spectroscopy (¹H, ¹³C) NMR->Info_Map

Caption: Relationship between analytical techniques and structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: Provides information on the number, chemical environment, and connectivity of protons. For this compound, the spectrum is characterized by distinct signals in the aromatic region and a signal for the amine protons. The aromatic protons on the quinoline ring typically appear as doublets and multiplets between δ 6.5 and 8.5 ppm.[8][9] The amine (-NH₂) protons may appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms and their chemical environments. The quinoline ring system exhibits several signals in the aromatic region (typically δ 99-160 ppm).[8][10] The carbon attached to the amine group (C4) and the carbon attached to the chlorine atom (C7) will have characteristic chemical shifts influenced by these substituents.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and information about its fragmentation pattern, confirming the molecular formula.

  • Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured.

  • Expected Result: For this compound (C₉H₇ClN₂), the molecular ion peak [M]⁺ should appear at m/z ≈ 178.[4] Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed, with a second peak [M+2]⁺ at m/z ≈ 180, with about one-third the intensity of the main peak. In High-Resolution Mass Spectrometry (HRMS), the exact mass can be measured to confirm the elemental composition.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Principle: Different chemical bonds vibrate at specific frequencies. These frequencies correspond to the absorption bands observed in an IR spectrum.

  • Expected Absorptions:

    • N-H Stretching: The amine group will show characteristic stretching vibrations in the region of 3200-3400 cm⁻¹.[7]

    • C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1500-1620 cm⁻¹ region.[7][9]

    • C-Cl Stretching: The carbon-chlorine bond vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Table 3: Summary of Expected Spectroscopic Data

Technique Region/Value Assignment Source
¹H NMR δ 6.5 - 8.5 ppm Aromatic protons (quinoline ring) [8][9]
Variable (broad singlet) Amine (-NH₂) protons
¹³C NMR δ 99 - 160 ppm Aromatic carbons (quinoline ring) [8][10]
Mass Spec. (MS) m/z ≈ 178 & 180 [M]⁺ and [M+2]⁺ isotopic pattern [4]
IR Spectroscopy 3200 - 3400 cm⁻¹ N-H stretching (amine) [7]

| | 1500 - 1620 cm⁻¹ | C=C / C=N stretching (aromatic) |[7][9] |

Conclusion

The successful purification and characterization of this compound rely on a systematic and multi-faceted analytical approach. Recrystallization and column chromatography serve as robust methods for purification, with TLC acting as an essential monitoring tool. The structural identity is then unequivocally confirmed through a combination of NMR, MS, and IR spectroscopy. The protocols and rationales presented in this guide provide a validated framework for ensuring the high purity and quality of this critical pharmaceutical intermediate, upholding the standards of scientific integrity and trustworthiness required in drug development.

References

  • National Center for Biotechnology Information. (n.d.). 4-Amino-7-chloroquinoline. PubChem.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., Al-Majid, A. M., El-Gamal, A. A., & Barakat, A. (2023). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega.
  • Peršuri, A., Stepanić, V., Cipro, M., Bertoša, B., & Kralj, M. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules.
  • OKCHEM. (n.d.). 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China.
  • Rojas-Vizuete, J., Charris, J., & Pizzo, C. (2019). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. PubMed Central.
  • Hernández-Vázquez, E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. Molecules.
  • Dave, M. P., & Patel, H. H. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
  • S.A. Rhone Poulenc. (n.d.). Process for preparing 4-amino-7-chloro-quinoline. Google Patents.

Sources

Application Notes & Protocols: The 7-Chloroquinolin-4-amine Scaffold for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The 7-chloroquinolin-4-amine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid bicyclic structure, coupled with the specific electronic properties imparted by the chlorine atom at the 7-position and the reactive amine handle at the 4-position, has made it the foundation for numerous clinically significant drugs, most notably the antimalarial agent Chloroquine.[1] The structure’s importance extends far beyond malaria, with derivatives demonstrating potent anticancer,[2][3][4] antiviral,[5] and neuroprotective activities.[6]

The success of this scaffold lies in its chemical tractability and its well-defined structure-activity relationship (SAR). The 4-amino group serves as a versatile anchor point for introducing a vast array of side chains, allowing for the systematic modulation of physicochemical properties such as basicity, lipophilicity, and steric bulk.[7][8] The electron-withdrawing 7-chloro group is often considered crucial for the biological activity of many derivatives, particularly in the antimalarial context, where it influences the pKa of the quinoline nitrogen and thereby the drug's ability to accumulate in the acidic food vacuole of the parasite.[7][9]

This guide provides a comprehensive overview and detailed protocols for leveraging the this compound scaffold to generate diverse compound libraries for screening and lead optimization. We will explore the underlying chemical principles, provide step-by-step synthetic workflows, and discuss the application of these libraries in identifying novel therapeutic agents.

Core Principles: Structure-Activity Relationship (SAR) Insights

Understanding the SAR of the 4-aminoquinoline core is fundamental to designing effective compound libraries. The choice of side chain appended to the 4-amino position dictates the resulting compound's biological target engagement, pharmacokinetic profile, and overall efficacy.

Therapeutic Area Key SAR Consideration at the 4-Amino Side Chain Rationale & Causality
Antimalarial Presence of a flexible, basic diaminoalkane side chain.The basic nitrogens in the side chain are critical for pH trapping.[8] The molecule becomes protonated and trapped within the acidic (pH 4.5-5.0) digestive vacuole of the Plasmodium parasite, where it inhibits the polymerization of toxic heme into hemozoin, leading to parasite death.[9][10]
Anticancer Introduction of bulky aromatic or heterocyclic moieties; variation in linker length.The mechanism is often multifactorial, involving autophagy inhibition, disruption of lysosomal function, or kinase inhibition.[3][4] Side chain modifications can drastically alter cytotoxicity against different cancer cell lines (e.g., MCF-7, MDA-MB-468), indicating opportunities to tune selectivity.[2]
Antiviral / Other Diverse functionalities, including rigid piperazine linkers or extended chains.The side chain can mediate interactions with various biological targets. For example, specific side chains enable inhibition of enzymes like the Botulinum neurotoxin serotype A light chain[11] or modulate the activity of nuclear receptors like NR4A2 in the context of Parkinson's disease.[6]

Experimental Workflow for Library Generation

The most common and robust strategy for generating 4-aminoquinoline libraries is the nucleophilic aromatic substitution (SNAr) reaction, where the highly reactive chlorine atom at the C4 position of a 4,7-dichloroquinoline precursor is displaced by a primary or secondary amine. This allows for a modular "scaffold + linker/side chain" approach.

Below is a logical workflow for creating a diversified library.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Library Diversification cluster_2 Phase 3: Analysis Start 4,7-Dichloroquinoline (Starting Material) Intermediate N1-(7-chloroquinolin-4-yl) -propane-1,3-diamine (Intermediate Linker Scaffold) Start->Intermediate S_NAr Reaction (Protocol 1) Library Diversified Compound Library (Final Products) Intermediate->Library Reductive Amination (Protocol 2) Analysis Purification, Characterization & Biological Screening Library->Analysis Reagent1 1,3-Diaminopropane Reagent1->Intermediate Reagent2 Aldehyde/Ketone Building Blocks (R1CHO, R2COR3) Reagent2->Library G Scaffold This compound Core Scaffold Linker Linker Variation Scaffold->Linker Terminal Terminal Group Diversification Scaffold->Terminal Bioisostere Bioisosteric Replacement Scaffold->Bioisostere Linker_1 Alkyl Chain Length (Flexibility) Linker->Linker_1 Linker_2 Inclusion of Rings (Rigidity, e.g., Piperazine) Linker->Linker_2 Linker_3 H-bond Donors/Acceptors (e.g., Amides, Ethers) Linker->Linker_3 Terminal_1 Basicity (pKa Modulation) Terminal->Terminal_1 Terminal_2 Lipophilicity (LogP Control) Terminal->Terminal_2 Terminal_3 Steric Bulk Terminal->Terminal_3 Bio_1 Scaffold Hopping (e.g., Acridine) Bioisostere->Bio_1 Bio_2 7-Cl Replacement (e.g., CF3, Br) Bioisostere->Bio_2

Sources

Application Notes and Protocols for the In Vitro Efficacy Evaluation of 7-Chloroquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and In Vitro Assessment of 7-Chloroquinolin-4-amine Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities. Historically recognized for its profound anti-malarial effects, exemplified by chloroquine, this chemical moiety has since been explored for its potential in treating a diverse range of diseases, including cancer, inflammatory disorders, and other infectious diseases.[1][2][3] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties.[4]

Accurate and robust in vitro evaluation is a cornerstone of the drug discovery and development process for these derivatives.[5] It provides the initial, critical data on a compound's potency, mechanism of action, and potential liabilities, thereby guiding lead optimization and candidate selection. This comprehensive guide presents a suite of detailed application notes and protocols for assessing the in vitro efficacy of novel this compound derivatives. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, providing researchers with the tools to generate reliable and reproducible data.

I. Preliminary Assessment: Drug-Likeness and Physicochemical Properties

Before embarking on extensive biological testing, an initial in silico and in vitro characterization of the physicochemical properties of the synthesized this compound derivatives is crucial for predicting their drug-like potential.

A. In Silico ADMET Profiling

Computational tools can provide early insights into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. Web-based platforms like SwissADME and pkCSM can be utilized to predict parameters such as lipophilicity (LogP), aqueous solubility, and potential for toxicity.[6] This in silico screening helps to prioritize compounds for synthesis and in vitro testing, saving time and resources.[6]

B. Experimental Solubility and Permeability

1. Kinetic Solubility Assay: The aqueous solubility of a compound is a critical determinant of its oral bioavailability. A common method to assess this is the kinetic solubility assay using turbidimetry.

Protocol:

  • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) in a 96-well plate.

  • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

  • Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • The concentration at which precipitation is first observed is determined as the kinetic solubility.

2. Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability.[7][8] It is a cost-effective method for early-stage screening of a large number of compounds.[7]

Protocol:

  • A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • The test compound is added to the donor wells of the plate.

  • An acceptor plate containing buffer is placed in contact with the filter plate.

  • The assembly is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.

  • The concentration of the compound in both compartments is measured, typically by UV-Vis spectroscopy or LC-MS.

  • The permeability coefficient (Pe) is calculated.

II. Cytotoxicity and Anti-Proliferative Activity Assessment

A fundamental step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. For this compound derivatives, this is particularly relevant given their extensive investigation as anti-cancer agents.[4][9][10]

A. General Cytotoxicity Assays

These assays provide an overall measure of a compound's toxicity to cells.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals.[11]

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50).[13]

2. Lactate Dehydrogenase (LDH) Assay: The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis.

Protocol:

  • Follow the same cell seeding and treatment procedure as the MTT assay.

  • After the treatment period, collect the cell culture supernatant.

  • Add the supernatant to a reaction mixture containing the LDH substrate.

  • Incubate to allow for the conversion of the substrate, which results in a color change.

  • Measure the absorbance at the appropriate wavelength.

  • The amount of LDH released is proportional to the number of lysed cells.

B. Anti-Cancer Activity Screening

Numerous this compound derivatives have demonstrated potent anti-cancer activity against a variety of human cancer cell lines.[1][9][14][15]

Table 1: Representative Cancer Cell Lines for Screening this compound Derivatives

Cancer TypeCell LineRationale
Breast CancerMCF-7, MDA-MB-231, MDA-MB-468High prevalence; derivatives have shown efficacy.[1][9][16]
Liver CancerHepG2Common cancer type; derivatives have shown potent activity.[14][15]
Lung CancerA549, SK-LU-1Leading cause of cancer death; a key target for new therapies.[9][14]
Colon CancerHCT-116High incidence; derivatives have shown anti-proliferative effects.[4][17]
Cervical CancerHeLaWidely used and well-characterized cell line.[10]
LeukemiaK-562, HL-60Important targets for hematological malignancies.[10][17]

Workflow for Anti-Cancer Efficacy Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Synthesized Derivatives B MTT/LDH Assay (Panel of Cancer Cell Lines) A->B C Determine IC50 Values B->C D Flow Cytometry (Cell Cycle Analysis, Apoptosis) C->D Potent Compounds E Western Blot (Apoptotic/Cell Cycle Markers) D->E F Identify Lead Compounds E->F

Caption: Workflow for evaluating the anti-cancer efficacy of derivatives.

C. Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the derivatives, further assays are necessary.

1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the test compounds for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.[5]

2. Cell Cycle Analysis by PI Staining: This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat cells with the compounds.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells and treat them with RNase A to remove RNA.

  • Stain the cellular DNA with propidium iodide.

  • Analyze the DNA content by flow cytometry.

III. Anti-Malarial Activity Assessment

The 7-chloroquinoline core is synonymous with anti-malarial drugs. Therefore, evaluating new derivatives against Plasmodium falciparum is a primary objective.

A. In Vitro Anti-malarial Assays

1. SYBR Green I-based Fluorescence Assay: This is a widely used, high-throughput assay for measuring parasite proliferation.[18][19][20] SYBR Green I is a fluorescent dye that intercalates with DNA.

Protocol:

  • Culture P. falciparum (chloroquine-sensitive and resistant strains) in human erythrocytes.

  • Add serial dilutions of the test compounds to parasite cultures in a 96-well plate.

  • Incubate for 72-96 hours under appropriate gas conditions.[21]

  • Lyse the cells and add SYBR Green I dye.

  • Measure fluorescence using a plate reader.

  • Calculate the IC50 values.[20]

2. Plasmodium Lactate Dehydrogenase (pLDH) Assay: This colorimetric assay measures the activity of pLDH, an enzyme produced by the parasite.[18][19]

Protocol:

  • Follow the same culture and treatment steps as the SYBR Green I assay.

  • After incubation, lyse the erythrocytes to release pLDH.

  • Add a substrate solution that is converted by pLDH, leading to a color change.

  • Measure the absorbance to determine pLDH activity, which is proportional to parasite viability.

IV. Anti-Inflammatory Activity Assessment

Quinoline derivatives have also shown promise as anti-inflammatory agents.[22][23] In vitro assays typically use macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

A. Nitric Oxide (NO) Production Assay (Griess Assay)

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.[24]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treat the cells with the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent.[25]

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration, which reflects NO production.

B. Cytokine Production Assays

Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β play a crucial role in inflammation.[22]

Protocol (ELISA):

  • Follow the same cell culture and treatment protocol as the Griess assay.

  • Collect the cell culture supernatant.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6).[22]

Workflow for Anti-Inflammatory Efficacy Evaluation

G A RAW 264.7 Macrophages B Pre-treat with Derivatives A->B C Stimulate with LPS B->C D Measure NO Production (Griess Assay) C->D E Measure Cytokine Levels (ELISA) C->E F Western Blot (iNOS, COX-2, NF-κB pathway) C->F G Identify Anti-inflammatory Leads D->G E->G F->G

Caption: Workflow for evaluating the anti-inflammatory activity of derivatives.

V. Metabolic Stability Assessment

Understanding a compound's metabolic stability is essential for predicting its in vivo half-life and bioavailability.[26][27] These assays measure the rate at which a compound is metabolized by liver enzymes.[27][28][29]

A. Liver Microsomal Stability Assay

This assay uses subcellular fractions of the liver (microsomes) that contain key drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[28]

Protocol:

  • Incubate the test compound with liver microsomes (from human or other species) and a cofactor (NADPH) at 37°C.[28]

  • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[28]

Table 2: Interpretation of In Vitro Half-Life in Liver Microsomes

In Vitro t½ (minutes)Predicted In Vivo Hepatic Clearance
> 30Low
10 - 30Moderate
< 10High

VI. Data Analysis and Interpretation

For all assays, it is crucial to include appropriate controls (positive, negative, and vehicle) to ensure the validity of the results. Data should be analyzed using appropriate statistical methods, and IC50 values are typically calculated using non-linear regression analysis of dose-response curves.

Conclusion

The experimental procedures outlined in these application notes provide a robust framework for the comprehensive in vitro evaluation of this compound derivatives. By systematically assessing their physicochemical properties, cytotoxicity, and efficacy in relevant disease models, researchers can effectively identify and advance promising lead compounds. This structured approach, combining high-throughput screening with detailed mechanistic studies, is integral to the successful development of new therapeutics based on this versatile chemical scaffold.

References

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2009). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]
  • Bermejo, M., Avdeef, A., Ruiz, A., Nalda, R., Ruell, J. A., Tsinman, O., & Tsinman, K. (2004). Parallel artificial membrane permeability assay (PAMPA)
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]
  • Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
  • Patel, H., Parmar, K., & Patel, D. (2024). Insights into Quinoline Schiff Bases as Anticancer Agents.
  • Kumar, A., Srivastava, K., Kumar, S. R., Puri, S. K., & Chauhan, P. M. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Kumar, A., Srivastava, K., Kumar, S. R., Puri, S. K., & Chauhan, P. M. S. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
  • In Vitro Metabolic Stability Study. (2025). Xenotech. [Link]
  • Hieu, B. T., Thuy, V. T., Tien, H. X., & Vu, T. K. (2013). Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. Asian Journal of Chemistry. [Link]
  • IntechOpen. (2018). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
  • Gola, K., et al. (2022).
  • Kumar, A., Sharma, P., & Kumar, D. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
  • Benet, L. Z., & Larregieu, C. A. (2010). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays.
  • Moon Garden. (2025). Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium. [Link]
  • Abonia, R., et al. (2016). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules. [Link]
  • Hieu, B. T., Thuy, V. T., Tien, H. X., & Vu, T. K. (2013). Synthesis and In Vitro Cytotoxic Evaluation of 7-Chloro-4-anilino-quinoline Amide Derivatives. Asian Journal of Chemistry. [Link]
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • MalariaWorld. (2023).
  • Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays. Slideshare. [Link]
  • ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • Khan, T. M., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). RSC Publishing. [Link]
  • PubMed. (2023).
  • ResearchGate. (n.d.). Some anti-inflammatory compounds containing quinoline moieties.
  • PubMed. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed. [Link]
  • PubMed. (2018). In vitro 4-Aryloxy-7-chloroquinoline derivatives are effective in mono- and combined therapy against Leishmania donovani and induce mitocondrial membrane potential disruption. PubMed. [Link]
  • International Journal of Pharmaceutical Sciences. (n.d.). Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. International Journal of Pharmaceutical Sciences. [Link]
  • PubMed Central. (n.d.). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PubMed Central. [Link]
  • ResearchGate. (2018). In Vitro Antimycobacterial Activity of New 7-Chloroquinoline Derivatives.
  • Semantic Scholar. (n.d.). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Semantic Scholar. [Link]
  • PubMed Central. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PubMed Central. [Link]
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • PubMed. (n.d.).
  • Frontiers. (n.d.).
  • PubMed. (n.d.). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. PubMed. [Link]
  • MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]
  • PubMed Central. (2013). A SYBR Green 1-based in vitro test of susceptibility of Ghanaian Plasmodium falciparum clinical isolates to a panel of anti-malarial drugs. PubMed Central. [Link]
  • WWARN Procedure INV08. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I. WWARN. [Link]
  • PubMed. (n.d.). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed. [Link]

Sources

Application Note & Protocol: A Modular Approach to the Synthesis of 7-Chloroquinoline-Benzimidazole Hybrids for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, the molecular hybridization approach has emerged as a powerful strategy for the development of novel therapeutic agents.[1][2] This design principle involves the covalent linking of two or more pharmacophores—molecular entities with known biological activity—to create a single hybrid molecule with potentially enhanced efficacy, novel mechanisms of action, or an improved pharmacological profile.[1] The 7-chloroquinoline and benzimidazole ring systems represent two such "privileged scaffolds" that are cornerstones of numerous FDA-approved drugs.

The 7-chloroquinoline moiety is the backbone of renowned antimalarial drugs like chloroquine and hydroxychloroquine, and has been extensively investigated for its anticancer properties.[2][3] Similarly, the benzimidazole core is present in a wide array of therapeutic agents, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and targeted cancer therapies such as binimetinib.[1][4] The fusion of these two pharmacophores into 7-chloroquinoline-benzimidazole hybrids has yielded compounds with potent antiproliferative activity against various cancer cell lines and significant antiplasmodial effects, making them a focal point of contemporary drug discovery efforts.[1][5][6][7]

This application note provides a detailed, field-proven protocol for the synthesis of 7-chloroquinoline-benzimidazole hybrids, emphasizing a modular approach that allows for the introduction of diverse linkers and substituents to facilitate structure-activity relationship (SAR) studies.

Chemical Logic & Strategy: The Phillips-Ladenburg Benzimidazole Synthesis

The convergent synthetic strategy detailed herein hinges on the classic Phillips-Ladenburg condensation reaction for the formation of the benzimidazole ring. This robust and versatile method involves the condensation of an o-phenylenediamine with an aldehyde. The key to a modular synthesis is the strategic installation of the aldehyde functionality on a 7-chloroquinoline precursor that incorporates a variable linker. This allows for the late-stage introduction of the benzimidazole moiety, enabling the rapid generation of a library of analogues.

The overall synthetic workflow can be visualized as a two-stage process:

  • Synthesis of the Aldehyde-Functionalized 7-Chloroquinoline Intermediate: This stage involves the nucleophilic substitution of a suitable precursor, such as 4,7-dichloroquinoline, with a linker molecule that is capped with a protected or latent aldehyde group.

  • Condensation and Cyclization: The deprotected aldehyde is then reacted with a substituted or unsubstituted o-phenylenediamine in the presence of a mild oxidizing agent or, as detailed in this protocol, a dehydrating condensation promoter like sodium metabisulfite, to yield the final hybrid molecule.

Diagram: Overall Synthetic Workflow

workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Hybrid Formation start 4,7-Dichloroquinoline linker Linker Precursor (e.g., aminobenzyl alcohol) intermediate Aldehyde-Functionalized 7-Chloroquinoline start->intermediate Nucleophilic Substitution & Oxidation linker->intermediate diamine o-Phenylenediamine (Substituted or Unsubstituted) final_product 7-Chloroquinoline-Benzimidazole Hybrid intermediate->final_product Condensation & Cyclization diamine->final_product mechanism Aldehyde R-CHO Schiff_Base Schiff Base Intermediate Aldehyde->Schiff_Base + Diamine - H₂O Diamine C₆H₄(NH₂)₂ Diamine->Schiff_Base Cyclized_Int Cyclized Intermediate Schiff_Base->Cyclized_Int Intramolecular Nucleophilic Attack Benzimidazole Final Product Cyclized_Int->Benzimidazole Oxidative Aromatization (-2H)

Sources

Application Notes and Protocols for the Nanoparticle Encapsulation of 7-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Nanoparticle-based Delivery of 7-chloroquinolin-4-amine

This compound is a key pharmacophore found in several therapeutic agents, most notably the antimalarial drug chloroquine.[1] Its biological activity is significant, but like many small molecule drugs, its efficacy can be hampered by suboptimal physicochemical properties, leading to challenges in bioavailability and potential for off-target toxicity. The structure of this compound lends it a hydrophobic character, as indicated by a predicted XLogP3 value of 2.3, and it exhibits limited aqueous solubility.[2][3] These characteristics can lead to poor absorption and rapid clearance from the body.

Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations.[4][5] By encapsulating this compound within a nanocarrier, it is possible to:

  • Enhance Bioavailability: Improve the dissolution and absorption of this hydrophobic molecule.

  • Control Release Kinetics: Modulate the release profile to maintain therapeutic concentrations over an extended period, potentially reducing dosing frequency.

  • Improve Stability: Protect the drug from enzymatic degradation in the physiological environment.[5]

  • Enable Targeted Delivery: Modify the nanoparticle surface with ligands to direct the drug to specific cells or tissues, thereby increasing efficacy and reducing systemic side effects.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the methods for incorporating this compound into two versatile and widely used nanoparticle platforms: Polymeric Nanoparticles (specifically Poly(lactic-co-glycolic acid) - PLGA) and Solid Lipid Nanoparticles (SLNs) . The protocols are designed to be comprehensive, explaining the underlying principles of each step to allow for informed optimization.

Choosing the Right Nanoparticle System: A Comparative Overview

The selection of an appropriate nanoparticle platform is critical and depends on the desired drug release profile, the route of administration, and the specific therapeutic application.

Nanoparticle SystemCore CompositionKey Advantages for this compoundConsiderations
PLGA Nanoparticles Biodegradable and biocompatible polymerWell-established for controlled drug release. Tunable degradation rate by altering the lactide-to-glycolide ratio. Amenable to surface functionalization for targeted delivery.Use of organic solvents in preparation may require removal. Potential for initial burst release.
Solid Lipid Nanoparticles (SLNs) Solid lipid matrix (e.g., triglycerides, fatty acids)High biocompatibility and low toxicity. Avoidance of harsh organic solvents in some preparation methods. Potential for lymphatic uptake, bypassing first-pass metabolism.Lower drug loading capacity compared to polymeric nanoparticles. Potential for drug expulsion during storage due to lipid crystallization.

Part 1: Incorporation into PLGA Nanoparticles via Emulsion-Solvent Evaporation

The emulsion-solvent evaporation method is a robust and widely used technique for encapsulating hydrophobic drugs like this compound into PLGA nanoparticles.[6][7] The principle involves dissolving the drug and polymer in a water-immiscible organic solvent, emulsifying this organic phase in an aqueous phase containing a stabilizer, and then removing the organic solvent by evaporation, leading to the formation of solid nanoparticles.

Experimental Workflow: PLGA Nanoparticle Formulation

PLGA Nanoparticle Formulation Workflow cluster_prep Preparation cluster_process Processing cluster_purification Purification & Collection organic_phase Organic Phase: - PLGA - this compound - Dichloromethane emulsification Emulsification (Sonication/Homogenization) organic_phase->emulsification aqueous_phase Aqueous Phase: - Poly(vinyl alcohol) (PVA) - Deionized Water aqueous_phase->emulsification evaporation Solvent Evaporation (Stirring) emulsification->evaporation o/w emulsion centrifugation Centrifugation evaporation->centrifugation nanoparticle suspension washing Washing (Resuspend & Re-centrifuge) centrifugation->washing collection Collection & Lyophilization washing->collection

Caption: Workflow for PLGA nanoparticle formulation.

Detailed Protocol: Single Emulsion-Solvent Evaporation

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)

  • This compound

  • Dichloromethane (DCM), HPLC grade

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, MW 31,000-50,000

  • Deionized water (18.2 MΩ·cm)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer with stir bar

  • Rotary evaporator (optional)

  • High-speed refrigerated centrifuge

  • Lyophilizer (freeze-dryer)

  • Analytical balance

Procedure:

  • Preparation of the Organic Phase:

    • Accurately weigh 100 mg of PLGA and 10 mg of this compound.

    • Dissolve both components in 2 mL of dichloromethane in a glass vial. Ensure complete dissolution by vortexing. This forms the oil phase.

  • Preparation of the Aqueous Phase:

    • Prepare a 2% (w/v) PVA solution by dissolving 2 g of PVA in 100 mL of deionized water. Heat gently on a stirrer hotplate to aid dissolution and then cool to room temperature. This will act as the surfactant to stabilize the emulsion.

  • Emulsification:

    • Add the organic phase dropwise to 10 mL of the 2% PVA solution while subjecting the mixture to high-speed homogenization at 15,000 rpm for 5 minutes or probe sonication on ice at 60% amplitude for 3 minutes. This process creates a fine oil-in-water (o/w) emulsion. The energy input during this step is critical for determining the final nanoparticle size.

  • Solvent Evaporation:

    • Transfer the resulting emulsion to a beaker with a magnetic stir bar.

    • Leave the emulsion stirring at room temperature for at least 4 hours in a fume hood to allow for the complete evaporation of the dichloromethane. This process solidifies the PLGA nanoparticles with the encapsulated drug.

  • Nanoparticle Collection and Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, which contains residual PVA and unencapsulated drug.

    • Resuspend the nanoparticle pellet in 10 mL of deionized water by vortexing or brief sonication.

    • Repeat the centrifugation and washing steps two more times to ensure the removal of any surface-adsorbed drug and surfactant.

  • Lyophilization for Long-Term Storage:

    • After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).

    • Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry nanoparticle powder.

Part 2: Incorporation into Solid Lipid Nanoparticles (SLNs) via Hot Homogenization

Hot homogenization is a widely adopted method for producing SLNs and is particularly suitable for incorporating thermos-stable hydrophobic drugs.[8][9] The method involves homogenizing a hot oil-in-water emulsion where the oil phase consists of the molten lipid and the dissolved drug. Subsequent cooling of the nanoemulsion leads to the crystallization of the lipid and the formation of SLNs.

Experimental Workflow: SLN Formulation

SLN Formulation Workflow cluster_prep Preparation cluster_process Processing cluster_purification Cooling & Formation lipid_phase Lipid Phase: - Glyceryl monostearate - this compound (Heated to 75°C) pre_emulsion Pre-emulsion (High-shear mixing) lipid_phase->pre_emulsion aqueous_phase Aqueous Phase: - Poloxamer 188 - Deionized Water (Heated to 75°C) aqueous_phase->pre_emulsion homogenization Hot Homogenization (High-pressure homogenizer) pre_emulsion->homogenization hot o/w emulsion cooling Cooling (Ice bath) homogenization->cooling hot nanoemulsion formation SLN Formation cooling->formation

Caption: Workflow for SLN formulation.

Detailed Protocol: Hot Homogenization

Materials:

  • Glyceryl monostearate (GMS) or another suitable solid lipid (e.g., Compritol® 888 ATO)

  • This compound

  • Poloxamer 188 (Pluronic® F68) or another suitable surfactant (e.g., Tween® 80)

  • Deionized water (18.2 MΩ·cm)

Equipment:

  • Water bath or heating mantle

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • High-pressure homogenizer (optional, for smaller particle sizes)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh 500 mg of GMS and 50 mg of this compound.

    • Heat the GMS in a beaker to approximately 75°C (at least 5-10°C above the melting point of the lipid) until it is completely melted.

    • Add the this compound to the molten lipid and stir until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Prepare a 2.5% (w/v) solution of Poloxamer 188 in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase (75°C).

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 5-10 minutes. This creates a coarse oil-in-water pre-emulsion.

  • High-Pressure Homogenization (Optional but Recommended):

    • For smaller and more uniform particle sizes, pass the hot pre-emulsion through a high-pressure homogenizer (pre-heated to 75°C) for 3-5 cycles at a pressure of 500-1500 bar.

  • Nanoparticle Formation by Cooling:

    • Transfer the hot nanoemulsion to a beaker and place it in an ice bath under gentle magnetic stirring.

    • Rapid cooling of the emulsion will cause the lipid to recrystallize, forming solid lipid nanoparticles with the drug encapsulated within the lipid matrix.

  • Storage:

    • The resulting SLN dispersion can be stored at 4°C. For long-term storage, lyophilization may be considered, similar to the PLGA nanoparticle protocol.

Part 3: Characterization of this compound Loaded Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and in-vitro/in-vivo performance of the nanoparticle formulation.

Physicochemical Characterization
ParameterTechniquePurposeExpected Outcome for a Successful Formulation
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the mean hydrodynamic diameter and the width of the particle size distribution.Mean particle size in the range of 100-300 nm. PDI < 0.3, indicating a monodisperse population.
Zeta Potential Laser Doppler VelocimetryTo measure the surface charge of the nanoparticles, which is an indicator of colloidal stability.A zeta potential of ±30 mV is generally considered to indicate good stability due to electrostatic repulsion between particles.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.Spherical shape with a smooth surface.
Crystallinity Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD)To confirm the encapsulation of the drug in an amorphous or molecularly dispersed state within the nanoparticle matrix.For DSC, a disappearance or shift of the drug's melting endotherm. For XRD, the absence of characteristic drug peaks in the nanoparticle formulation.
Drug Loading and Encapsulation Efficiency

The amount of this compound successfully incorporated into the nanoparticles must be quantified. This is typically done using an indirect method.

Protocol for Determining Encapsulation Efficiency (EE) and Drug Loading (DL):

  • After the nanoparticle preparation and purification steps (centrifugation for PLGA NPs, or ultrafiltration for SLNs), carefully collect the supernatant or filtrate.

  • Quantify the amount of free, unencapsulated this compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the EE and DL using the following equations:

    Encapsulation Efficiency (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100

    Drug Loading (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Weight of Nanoparticles] x 100

In Vitro Drug Release

An in vitro release study is performed to understand the release kinetics of this compound from the nanoparticles over time.

Protocol for In Vitro Drug Release Study:

  • Disperse a known amount of drug-loaded nanoparticles (e.g., 10 mg) in a known volume of release medium (e.g., 50 mL of PBS, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions).

  • Place the dispersion in a dialysis bag (with an appropriate molecular weight cut-off) and suspend it in the release medium.

  • Maintain the setup at 37°C with constant gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the concentration of this compound in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Conclusion

The protocols and methodologies detailed in this guide provide a comprehensive framework for the successful incorporation of this compound into PLGA nanoparticles and solid lipid nanoparticles. By carefully controlling the formulation parameters and thoroughly characterizing the resulting nanocarriers, researchers can develop advanced drug delivery systems with the potential to enhance the therapeutic efficacy of this important quinoline-based compound. Further optimization of these protocols may be necessary depending on the specific derivative of this compound used and the intended therapeutic application.

References

  • MalariaWorld. (2024, September 26). Nanotechnology based drug delivery systems for malaria.
  • Sauli, E., Swai, H. S., Gathirwa, J., Muruthi, C. W., & Ndungu, J. W. (2025, March 7). Nanoparticle-Based Drug Delivery System: A Review Of Recent Development And Challenges In Malaria. JournalsPub.
  • Sawant, R., Thorat, V., Paliwal, P., Sonawane, M., Deore, Y., & Sabale, P. N. (n.d.). Nanoparticle-Based Therapeutic Strategies for the Treatment of Malaria: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
  • Current advances in nanodrug delivery systems for malaria prevention and treatment. (2023). PMC.
  • Preparation and characterization of rod-like chitosan-quinoline nanoparticles as pH-responsive nanocarriers for quercetin delivery. (2019). PubMed.
  • Polymeric Nanocarriers for the Delivery of Antimalarials. (2018). PMC.
  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. (n.d.). MDPI.
  • Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. (2020). Journal of Applied Pharmaceutical Science.
  • Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. (2020). PMC.
  • Dolomite Microfluidics. (2020, February 7). Learn how to Encapsulate Hydrophobic API in PLGA [Video]. YouTube. [Link]
  • Solid lipid nanoparticle (SLN) : Preparation, characterization and applications. (2023). World Journal of Pharmaceutical Research.
  • Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays. (n.d.). RSC Publishing.
  • Preparation and Characterization of Solid Lipid Nanoparticles Containing Cloricromene. (n.d.). Taylor & Francis Online.
  • Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications. (2021). Materials Advances.
  • Principles of encapsulating hydrophobic drugs in PLA/PLGA microparticles. (2008). PubMed.
  • PREPARATION OF PLGA NANOPARTICLES FOR ENCAPSULATING HYDROPHILIC DRUG MODIFICATIONS OF STANDARD METHODS. (2014). Asian Journal of Research in Biological and Pharmaceutical Sciences.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (n.d.). PMC.
  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI.
  • Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. (2021). NIH.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (n.d.). ACS Omega.
  • 4-Amino-7-chloroquinoline. (n.d.). PubChem.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers.
  • 7-Chloroquinolin-6-amine. (n.d.). PubChem.

Sources

Application of 7-chloroquinolin-4-amine in the Synthesis of Novel Larvicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Vector Control Strategies

Mosquito-borne diseases, such as malaria, dengue fever, and Zika virus, remain a significant global health burden, affecting millions of individuals annually. The primary method of combating these diseases is through the control of mosquito populations, with a particular focus on their larval stages. The widespread use of conventional insecticides has unfortunately led to the emergence of resistance in mosquito populations, necessitating the urgent development of new, effective, and environmentally safer larvicides. The quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry, has demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] This application note explores the synthetic utility of a key quinoline intermediate, 7-chloroquinolin-4-amine, in the development of a new generation of potent larvicidal agents. We will delve into the rational design, synthesis, and structure-activity relationships of novel 7-chloroquinoline derivatives, providing detailed protocols and mechanistic insights for researchers in the fields of medicinal chemistry, entomology, and drug development.

The 7-Chloroquinoline Scaffold: A Privileged Structure for Larvicidal Activity

The 7-chloroquinoline core is a cornerstone of many successful pharmaceuticals, most notably the antimalarial drug chloroquine. The presence of the chlorine atom at the 7-position is often crucial for biological activity.[4][5] In the context of larvicides, this scaffold serves as an excellent starting point for chemical modifications aimed at enhancing potency and selectivity against mosquito larvae. The 4-amino group of this compound provides a versatile handle for the introduction of diverse chemical functionalities, allowing for the fine-tuning of physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are critical for target interaction and bioavailability in the larval aquatic environment.

Synthetic Strategy: From this compound to Potent Larvicides

The primary synthetic route for derivatizing this compound to generate novel larvicides involves the modification of the 4-amino group. This can be achieved through various organic reactions, including but not limited to N-alkylation, acylation, and the formation of Schiff bases. A general synthetic scheme is presented below, showcasing the versatility of this compound as a building block.

Synthetic Pathway fromthis compound start This compound reagent1 Alkyl halide (R-X) Base start->reagent1 N-Alkylation reagent2 Acyl chloride (RCOCl) Base start->reagent2 N-Acylation reagent3 Aldehyde/Ketone (R'COR'') Acid catalyst start->reagent3 Condensation product1 N-alkylated derivatives reagent1->product1 larvicides Potent Larvicides product1->larvicides product2 N-acylated derivatives reagent2->product2 product2->larvicides product3 Schiff base derivatives reagent3->product3 product3->larvicides

Figure 1: General synthetic routes for the derivatization of this compound.

A particularly effective strategy for enhancing larvicidal activity involves the introduction of alkoxy or substituted amino moieties at the 4-position. While the provided literature primarily describes the synthesis starting from 4,7-dichloroquinoline via Nucleophilic Aromatic Substitution (SNAr),[6][7] a similar principle can be applied to modify the 4-amino group of this compound. For the purpose of this guide, we will focus on a protocol adapted from the literature that showcases the synthesis of 4-alkoxy-7-chloroquinoline derivatives, which have shown remarkable larvicidal potency.[6][7][8] Although this protocol starts from the more reactive 4,7-dichloroquinoline, it highlights the importance of the substituent at the 4-position for larvicidal activity.

Experimental Protocols

Protocol 1: Synthesis of 7-chloro-4-(pentyloxy)quinoline (A Representative 4-Alkoxy-7-chloroquinoline Larvicide)

This protocol is adapted from the work of Fiss et al. (2025) and demonstrates the synthesis of a highly active larvicidal compound.[6] The rationale for selecting a pentoxy side chain is based on structure-activity relationship studies indicating that increasing the lipophilicity at the 4-position can significantly enhance larvicidal efficacy.[6][7]

Materials:

  • 4,7-dichloroquinoline

  • Pentan-1-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (20 mL). To this, carefully add sodium hydride (1.2 eq.) portion-wise at 0 °C (ice bath).

    • Causality: Sodium hydride is a strong base that deprotonates the alcohol to form the corresponding alkoxide, which is a much more potent nucleophile for the subsequent SNAr reaction. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

  • Slowly add pentan-1-ol (1.1 eq.) to the stirred suspension of sodium hydride in DMF. Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

    • Self-Validation: The cessation of gas evolution indicates the complete formation of the sodium pentoxide.

  • Nucleophilic Aromatic Substitution: To the freshly prepared sodium pentoxide solution, add a solution of 4,7-dichloroquinoline (1.0 eq.) in anhydrous DMF (10 mL) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2).

    • Self-Validation: The disappearance of the starting material (4,7-dichloroquinoline) spot and the appearance of a new, less polar product spot on the TLC plate indicates the progression of the reaction.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the slow addition of water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

    • Causality: The bicarbonate wash neutralizes any remaining acidic species, and the brine wash removes any residual water from the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 7-chloro-4-(pentyloxy)quinoline.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) and Biological Efficacy

The larvicidal activity of 7-chloroquinoline derivatives is highly dependent on the nature of the substituent at the 4-position. Research has shown that modifications to this position can dramatically impact the compound's potency against mosquito larvae.

Key SAR Insights:
  • Influence of the 4-Substituent: The introduction of alkoxy or amino-alkoxy chains at the 4-position of the 7-chloroquinoline scaffold has been shown to significantly enhance larvicidal activity compared to the parent 4,7-dichloroquinoline.[6][7]

  • Lipophilicity: An increase in the length of the alkyl chain in 4-alkoxy derivatives generally leads to increased larvicidal potency, up to a certain point. For instance, a pentoxy group was found to be highly effective.[6] This suggests that lipophilicity plays a crucial role in the compound's ability to penetrate the larval cuticle and reach its target site.

  • Terminal Functionalization: The introduction of a terminal chlorine atom on the alkoxy chain at the 4-position has been reported to produce a very highly active larvicide, surpassing the efficacy of the standard larvicide Spinosad.[6][8]

Quantitative Larvicidal Activity Data

The following table summarizes the larvicidal activity of selected 7-chloroquinoline derivatives against Aedes aegypti larvae, the primary vector for dengue fever.

CompoundSubstituent at 4-positionLC50 (ppm) after 24hReference
4,7-dichloroquinoline-Cl5.57[7]
7-chloro-4-(pentyloxy)quinoline-O-pentyl2.51[6]
7-chloro-4-(2-chloroethoxy)quinoline-O-ethyl-Cl0.02[6]
Spinosad (Standard Larvicide)-0.05[6]

Table 1: Larvicidal activity (LC50) of 7-chloroquinoline derivatives against Aedes aegypti larvae.

The data clearly demonstrates that strategic modifications at the 4-position of the 7-chloroquinoline nucleus can lead to the development of exceptionally potent larvicides.

Mechanism of Action: A Postulated Pathway

While the precise molecular target of these quinoline-based larvicides in mosquito larvae is yet to be fully elucidated, insights can be drawn from the well-established mechanism of action of quinoline antimalarials. In the malaria parasite, chloroquine is thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme and subsequent parasite death.[9][10] It is plausible that a similar mechanism involving the disruption of a critical metabolic pathway could be at play in mosquito larvae.

Another potential target for these compounds could be the nervous system of the larvae. Some studies on other quinoline derivatives have suggested that they may act on acetylcholine binding protein (AChBP) and acetylcholinesterase (AChE), crucial components of neurotransmission.[11]

Postulated Mechanism of Action cluster_larva Mosquito Larva quinoline 7-Chloroquinoline Derivative target1 Heme Detoxification Pathway quinoline->target1 Inhibition target2 Acetylcholinesterase (AChE) quinoline->target2 Inhibition effect1 Accumulation of Toxic Heme target1->effect1 effect2 Inhibition of Neurotransmission target2->effect2 death Larval Death effect1->death effect2->death

Figure 2: Postulated mechanisms of action for 7-chloroquinoline-based larvicides.

Further research is warranted to definitively identify the molecular targets and signaling pathways affected by these promising larvicidal compounds in mosquito larvae.

Conclusion and Future Directions

This compound and its closely related analogue, 4,7-dichloroquinoline, are exceptionally valuable starting materials for the synthesis of a new class of potent larvicides. The synthetic versatility of the 4-position on the 7-chloroquinoline scaffold allows for the rational design of compounds with optimized larvicidal activity. The remarkable potency of some of these derivatives, in some cases exceeding that of commercially available larvicides, highlights the immense potential of this chemical class in the fight against mosquito-borne diseases.

Future research should focus on:

  • Elucidating the precise mechanism of action of these compounds in mosquito larvae.

  • Conducting comprehensive ecotoxicity studies to ensure their environmental safety and selectivity for target organisms.[6]

  • Expanding the chemical library of 7-chloroquinoline derivatives to further explore the structure-activity relationship and identify even more potent and safer candidates for vector control programs.

The development of these novel quinoline-based larvicides represents a significant step forward in our ability to control mosquito populations and mitigate the global impact of the devastating diseases they transmit.

References

  • Murugan, K., Panneerselvam, C., Subramaniam, J., Paulpandi, M., Rajaganesh, R., Vasanthakumaran, M., Madhavan, J., Suresh, S., Chandramohan, B., Dinesh, D., Piramanayagam, S., & Hwang, J. S. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4765. [Link]
  • Fiss, G. F., da Silva, E. P., Madruga, M. F. S., de Sousa, A. P., de Souza, H. D. S., Castor, R. B., do Nascimento, M. H. F., Lira, K. G., & Athayde-Filho, P. F. (2025). Effects of 4-Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. ACS Omega. [Link]
  • PubMed. (2025). Effects of 4-Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. ACS Omega. [Link]
  • ResearchGate. (2025). Effects of 4-Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas | Request PDF. [Link]
  • ACS Omega. (2025). Effects of 4-Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. [Link]
  • ACS Omega. Potential for Aedes aegypti Larval Control and Environmental Friendliness of the Compounds Containing 2-Methyl-3,4-dihydroquinazolin-4-one Heterocycle. [Link]
  • National Institutes of Health. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Slideshare. (n.d.).
  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
  • ResearchGate. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. [Link]
  • ResearchGate. (n.d.). An overview of the synthesis of quinoline via traditional methods (a–h). [Link]
  • PubMed. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. [Link]
  • PubMed. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. [Link]
  • Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. [Link]
  • PubMed. (1996). Quinoline antimalarials: mechanisms of action and resistance. [Link]
  • PubMed. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. [Link]
  • PubMed. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials.

Sources

Application Notes & Protocols: Synthesis of 4-Amino-7-Chloroquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the general synthetic procedures for creating 4-amino-7-chloroquinoline analogs.

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-amino-7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. Its structural framework is a "privileged" motif, demonstrating a remarkable capacity to interact with a wide array of biological targets, leading to its exploration in anticancer, anti-inflammatory, and neuroprotective applications.[1][2] The versatility and continued relevance of this scaffold necessitate robust and adaptable synthetic methodologies. This guide provides a comprehensive overview of the principal strategies for the synthesis of 4-amino-7-chloroquinoline analogs, with a focus on explaining the chemical rationale behind procedural choices. We will detail the foundational synthesis of the quinoline core via the Gould-Jacobs reaction and explore the primary method for introducing the crucial 4-amino functionality: Nucleophilic Aromatic Substitution (SNAr) on 4,7-dichloroquinoline under various conditions. Alternative derivatization routes are also presented to equip researchers with a versatile toolkit for library development.

Foundational Strategy: Constructing the Quinoline Core

Before functionalization, the quinoline core itself must be assembled. While numerous named reactions exist for quinoline synthesis, the Gould-Jacobs reaction remains a highly effective and versatile method, particularly for accessing 4-hydroxyquinoline precursors.[3][4]

The Gould-Jacobs Reaction: Mechanism and Rationale

The Gould-Jacobs reaction initiates with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar malonic ester derivative.[5] This is followed by a high-temperature thermal cyclization to form the quinoline ring system. The resulting product is a 4-hydroxy-3-carboalkoxyquinoline, which can be subsequently hydrolyzed and decarboxylated to yield a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[6]

Causality Behind the Method:

  • Versatility: The reaction is highly tolerant of various substituents on the starting aniline, allowing for the synthesis of a wide range of substituted quinoline cores from the outset.

  • Thermal Cyclization: The key cyclization step is an intramolecular electrophilic attack from the aniline ring onto the malonate-derived side chain. This process requires significant thermal energy (often >200°C) to overcome the activation barrier, typically achieved by using a high-boiling point solvent like diphenyl ether or through microwave irradiation.[6][7] The high temperature facilitates the 6-electron cyclization process.[5]

Workflow for Quinoline Core Synthesis via Gould-Jacobs

cluster_0 Gould-Jacobs Reaction cluster_1 Post-Cyclization Processing cluster_2 Final Precursor Synthesis Aniline Substituted Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Cyclization Thermal Cyclization (High Temp / MW) Intermediate->Cyclization Product 4-Hydroxy-3-carboalkoxyquinoline Cyclization->Product 6e- Cyclization Hydrolysis Saponification (e.g., NaOH) Product->Hydrolysis Acid Quinoline-4-one-3-carboxylic Acid Hydrolysis->Acid Decarboxylation Decarboxylation (Heat) Acid->Decarboxylation Hydroxyquinoline 4-Hydroxy-7-chloroquinoline Decarboxylation->Hydroxyquinoline Chlorination Chlorination (e.g., POCl₃) Hydroxyquinoline->Chlorination FinalPrecursor 4,7-Dichloroquinoline (Key Precursor) Chlorination->FinalPrecursor

Caption: Workflow for synthesizing the key 4,7-dichloroquinoline precursor.

Protocol: Synthesis of 4-Hydroxy-7-chloroquinoline

This protocol describes the initial cyclization. The resulting 4-hydroxyquinoline is the direct precursor to 4,7-dichloroquinoline.

  • Reaction Setup: In a flask equipped with a reflux condenser, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Initial Condensation: Heat the mixture to 100-120°C for 1-2 hours. Ethanol is evolved during this condensation step.

  • Cyclization: Add a high-boiling point solvent (e.g., diphenyl ether). Heat the mixture to ~250°C. Monitor the reaction by Thin Layer Chromatography (TLC) until the intermediate is consumed (typically 30-60 minutes).

  • Work-up: Allow the mixture to cool. The cyclized product often precipitates. Dilute the mixture with hexane or petroleum ether to facilitate precipitation, then collect the solid by filtration.

  • Hydrolysis & Decarboxylation: Reflux the crude solid with an excess of aqueous sodium hydroxide (e.g., 10% w/v) until the ester is fully hydrolyzed. Cool the solution and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Collect the acid by filtration, wash with water, and dry. Heat the dry acid neat (or in a high-boiling solvent) to effect decarboxylation, yielding 4-hydroxy-7-chloroquinoline.

From here, 4,7-dichloroquinoline is readily prepared by treating 4-hydroxy-7-chloroquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).

Core Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely used method for synthesizing 4-amino-7-chloroquinoline analogs is the nucleophilic aromatic substitution (SNAr) reaction, starting from 4,7-dichloroquinoline.[8][9]

SNAr Mechanism: Rationale for Regioselectivity

The quinoline ring is electron-deficient, making it susceptible to nucleophilic attack. The nitrogen atom exerts a strong electron-withdrawing effect, which is more pronounced at the C2 and C4 positions. This makes the chlorine atom at C4 significantly more labile and prone to substitution than the chlorine at C7.[8] The reaction proceeds via a Meisenheimer complex intermediate, and the departure of the chloride ion restores aromaticity.

This inherent regioselectivity is the cornerstone of this synthetic strategy, allowing for the selective introduction of a diverse range of amino side chains at the C4 position while retaining the C7 chloro-substituent.

General Workflow for SNAr

Start 4,7-Dichloroquinoline Reaction Reaction Conditions (Heat or MW) Start->Reaction Nucleophile Amine Nucleophile (R-NH₂) Nucleophile->Reaction Workup Work-up & Purification (Extraction, Chromatography) Reaction->Workup SɴAr Mechanism Product 4-Amino-7-chloroquinoline Analog Workup->Product

Caption: General workflow for SNAr to produce 4-amino-7-chloroquinolines.

Protocol 1: Conventional Heating

This is the classic, robust method suitable for a wide range of primary and secondary amines.

  • Materials:

    • 4,7-dichloroquinoline

    • Desired amine (e.g., butylamine, N,N-dimethylethane-1,2-diamine)[10]

    • Solvent (e.g., ethanol, isopropanol, or neat conditions)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve 4,7-dichloroquinoline (1.0 eq) in the chosen solvent or use the amine as the solvent if reacting neat.

    • Add the desired amine (typically 2-5 eq). Using an excess of the amine also serves to neutralize the HCl generated during the reaction.

    • Heat the mixture to reflux (typically 80-130°C) with constant stirring.[10]

    • Monitor the reaction progress by TLC. Reactions can take from a few hours to over 24 hours.[8]

    • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with an aqueous basic solution (e.g., 5% NaHCO₃) to remove excess HCl and unreacted amine, followed by water and brine.[10]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude residue by recrystallization or column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the SNAr reaction, often leading to higher yields and cleaner product profiles in a fraction of the time.[7][8]

  • Materials:

    • 4,7-dichloroquinoline

    • Desired amine

    • High-boiling point solvent (e.g., DMSO, NMP)

    • Microwave synthesis vial with a magnetic stir bar

  • Procedure:

    • In a microwave vial, combine 4,7-dichloroquinoline (1.0 eq), the amine (1.2-2.0 eq), and the solvent. If the amine salt is used or if it's a weak nucleophile, a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) may be required.[8]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 140-180°C) for a short duration (e.g., 20-40 minutes).[8] The reaction is performed under pressure, allowing for temperatures above the solvent's boiling point.

    • Cool the vial to room temperature before opening.

    • Work-up & Purification: Follow the same procedure as described for conventional heating.

Parameter Conventional Heating Microwave-Assisted Synthesis Rationale/Insight
Reaction Time Hours to days (e.g., 6-24 h)[10]Minutes (e.g., 20-40 min)[8]Microwave energy provides rapid, uniform heating, drastically accelerating reaction kinetics.
Temperature Solvent reflux temp (e.g., 80-130°C)Higher temps possible (e.g., 140-180°C)Sealed vessels allow for superheating of solvents, overcoming high activation energies more efficiently.
Typical Solvents Ethanol, Isopropanol, NeatDMSO, NMP, AcetonitrileHigh-boiling, polar aprotic solvents are often preferred for their microwave absorption and stability.
Yields Moderate to goodGood to excellent (often higher)Shorter reaction times can minimize the formation of degradation byproducts.

Alternative Synthetic Routes and Further Derivatization

While SNAr is the workhorse reaction, other strategies can be employed to generate specific classes of analogs.

Synthesis via 7-Chloro-4-hydrazinoquinoline

For creating hydrazone derivatives, a 7-chloro-4-hydrazinoquinoline intermediate is first prepared. These hydrazones are investigated for a range of biological activities, including anticancer properties.[11]

  • Step 1: Synthesis of the Hydrazine Intermediate

    • The intermediate, 7-chloro-4-hydrazinoquinoline, is synthesized by reacting 4,7-dichloroquinoline with hydrazine monohydrate in a solvent like absolute ethanol under reflux.[12] The product typically crystallizes upon cooling.

  • Step 2: Synthesis of Hydrazones

    • The 7-chloro-4-hydrazinoquinoline (1.0 eq) is then condensed with a selected aldehyde or ketone (1.0 eq) in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid).[13][14] The reaction is typically run at reflux for 1-2 hours, and the resulting hydrazone product often precipitates from the solution upon cooling.

Start 4,7-Dichloroquinoline Intermediate 7-Chloro-4-hydrazinoquinoline Start->Intermediate Substitution (Reflux in EtOH) Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Intermediate Product 7-Chloro-4-quinolinylhydrazone Analog Intermediate->Product Condensation (-H₂O) Aldehyde Aldehyde / Ketone (R-CHO) Aldehyde->Product

Caption: Synthesis of hydrazone analogs from 4,7-dichloroquinoline.

General Purification and Characterization

  • Purification: The primary methods for purifying 4-amino-7-chloroquinoline analogs are recrystallization (if the product is a stable solid) or column chromatography. A typical mobile phase for chromatography is a gradient of dichloromethane/methanol or ethyl acetate/hexane, sometimes with a small amount of triethylamine (e.g., 1%) to prevent the basic products from streaking on the silica gel.

  • Characterization: The identity and purity of the final compounds must be confirmed by standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Elemental Analysis: To confirm the elemental composition (C, H, N).[10]

Conclusion

The synthesis of 4-amino-7-chloroquinoline analogs is dominated by the highly reliable and regioselective nucleophilic aromatic substitution on 4,7-dichloroquinoline. Researchers can choose between robust conventional heating methods and highly efficient microwave-assisted protocols depending on available equipment and desired throughput. The choice of the amine nucleophile is the primary determinant of the final analog's structure and properties. Furthermore, alternative routes using intermediates like 7-chloro-4-hydrazinoquinoline provide access to distinct chemical space. By understanding the underlying mechanisms and mastering these protocols, scientists are well-equipped to generate diverse libraries of these valuable compounds for drug discovery and development.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
  • Mączyński, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(23), 8423. [Link]
  • Kaur, M., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Phytopharmacological Research, 11(1), 10-21. [Link]
  • Li, J. J. (2009). Gould-Jacobs Reaction. In Name Reactions in Heterocyclic Chemistry. Wiley. [Link]
  • Madrid, D. C., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 21(18), 5522–5525. [Link]
  • Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394–399. [Link]
  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]
  • O'Neill, P. M., et al. (2003). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Journal of Medicinal Chemistry, 46(4), 495-508. [Link]
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.
  • Dave, M. A., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry, 17(3), 459-462. [Link]
  • Sović, I., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(11), 3338. [Link]
  • Kim, H. J., et al. (2018). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 13(10), 919-927. [Link]
  • ResearchGate. (n.d.). Synthesis of 4‐((7‐chloroquinolin‐4‐yl)amino)phenol. [Link]
  • Google Patents. (n.d.). Process for preparing 4-amino-7-chloro-quinoline. CA1171861A.
  • ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-. [Link]
  • Rojas-Vite, G., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1184767. [Link]
  • Barennes, H., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(17), 3968. [Link]
  • ResearchGate. (n.d.).
  • Al-Salahi, R., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of the Serbian Chemical Society, 83(10), 1145-1157. [Link]
  • Gualdani, R., et al. (2021). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceuticals, 14(10), 1047. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloroquinolin-4-amine and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-chloroquinolin-4-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical scaffold. The synthesis, primarily achieved through the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline, is robust yet susceptible to specific challenges that can impact yield, purity, and scalability.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental issues, optimize your reaction conditions, and ensure the integrity of your results.

Troubleshooting Guide: Common Synthesis Problems

Q1: My reaction yield is consistently low or the reaction fails to go to completion. What are the primary causes and how can I improve it?

A1: Low conversion is one of the most frequent challenges. The root cause typically lies in suboptimal reaction conditions or reagent deactivation. The SNAr reaction between 4,7-dichloroquinoline and an amine is highly dependent on temperature, solvent polarity, and the nucleophilicity of the amine.

Underlying Causes & Recommended Solutions:

  • Insufficient Thermal Energy: The SNAr reaction requires significant activation energy to form the intermediate Meisenheimer complex.

    • Expert Insight: While many protocols suggest temperatures around 120-130 °C[1], some less nucleophilic amines (like anilines) may require higher temperatures or alternative energy sources. Microwave-assisted heating can dramatically reduce reaction times from hours to minutes and improve yields by providing efficient, uniform heating.[2][3][4]

    • Troubleshooting Protocol:

      • Incrementally increase the reaction temperature by 10-15 °C and monitor the reaction progress by TLC or LC-MS.

      • If using conventional heating, ensure efficient stirring to prevent localized overheating and charring.

      • Consider switching to a sealed-vessel microwave reactor. Start with a temperature of 140 °C for 20-30 minutes and optimize from there.[2]

  • Incorrect Solvent Choice: The solvent plays a crucial role in solvating the reactants and stabilizing the charged intermediate.

    • Expert Insight: Polar aprotic solvents like DMSO and DMF are generally effective.[2][5] For neat reactions (no solvent), which can be effective[1], ensure the reaction mixture remains a homogenous melt to allow for effective mixing. Using alcohol as a solvent can sometimes lead to competing O-alkylation side products if a base is present, although it is used successfully in many cases.[6][7]

    • Troubleshooting Protocol:

      • If using a non-polar solvent, switch to DMSO, DMF, or NMP.

      • If your amine is a salt (e.g., hydrochloride), ensure a suitable base is added to liberate the free amine.

  • Protonation of the Amine Nucleophile: The reaction generates HCl as a byproduct, which can protonate your amine nucleophile, rendering it non-nucleophilic and halting the reaction.

    • Expert Insight: This is especially problematic when using a 1:1 molar ratio of reactants.

    • Troubleshooting Protocol:

      • Use an excess of the amine nucleophile (2-3 equivalents) to act as both reactant and acid scavenger.

      • Alternatively, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) to neutralize the generated HCl. For aryl amines, a stronger base like sodium hydroxide may be necessary.[2]

Q2: My final product is contaminated with a persistent impurity that is difficult to remove. How do I identify and eliminate it?

A2: Impurities often arise from side reactions or contaminated starting materials. Proper identification is the first step toward effective removal.

Common Impurities and Mitigation Strategies:

ImpurityIdentification MethodProbable CausePrevention & Removal Strategy
Unreacted 4,7-dichloroquinoline LC-MS (M+H+ at m/z 198/200), 1H NMRIncomplete reaction (see Q1).Prevention: Drive the reaction to completion using the optimization strategies in Q1. Removal: Purify via column chromatography (Silica gel, Hexane/Ethyl Acetate or DCM/Methanol gradient). Recrystallization can also be effective if solubility differences are significant.[8][9]
7-Chloro-4-hydroxyquinoline LC-MS (M+H+ at m/z 180/182), 1H NMR (loss of C4-H signal, presence of broad OH peak)Hydrolysis of the C4-Cl bond due to moisture in the reaction. Can also be an impurity from the synthesis of 4,7-dichloroquinoline.[10][11][12]Prevention: Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N2 or Ar). Removal: This impurity is acidic. An aqueous basic wash (e.g., 1M NaOH) can often remove it, though the desired product may also have limited solubility. Column chromatography is the most reliable method.
Bis-aminated Product LC-MS (mass corresponding to the addition of two quinoline units to one diamine, or dialkylation of the product amine)Occurs when using a diamine linker or if the product amine is sufficiently nucleophilic to react with another molecule of 4,7-dichloroquinoline.[13]Prevention: Use a large excess of the diamine nucleophile to favor the mono-substitution product statistically. Removal: These higher molecular weight impurities are typically less polar. They can be separated by column chromatography.
Regioisomeric Product (e.g., 5-Chloro isomer) LC-MS (same mass, different retention time), High-field 1H NMR (different aromatic splitting pattern)The commercial 4,7-dichloroquinoline starting material can contain low levels of the 4,5-dichloroquinoline isomer.[9]Prevention: Source high-purity 4,7-dichloroquinoline or purify it by recrystallization from hexanes before use.[9] Removal: Separation of these isomers is extremely challenging. Prevention is the best strategy.

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.

G cluster_prep Phase 1: Pre-Reaction Setup cluster_reaction Phase 2: Reaction & Monitoring cluster_analysis Phase 3: Analysis & Troubleshooting cluster_solutions Phase 4: Optimization & Purification Start Start Synthesis CheckSM Verify Purity of 4,7-dichloroquinoline & Amine (NMR, LC-MS) Start->CheckSM Dry Ensure Anhydrous Solvents & Reagents CheckSM->Dry Setup Setup Reaction: - Solvent Choice - Base Addition - Temp Control Dry->Setup Monitor Monitor Progress (TLC, LC-MS) Setup->Monitor Complete Reaction Complete? Monitor->Complete Analysis Work-up & Analyze Crude Product (NMR, LC-MS) Complete->Analysis Yes Optimize Troubleshoot Low Conversion: - Increase Temp - Change Solvent - Add Base (See Q1) Complete->Optimize No Purity Product Pure? Analysis->Purity Purify Purify Product: - Column Chromatography - Recrystallization - Acid/Base Wash (See Q2) Purity->Purify No End Pure Product Purity->End Yes Optimize->Monitor Purify->Analysis

Caption: A logical workflow for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q3: Why is the chlorine at the C4-position selectively substituted over the C7-position?

A3: The selectivity is a classic example of electronically controlled nucleophilic aromatic substitution. The nitrogen atom in the quinoline ring is electron-withdrawing, which significantly reduces the electron density at the ortho (C2) and para (C4) positions. This makes the C4 carbon highly electrophilic and susceptible to nucleophilic attack. The C7-position is on the benzene ring and is not activated in the same way, making its chlorine atom much less reactive under these conditions. Palladium-catalyzed amination is typically required to substitute the chlorine at the C7 position.[14][15]

Q4: I suspect N-oxide formation is occurring. How can I detect it and is it a problem?

A4: Quinoline N-oxide formation is a potential side reaction if any oxidizing agents are present, or if the 4,7-dichloroquinoline was synthesized under certain oxidative conditions.[8][16] It is generally not formed during the SNAr amination step itself unless unintended oxidants are present.

  • Detection: N-oxides can be detected by Mass Spectrometry, as they show a characteristic molecular ion peak at (M+16) and often a fragment corresponding to the loss of oxygen (M-16).[17] 1H NMR will also show a downfield shift of the protons on the pyridine ring.

  • Impact: If present, the N-oxide impurity will need to be removed, typically by column chromatography. Its presence indicates a potential issue with the starting material quality or reaction/workup conditions.

Q5: Can I use ultrasound or microwave irradiation for this synthesis?

A5: Yes, both are excellent methods for accelerating this reaction.

  • Ultrasound: Promotes the reaction by cavitation, which enhances mass transfer and can lead to higher yields and shorter reaction times, often at ambient or slightly elevated temperatures.[2][6]

  • Microwave: As mentioned in Q1, microwave irradiation provides rapid and efficient heating, often leading to dramatic reductions in reaction time (from many hours to under 30 minutes) and improved yields.[2][3] It is a highly recommended technique for library synthesis and optimization.

Key Reaction Mechanism: SNAr

The diagram below illustrates the accepted mechanism for the substitution at the C4 position and the potential side reaction of hydrolysis.

SNAr_Mechanism cluster_main Main S_NAr Pathway cluster_side Side Reaction: Hydrolysis Reactants 4,7-dichloroquinoline + R-NH2 Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Reactants_H2O 4,7-dichloroquinoline + H2O Product This compound + HCl Meisenheimer->Product Loss of Cl- Meisenheimer_H2O Hydrolysis Intermediate Reactants_H2O->Meisenheimer_H2O Attack by Water Product_H2O 7-chloro-4-hydroxyquinoline + HCl Meisenheimer_H2O->Product_H2O Loss of Cl-

Caption: The SNAr mechanism and hydrolysis side reaction.

Protocol: General Procedure for Synthesis

This is a representative protocol that can be adapted. All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,7-dichloroquinoline (1.0 eq).

  • Solvent & Amine Addition: Add the chosen solvent (e.g., ethanol or DMSO, approx. 0.1-0.2 M concentration) followed by the amine nucleophile (2.5 eq). If the amine is a solid, it can be added with the 4,7-dichloroquinoline.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-130 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 9:1 DCM/Methanol) or by taking small aliquots for LC-MS analysis until the starting 4,7-dichloroquinoline is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Take up the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer successively with 5% aq. NaHCO3 solution, water, and then brine.[1]

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes).

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and Mass Spectrometry.

References

  • Jain, M., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(18), 5448-5451.
  • Aboelnaga, A. & EL-Sayeda, W. M. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 12(5), 629-638.
  • Wikipedia contributors. (2023, December 1). 4,7-Dichloroquinoline. In Wikipedia, The Free Encyclopedia.
  • Movassaghi, M., & Hill, M. D. (2006). One-Pot Conversion of Quinolines into Quinazolines. Angewandte Chemie International Edition, 45(34), 5759-5762.
  • Kouznetsov, V. V., et al. (2021). (A) Sequential functionalisation of Quinoline N-oxide; (B) Application of the Developed Methodologies for the Synthesis of Novel Bioactive Compounds. ChemistrySelect, 6(1), 107-112.
  • Vargas-Ceballos, M. A., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1367.
  • Al-Ostoot, F. H., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1276537.
  • O'Neill, P. M., et al. (2009). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 13(4), 633-641.
  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. Google Patents.
  • Bakr, M. F., et al. (2021). Synthesis of 7-chloroquinolinyl-4-aminopyridin-2(1H)-one based heterocyclic compounds as antimicrobial and anticancer agents. Journal of the Iranian Chemical Society, 18, 2039-2052.
  • Rojas-Oviedo, I., et al. (2018). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives. Medicinal Chemistry Research, 27, 126-137.
  • Singh, A., et al. (2014). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline to Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 58(1), 101-110.
  • Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109.
  • Tan, Y.-S., et al. (2011). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1719.
  • Reddy, T. S., et al. (2018). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 14, 276-282.
  • Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline.
  • Burgess, K., et al. (2010). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of Medicinal Chemistry, 53(17), 6477-6489.
  • CA1171861A - Process for preparing 4-amino-7-chloro-quinoline. Google Patents.
  • Khan, I., et al. (2021). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. ChemistrySelect, 6(4), 725-730.
  • Marković, V., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(11), 3328.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Al-Masoudi, N. A., et al. (2022). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega, 7(4), 3845-3855.
  • ResearchGate. (n.d.). Parallel Synthesis of 4-Amino-7-chloroquinoline Library.
  • ResearchGate. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.

Sources

Technical Support Center: Strategies for Overcoming Solubility Issues with 7-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for managing the solubility of 7-chloroquinolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this compound's solubility in various solvent systems. By understanding the physicochemical properties of this compound and employing the strategies outlined below, you can ensure the successful preparation of solutions for your experiments.

I. Introduction to this compound and its Solubility Challenges

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery, notably as a precursor to several important pharmaceutical agents, including the antimalarial drug chloroquine.[1] Its aromatic quinoline core and the presence of a basic amino group largely dictate its physicochemical properties, including its solubility.

The primary challenge encountered with this compound is its limited aqueous solubility under neutral conditions. This is attributed to its crystalline structure and relatively hydrophobic nature. However, its basicity provides a crucial handle for solubility manipulation.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and issues encountered when working with this compound.

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues.

  • Molecular Formula: C₉H₇ClN₂[2]

  • Molecular Weight: 178.62 g/mol [2]

  • Appearance: White to off-white or light brown solid/powder.[3]

  • Melting Point: Approximately 150-154 °C.[2][3]

Q2: I'm having trouble dissolving this compound in water. What is its expected aqueous solubility?

A2: The aqueous solubility of this compound at neutral pH is very low. Some sources even describe its interaction with water as a "reaction," which may indicate the formation of a hydrate or potential for hydrolysis under certain conditions.[2] In practical terms, it should be considered poorly soluble in neutral water.

The solubility of this compound is highly dependent on pH. As a weak base, its solubility dramatically increases in acidic conditions. This is because the amino group and the quinoline nitrogen become protonated, forming a more soluble salt.[4]

Troubleshooting Guide: pH Adjustment for Aqueous Solubility

Issue: My this compound will not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).

Principle: By lowering the pH of the aqueous solvent, you can protonate the basic nitrogen atoms on the this compound molecule. The resulting cationic salt form has significantly higher aqueous solubility than the neutral free base. The Henderson-Hasselbalch equation predicts that a compound will be predominantly in its ionized (protonated) form when the pH of the solution is below its pKa.

Experimental Protocol: pH-Mediated Solubilization

  • Initial Suspension: Add the desired amount of this compound to your aqueous buffer and stir to form a suspension.

  • Acidification: While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.

  • Monitor Dissolution: Continue adding the acid and monitoring the solution's clarity. The solid should begin to dissolve as the pH decreases.

  • pH Measurement: Use a calibrated pH meter to track the pH of the solution. Aim for a final pH that is at least 1-2 units below the pKa of the most relevant basic center. Given the pKa of related compounds, a pH of 4-5 is a good starting point.

  • Complete Dissolution: Continue to add acid until all the solid has dissolved.

  • Final Volume Adjustment: If necessary, add more buffer to reach your final target concentration and volume, and re-check the pH.

Causality Behind Experimental Choices:

  • Stepwise Acid Addition: Adding the acid dropwise prevents overshooting the target pH and allows for careful observation of the dissolution process.

  • Stirring: Continuous stirring ensures homogeneity and facilitates the interaction between the solid compound and the acidic solvent.

  • pH Monitoring: Precise pH control is crucial. Some biological assays are sensitive to pH, so it's important to find a balance between solubility and experimental compatibility.

Self-Validating System:

  • Visual Confirmation: Complete dissolution of the solid is a primary indicator of success.

  • Stability Check: After preparation, let the solution stand for a period (e.g., 1-2 hours) to ensure the compound does not precipitate out of solution.

Q3: What organic solvents can I use to dissolve this compound?

A3: this compound generally exhibits better solubility in polar organic solvents. While precise quantitative data is limited in publicly available literature, the following table provides a general guide.

Table 1: General Solubility of this compound in Common Solvents

SolventTypeExpected SolubilityNotes
Water (neutral)ProticPoorSolubility is pH-dependent.[2]
Dimethyl Sulfoxide (DMSO)Aprotic, PolarSolubleA common solvent for creating stock solutions.[8]
EthanolProtic, PolarSolubleOften used as a co-solvent.[8]
MethanolProtic, PolarSolubleSimilar to ethanol.
Dichloromethane (DCM)Aprotic, NonpolarSlightly SolubleCan be used in some synthetic procedures.[9]
ChloroformAprotic, NonpolarSolubleMentioned for the related compound chloroquine.[7]
Diethyl EtherAprotic, NonpolarSlightly SolubleMentioned for the related compound chloroquine.[7]

It is highly recommended to perform small-scale solubility tests with your specific batch of this compound to determine the exact solubility in your chosen solvent system.

Troubleshooting Guide: Using Co-solvents

Issue: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

Principle: This phenomenon, often called "crashing out," occurs because the high concentration of the organic co-solvent (like DMSO) that keeps the compound dissolved is drastically reduced upon dilution into the aqueous buffer. A co-solvent system involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a poorly soluble compound. The organic solvent reduces the polarity of the aqueous environment, making it more favorable for the solute to dissolve.

Experimental Protocol: Co-solvent System Preparation

  • Prepare a High-Concentration Stock: Dissolve the this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mg/mL). Use sonication or gentle warming if necessary to ensure complete dissolution.

  • Prepare the Co-solvent Mixture: In a separate container, prepare your desired co-solvent mixture. For example, a 10% ethanol/water solution would be 10 mL of ethanol mixed with 90 mL of aqueous buffer.

  • Dilute into the Co-solvent System: While vortexing or stirring the co-solvent mixture, slowly add the concentrated stock solution to reach your final desired concentration.

  • Observe for Precipitation: Visually inspect the final solution for any signs of precipitation.

Causality Behind Experimental Choices:

  • High-Concentration Stock: This minimizes the amount of organic solvent transferred to the final aqueous solution.

  • Slow Addition with Stirring: This ensures rapid and uniform mixing, preventing localized high concentrations of the compound that could lead to precipitation.

Self-Validating System:

  • Clarity of the Final Solution: A clear, homogenous solution indicates success.

  • Concentration Verification: For critical applications, the final concentration of the dissolved compound can be verified using an analytical technique like HPLC-UV.

Q4: Are there other advanced methods to improve the solubility of this compound?

A4: Yes, for particularly challenging applications, complexation with cyclodextrins can be an effective strategy.

Troubleshooting Guide: Cyclodextrin Complexation

Issue: I need to prepare an aqueous solution of this compound without using pH adjustment or co-solvents.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core. The resulting "inclusion complex" has a hydrophilic exterior, which significantly increases its aqueous solubility.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Choose a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD offers much higher aqueous solubility than β-CD.

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer. The concentration will depend on the desired molar ratio of cyclodextrin to your compound (typically ranging from 1:1 to 10:1).

  • Add this compound: Add the solid this compound to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture at a controlled temperature for several hours to overnight to allow for the formation of the inclusion complex.

  • Separate Undissolved Compound: After the incubation period, centrifuge or filter the solution to remove any remaining undissolved this compound.

  • Analyze the Supernatant: The clear supernatant contains the solubilized inclusion complex. The concentration can be determined by a suitable analytical method (e.g., HPLC-UV).

Causality Behind Experimental Choices:

  • Molar Ratio: A molar excess of the cyclodextrin helps to drive the equilibrium towards the formation of the inclusion complex.

  • Incubation Time: Complex formation is an equilibrium process that requires time to complete.

Self-Validating System:

  • Increased Concentration: A significantly higher concentration of this compound in the supernatant compared to a solution without cyclodextrin confirms successful complexation and solubilization.

III. Visualizations and Workflows

Diagram 1: pH-Dependent Ionization of this compound

G cluster_pH_Scale pH Scale cluster_Compound_State State of this compound Protonated Protonated (Cationic) High Solubility Low_pH->Protonated Predominantly Ionized Neutral Neutral (Free Base) Low Solubility High_pH->Neutral Predominantly Non-ionized

Caption: Effect of pH on the ionization and solubility of this compound.

Diagram 2: Experimental Workflow for Solubility Enhancement

G Start Start: Insoluble This compound Check_pH Is pH adjustment an option for your assay? Start->Check_pH Adjust_pH Adjust pH to acidic range (e.g., pH 4-5) Check_pH->Adjust_pH Yes Check_CoSolvent Are organic co-solvents compatible with your assay? Check_pH->Check_CoSolvent No Success Soluble Compound Adjust_pH->Success Use_CoSolvent Use a co-solvent system (e.g., DMSO, Ethanol) Check_CoSolvent->Use_CoSolvent Yes Use_Cyclodextrin Consider cyclodextrin complexation Check_CoSolvent->Use_Cyclodextrin No Use_CoSolvent->Success Use_Cyclodextrin->Success Failure Consult further with a specialist Use_Cyclodextrin->Failure If unsuccessful

Caption: Decision workflow for selecting a solubility enhancement strategy.

IV. References

  • 4-Amino-7-chloroquinoline. PubChem. [Link]

  • A crystallographic route to understand drug solubility: the case of 4- aminoquinoline antimalarials. ResearchGate. [Link]

  • Dissociation constants pK a of isoquinoline bases. ResearchGate. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. ResearchGate. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • 4-Amino-7-chloroquinoline. PubChem. [Link]

  • Quinoline. Wikipedia. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • 7-Chloro-4-hydroxyquinoline - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC. [Link]

  • Quinoline Derivatives Thermodynamic Properties during Phase Trans. Longdom Publishing. [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry. [Link]

  • 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. NIH. [Link]

  • Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. NIH. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • Quinoline derivatives (organic compounds) and their properties. ResearchGate. [Link]

  • Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K. ResearchGate. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PMC. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

  • 7-Chloroquinolin-6-amine. PubChem. [Link]

  • (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. [Link]

  • Improvement of Aqueous Solubility of Lapatinib-derived Analogs. eScholarship. [Link]

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. PMC. [Link]

Sources

Minimizing the formation of side products during 7-chloroquinolin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-chloroquinolin-4-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this critical synthesis. Our focus is to provide not just solutions, but a deep understanding of the underlying chemical principles to empower you to minimize side product formation, optimize yields, and ensure the highest purity of your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis of this compound, which is most frequently achieved via the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline.

Q1: What is the most common impurity I should watch for, and why does it form? A: The most prevalent side product is often 7-chloroquinolin-4-ol . This impurity arises from the hydrolysis of the starting material, 4,7-dichloroquinoline, or the product itself. Water, even in trace amounts in your solvent or as atmospheric moisture, can act as a competing nucleophile, attacking the highly reactive C4 position of the quinoline ring. This reaction is often catalyzed by acidic or basic conditions.

Q2: My reaction is clean, but the yield is low. What are the likely causes? A: Low yields can stem from several factors. Firstly, incomplete reaction due to insufficient heating or reaction time is a common cause; the amination of 4,7-dichloroquinoline often requires elevated temperatures (120-155°C) to proceed efficiently[1]. Secondly, product loss during workup, especially if the product has some aqueous solubility, can reduce isolated yields. Finally, using a large excess of a volatile amine nucleophile without a sealed reaction vessel can lead to loss of the reagent and an incomplete reaction.

Q3: I am observing a di-substituted side product where my amine has reacted twice. How can I prevent this? A: This issue, known as over-alkylation or di-substitution, occurs when the newly formed this compound product is still nucleophilic enough to react with another molecule of an alkylating agent if one is used in a subsequent step, or if the amine itself can be alkylated further. The most effective strategy is to control the stoichiometry carefully. When reacting 4,7-dichloroquinoline with a primary or secondary amine, using a large excess of the amine can help ensure the quinoline is the limiting reagent, minimizing the chance of the product reacting further[2].

Q4: My final product is contaminated with an isomer, 5-chloroquinolin-4-amine. How is this possible? A: This contamination almost always originates from an isomeric impurity in your starting material, 4,7-dichloroquinoline. The classic Gould-Jacobs synthesis of the dichloroquinoline precursor from 3-chloroaniline can produce a mixture of 7-chloro and 5-chloro isomers[3][4]. This impurity will carry through the amination step. To avoid this, it is crucial to either start with isomerically pure 4,7-dichloroquinoline or implement a purification step for the precursor, such as fractional crystallization or chromatography, before the final amination step.

Part 2: In-Depth Troubleshooting Guide

This section provides a detailed analysis of specific problems, their root causes, and validated protocols to resolve them.

Problem 1: Presence of 7-Chloroquinolin-4-ol Impurity (Hydrolysis)

The formation of 7-chloroquinolin-4-ol is a persistent challenge due to the high reactivity of the C4 position towards nucleophiles, including water.

Root Cause Analysis: The mechanism is a classic nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen and the C7 chloro group makes the C4 position highly electron-deficient and susceptible to attack. While your intended amine is the primary nucleophile, water can compete for this site. The presence of a base (e.g., K2CO3, Et3N) used to scavenge HCl can also generate hydroxide ions in the presence of water, which is a potent nucleophile.

Workflow: Minimizing Hydrolysis Side Product

cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup Stage Dry_Solvent Dry Solvents (DMF, NMP) Over Molecular Sieves Reaction Combine Reagents Under N2 Atmosphere Dry_Solvent->Reaction Dry_Reagents Dry Amine & Base (K2CO3, Et3N) Dry_Reagents->Reaction Inert_Atm Assemble Glassware Hot & Use Inert Atmosphere (N2/Ar) Inert_Atm->Reaction Heating Heat to Target Temp (e.g., 120-140 °C) Reaction->Heating Monitoring Monitor by TLC/HPLC for Complete Consumption of Starting Material Heating->Monitoring Workup Cool Reaction & Partition between Organic Solvent and Brine Monitoring->Workup Upon Completion Wash Wash Organic Layer with Brine (NOT pure water) Workup->Wash Dry Dry with Na2SO4/MgSO4 & Evaporate Wash->Dry

Caption: Workflow to prevent hydrolysis of 4,7-dichloroquinoline.

Solutions & Protocols:

  • Ensure Anhydrous Conditions:

    • Solvents: Use anhydrous solvents. N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) should be dried over molecular sieves prior to use[5].

    • Reagents: Use freshly dried reagents. If using potassium carbonate as a base, ensure it is dried in an oven. Liquid amines should be stored over KOH pellets.

    • Glassware & Atmosphere: Assemble glassware hot from the oven and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction to exclude atmospheric moisture.

  • Optimized Workup Protocol:

    • Upon reaction completion, cool the mixture and dilute with an organic solvent like ethyl acetate or dichloromethane.

    • Instead of washing with pure water, wash the organic layer multiple times with brine (saturated NaCl solution). The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase and minimizes the risk of hydrolysis during extraction[5].

    • Thoroughly dry the organic phase with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

Problem 2: Formation of Isomeric Side Products

The presence of regioisomers, such as 5-chloro- or 8-chloro- quinolinamines, compromises the purity and complicates downstream applications.

Root Cause Analysis: Isomeric impurities typically arise from the synthesis of the 4,7-dichloroquinoline precursor, most commonly via the Gould-Jacobs reaction. This reaction involves the thermal cyclization of an anilinomethylenemalonate intermediate derived from 3-chloroaniline[6]. The high temperatures required for cyclization (often >240°C in solvents like Dowtherm A) can lead to a loss of regioselectivity, producing a mixture of 7-chloro and 5-chloro isomers.

Pathway: Gould-Jacobs Reaction & Isomer Formation

cluster_main Gould-Jacobs Synthesis of 4,7-Dichloroquinoline Reactants m-Chloroaniline + Diethyl Ethoxymethylenemalonate (DEEMM) Intermediate Diethyl m-chloroanilino- methylenemalonate Reactants->Intermediate Condensation Cyclization High Temp Cyclization (e.g., 250°C in Dowtherm A) Intermediate->Cyclization Product_7_Chloro Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate (Major Product) Cyclization->Product_7_Chloro Desired Pathway Product_5_Chloro Ethyl 5-chloro-4-hydroxy- quinoline-3-carboxylate (Side Product) Cyclization->Product_5_Chloro Isomeric Pathway Final_Steps Saponification -> Decarboxylation -> Chlorination (POCl3) Product_7_Chloro->Final_Steps Product_5_Chloro->Final_Steps Final_Product_Mix 4,7-Dichloroquinoline + 4,5-Dichloroquinoline Final_Steps->Final_Product_Mix

Sources

Technical Support Center: Navigating the Scale-Up of 7-Chloroquinolin-4-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 7-chloroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Here, we dissect the nuances of the synthesis, offering troubleshooting guides and frequently asked questions to ensure a robust, safe, and efficient scale-up process.

Introduction: The Criticality of a Well-Controlled Synthesis

This compound is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably antimalarial drugs like chloroquine and hydroxychloroquine.[1][2] The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with an amine source.[3][4] While this reaction appears straightforward on paper, its scale-up presents a host of challenges ranging from reaction kinetics and impurity profiles to thermal management and product isolation. This support center is structured to address these challenges head-on, providing you with the expertise to anticipate and resolve issues before they impact your production timeline and product quality.

Troubleshooting Guide: A Proactive Approach to Scale-Up Challenges

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the production of this compound.

Reaction & Yield Optimization

Q1: My reaction yield has significantly dropped upon scaling up from the lab to a pilot plant. What are the likely causes and how can I troubleshoot this?

A1: A drop in yield during scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer.

  • Insufficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The viscosity of the reaction mixture can also increase, further hampering efficient mixing.

    • Troubleshooting:

      • Re-evaluate Agitator Design: Ensure the impeller type and speed are suitable for the reactor geometry and the viscosity of the reaction medium.

      • Monitor Power Input: Track the agitator's power consumption to ensure consistent mixing energy per unit volume as you scale up.

      • Consider Baffles: If not already in place, baffles can significantly improve mixing efficiency by preventing vortex formation.

  • Poor Temperature Control: The synthesis of this compound is an exothermic process.[5] Poor heat dissipation in larger vessels can lead to an increase in reaction temperature, favoring the formation of byproducts.

    • Troubleshooting:

      • Jacketed Reactor Efficiency: Verify the efficiency of your reactor's heating/cooling jacket. Ensure the heat transfer fluid is at the correct temperature and flow rate.

      • Controlled Addition Rate: Add the amine reactant slowly to the solution of 4,7-dichloroquinoline to control the rate of heat generation.[6]

      • Solvent Selection: A higher-boiling point solvent can offer a wider operating temperature range and better heat dissipation.

  • Incomplete Reaction: The reaction may not be going to completion within the allotted time at a larger scale.

    • Troubleshooting:

      • In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., HPLC) to monitor the consumption of starting materials and the formation of the product.

      • Reaction Time Extension: Based on IPC results, you may need to extend the reaction time to ensure completion.

Purity & Impurity Profile

Q2: I am observing a significant new impurity in my crude product after scale-up. How do I identify and mitigate it?

A2: The appearance of new or increased levels of impurities is a critical concern in API synthesis. The most common impurity in this synthesis is the 4,5-dichloroquinoline isomer, which can be present in the starting material, 4,7-dichloroquinoline.[7]

  • Impurity Identification:

    • LC-MS and NMR: Isolate the impurity using preparative HPLC and characterize it using mass spectrometry and nuclear magnetic resonance to determine its structure.

    • Forced Degradation Studies: Subject your starting materials and product to stress conditions (heat, acid, base, oxidation) to intentionally generate potential impurities and aid in their identification.

  • Mitigation Strategies:

    • Starting Material Quality: Source high-purity 4,7-dichloroquinoline with a low content of the 4,5-dichloroquinoline isomer. Recrystallization of the starting material from a suitable solvent like hexanes can be an effective purification step.[7]

    • Control of Reaction Conditions:

      • Temperature: As mentioned, elevated temperatures can promote side reactions. Maintain strict temperature control.

      • Stoichiometry: An excess of the amine can sometimes lead to the formation of bis-quinoline byproducts.[8] Carefully control the molar ratio of reactants.

    • Purification Process Optimization:

      • Crystallization: This is a powerful technique for purifying APIs.[9][10][11][] Experiment with different solvents and cooling profiles to selectively crystallize the desired product, leaving impurities in the mother liquor.

      • Washing: After filtration, wash the product cake with an appropriate solvent to remove residual impurities.

Product Isolation & Handling

Q3: My product is difficult to filter and dry at a larger scale. What can I do to improve these downstream processes?

A3: Filtration and drying can become bottlenecks in a scaled-up process. The physical properties of the crystalline product play a crucial role.

  • Poor Filtration: This is often due to a small particle size or an unfavorable crystal habit (e.g., needles).

    • Troubleshooting:

      • Optimize Crystallization: Control the cooling rate and agitation during crystallization to promote the growth of larger, more uniform crystals. Seeding the solution with a small amount of the desired crystalline form can also be beneficial.

      • Anti-Solvent Addition: Consider the controlled addition of an anti-solvent to induce crystallization and influence crystal morphology.

      • Filter Type: Evaluate different types of filtration equipment (e.g., Nutsche filter-dryer) that are better suited for handling fine particles.

  • Slow Drying: This can be caused by residual solvent trapped within the crystal lattice or on the surface of the particles.

    • Troubleshooting:

      • Efficient Washing: Ensure the filter cake is washed thoroughly to remove the mother liquor.

      • Drying Conditions: Optimize the drying temperature and vacuum level. Be cautious not to use excessively high temperatures that could degrade the product.

      • Milling: If the product consists of large agglomerates, gentle milling after initial drying can break them up and facilitate the removal of residual solvent.

Frequently Asked Questions (FAQs)

Q: What are the key safety considerations when scaling up the production of this compound?

A: Safety is paramount in any chemical synthesis, especially during scale-up. Key considerations include:

  • Exothermic Reaction Management: The amination reaction is exothermic.[5] A runaway reaction is a serious risk.[13][14] Ensure your reactor has an adequate cooling capacity and an emergency quenching plan is in place.[15]

  • Handling of Amines: Many amines are corrosive and toxic.[16][17] Ensure proper personal protective equipment (PPE) is used, and the work area is well-ventilated.[16][17]

  • Material Handling: 4,7-dichloroquinoline and this compound are powders that can be irritating to the respiratory system.[18] Use appropriate dust control measures and respiratory protection.

  • Solvent Safety: Use and store flammable solvents in accordance with safety regulations.

Q: What is the role of a base in the workup of the this compound synthesis?

A: A weak base, such as sodium bicarbonate (NaHCO₃), is often used during the aqueous workup to neutralize any excess acid and to quench the reaction.[8] This is important for preventing the protonation of the product, which can affect its solubility and ease of extraction into an organic solvent.

Q: Can microwave or ultrasound be used to improve the reaction on a larger scale?

A: While microwave and ultrasound irradiation have been shown to accelerate the synthesis of 4-aminoquinolines on a laboratory scale, their application in large-scale industrial production is often challenging due to difficulties in achieving uniform energy distribution in large reaction vessels.[3][19] Conventional heating with efficient mixing remains the more common approach for industrial scale-up.

Experimental Protocols

Optimized Protocol for Scale-Up Synthesis of this compound

This protocol is a general guideline and should be adapted based on your specific equipment and safety procedures.

  • Reactor Setup:

    • Charge a clean, dry, and inerted glass-lined reactor with 4,7-dichloroquinoline (1.0 equivalent) and a suitable solvent (e.g., ethanol or isopropanol).

    • Begin agitation and ensure the solids are well suspended.

  • Reaction:

    • Slowly add the amine (1.1 equivalents) to the reactor over a period of 1-2 hours, maintaining the internal temperature between 80-90°C.

    • Monitor the reaction progress by HPLC every 2-4 hours until the consumption of 4,7-dichloroquinoline is complete.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • If necessary, adjust the pH to 8-9 with an aqueous solution of sodium bicarbonate.

    • Filter the precipitated product.

    • Wash the filter cake with the reaction solvent followed by water to remove salts and other impurities.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.

  • Drying:

    • Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Parameter Laboratory Scale (Typical) Pilot/Production Scale (Recommended) Rationale for Change
Reactant Addition All at once or in portionsSlow, controlled additionTo manage the exotherm and prevent localized high concentrations.
Temperature Control Heating mantle/oil bathJacketed reactor with precise temperature controlTo ensure uniform heating and efficient heat removal.
Mixing Magnetic stirrerMechanical overhead stirrer with appropriate impellerTo provide sufficient agitation for a larger volume and potentially viscous mixture.
Monitoring TLCHPLCFor more accurate and quantitative tracking of reaction progress.
Isolation Buchner funnelNutsche filter or centrifugeFor efficient handling of larger quantities of solids.

Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting is essential for efficient problem-solving during scale-up. The following diagram illustrates a decision-making workflow for addressing common issues.

TroubleshootingWorkflow cluster_reaction Reaction Troubleshooting cluster_purity Purity Troubleshooting start Problem Identified (e.g., Low Yield, High Impurity) check_reaction Review Reaction Parameters start->check_reaction check_purity Analyze Impurity Profile start->check_purity mixing Evaluate Mixing Efficiency check_reaction->mixing temp_control Assess Temperature Control check_reaction->temp_control kinetics Investigate Reaction Kinetics check_reaction->kinetics start_material Check Starting Material Purity check_purity->start_material side_reactions Investigate Side Reactions check_purity->side_reactions purification Optimize Purification check_purity->purification adjust_agitation Adjust Agitator Speed/Design mixing->adjust_agitation optimize_cooling Optimize Heating/Cooling temp_control->optimize_cooling control_addition Control Reactant Addition Rate temp_control->control_addition extend_time Extend Reaction Time kinetics->extend_time solution Problem Resolved adjust_agitation->solution optimize_cooling->solution control_addition->solution extend_time->solution purify_sm Purify Starting Material start_material->purify_sm adjust_temp Adjust Reaction Temperature side_reactions->adjust_temp adjust_stoich Adjust Stoichiometry side_reactions->adjust_stoich optimize_cryst Optimize Crystallization purification->optimize_cryst optimize_wash Optimize Washing Protocol purification->optimize_wash purify_sm->solution adjust_temp->solution adjust_stoich->solution optimize_cryst->solution optimize_wash->solution

Sources

Technical Support Center: Optimizing Coupling Reactions with 7-Chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the coupling of 7-chloroquinolin-4-amine with other molecules. As a key scaffold in medicinal chemistry, successful and efficient functionalization of this molecule is critical. This center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction to the Chemistry of this compound

This compound is a bifunctional molecule with two primary sites for modification: the chloro group at the C7 position and the amino group at the C4 position. The quinoline core itself is an electron-deficient aromatic system, which influences the reactivity of its substituents. The 4-amino group is a strong electron-donating group, which can impact the nucleophilicity of the quinoline nitrogen and potentially coordinate with metal catalysts. The 7-chloro substituent is the primary site for cross-coupling reactions. Understanding these electronic and steric factors is crucial for optimizing your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions for this compound?

A1: The most prevalent coupling reactions for modifying this compound at the C7 position are palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. Nucleophilic aromatic substitution (SNAr) at the C7 position is also a viable, though often more demanding, method. The 4-amino group can be functionalized through amide bond formation.

Q2: I'm observing low to no product formation in my palladium-catalyzed reaction. Could the 4-amino group be interfering with the catalyst?

A2: Yes, this is a common issue. The lone pair of electrons on the 4-amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] To mitigate this, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands can promote the desired catalytic cycle and prevent the formation of inactive catalyst complexes.

Q3: What is the general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions, and where does this compound fit in?

A3: The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[4] Aryl chlorides are typically the most challenging substrates due to the strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle more difficult.[4] Therefore, coupling reactions with this compound often require more robust catalytic systems and optimized reaction conditions.

Q4: I'm seeing a significant amount of a side product that appears to be my starting material without the chlorine atom. What is this, and how can I prevent it?

A4: This side product is likely the result of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced.[3] This can be caused by the presence of water or other proton sources, or by certain reaction conditions that favor this pathway. To minimize hydrodehalogenation, ensure all reagents and solvents are anhydrous and consider screening different bases and ligands.

Troubleshooting Guides

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[3] However, coupling amines with this compound can present challenges.

Problem: Low or no yield of the desired 4-amino-7-aryl(alkyl)aminoquinoline.

Potential Cause Troubleshooting Strategy Scientific Rationale
Catalyst Inhibition 1. Switch to a bulky, electron-rich ligand: Use ligands like XPhos, SPhos, or BrettPhos.[3][5] 2. Use a pre-formed palladium catalyst: Consider using a palladacycle or a pre-catalyst like XPhos Pd G3.[1]Bulky ligands sterically hinder the coordination of the 4-amino group to the palladium center and promote the desired catalytic cycle.[3] Pre-formed catalysts can be more active and stable.
Weak Base 1. Use a stronger base: Switch from carbonate bases (e.g., K₂CO₃, Cs₂CO₃) to an alkoxide base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[5]A stronger base is often required to deprotonate the amine and facilitate the formation of the palladium-amido complex, which is a key intermediate in the catalytic cycle.[5]
Low Reactivity of Aryl Chloride 1. Increase the reaction temperature: Carefully increase the temperature, monitoring for decomposition. 2. Use a more active catalyst system: See "Catalyst Inhibition" above.The oxidative addition of the aryl chloride to the palladium(0) center is often the rate-limiting step. Higher temperatures can provide the necessary activation energy.
Side Reactions 1. Ensure anhydrous conditions: Use dry solvents and reagents. 2. Optimize the base: A very strong base can sometimes promote side reactions. A screen of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) may be necessary.Hydrodehalogenation can be promoted by proton sources. The choice of base can influence the balance between the desired coupling and side reactions.

Workflow for Troubleshooting Buchwald-Hartwig Amination

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and boronic acids or esters.[6][7]

Problem: Low yield of the desired 4-amino-7-arylquinoline.

Potential Cause Troubleshooting Strategy Scientific Rationale
Catalyst Deactivation 1. Use a robust ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[1][4] 2. Ensure an inert atmosphere: Thoroughly degas solvents and maintain a positive pressure of an inert gas (argon or nitrogen).[1]The quinoline nitrogen can poison the catalyst.[1] Oxygen can oxidize the active Pd(0) species to inactive Pd(II).[8]
Inefficient Transmetalation 1. Choose an appropriate base: Potassium phosphate (K₃PO₄) is often effective for challenging couplings.[4] Carbonate bases (K₂CO₃, Cs₂CO₃) are also commonly used.[4] 2. Add water as a co-solvent: A small amount of water can help dissolve the base and facilitate transmetalation.[4]The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7]
Boronic Acid Decomposition 1. Use fresh boronic acid: Boronic acids can degrade upon storage.[8] 2. Consider using a boronic ester: Pinacol or MIDA esters are often more stable than the corresponding boronic acids.[8]Protodeborylation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids.[8]
Homocoupling of Boronic Acid 1. Rigorous degassing: Ensure the reaction is free of oxygen.[8] 2. Use a Pd(0) source directly: Using a catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling.[1]The presence of oxygen can promote the palladium-catalyzed oxidative coupling of two molecules of the boronic acid.[8]
Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne.[9][10]

Problem: Low yield of the desired 4-amino-7-alkynylquinoline.

Potential Cause Troubleshooting Strategy Scientific Rationale
Alkyne Homocoupling (Glaser Coupling) 1. Use copper-free conditions: If homocoupling is a major issue, consider a copper-free Sonogashira protocol.[11][12][13] 2. Strictly anaerobic conditions: Thoroughly degas all reagents and solvents.[14]The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne.[10] Oxygen is a key component in this side reaction.
Catalyst Deactivation 1. Use an appropriate ligand: For copper-free conditions, bulky phosphine ligands can be effective.[15] 2. Ensure an inert atmosphere: Protect the reaction from oxygen.The 4-amino group can interact with the palladium catalyst. Oxygen can deactivate the Pd(0) catalyst.
Low Reactivity of Aryl Chloride 1. Increase reaction temperature: Carefully increase the temperature. 2. Use a more active catalyst system: A screen of palladium sources and ligands may be necessary.The C-Cl bond is strong, and higher energy is often needed for the oxidative addition step.
Inefficient Deprotonation of Alkyne 1. Use a suitable base: An amine base like triethylamine or diisopropylamine is typically used.[4] For copper-free systems, a stronger base like Cs₂CO₃ may be needed.[15]The base is required to deprotonate the terminal alkyne to form the reactive acetylide species.[1]

Decision Tree for Sonogashira Coupling Issues

Sonogashira_Troubleshooting start Low Sonogashira Yield homocoupling Significant Alkyne Homocoupling? start->homocoupling degas Improve Degassing Procedure start->degas copper_free Switch to Copper-Free Conditions homocoupling->copper_free Yes catalyst_issue Low Conversion/ No Reaction homocoupling->catalyst_issue No success Improved Yield copper_free->success degas->homocoupling optimize_catalyst Optimize Pd Source and Ligand catalyst_issue->optimize_catalyst Yes optimize_conditions Increase Temperature/ Screen Bases catalyst_issue->optimize_conditions No optimize_catalyst->success optimize_conditions->success

Sources

Technical Support Center: Enhancing the Stability and Shelf-Life of 7-Chloroquinolin-4-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on improving the stability and shelf-life of 7-chloroquinolin-4-amine and its derivatives. This resource offers practical, evidence-based troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your research.

Introduction: The Challenge of Quinoline Stability

This compound and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2][3] However, their chemical nature makes them susceptible to degradation, which can lead to inconsistent experimental results, loss of biological activity, and the formation of potentially confounding artifacts.[4] Understanding the factors that influence their stability is paramount for reliable research. This guide will delve into the common stability issues and provide actionable solutions to mitigate them.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our application scientists receive regarding the stability of this compound and its derivatives.

Q1: My stock solution of this compound has turned a yellow or brownish color. What is happening and is it still usable?

A1: Discoloration is a strong indicator of degradation, often due to oxidation or photodegradation. The quinoline ring system is sensitive to both light and atmospheric oxygen. The appearance of color suggests the formation of oxidized byproducts, which may have altered pharmacological properties or could be cytotoxic. It is strongly recommended to discard the discolored solution and prepare a fresh one using the protocols outlined in this guide to prevent future degradation.

Q2: I'm observing a gradual decrease in the potency of my compound in cell-based assays over a series of experiments. Could this be a stability issue?

A2: Yes, a progressive loss of potency is a classic sign of compound degradation in your stock solution or working solutions. This can be caused by hydrolysis, oxidation, or photodegradation. Repeated freeze-thaw cycles of stock solutions can also contribute to this issue.[4] To confirm this, you can perform a stability study on your solution by analyzing its purity and concentration at different time points using a suitable analytical method like HPLC.

Q3: I've noticed a precipitate forming in my buffered aqueous solution of a this compound derivative. What is causing this and how can I prevent it?

A3: Precipitation in aqueous solutions can be due to several factors. Firstly, many quinoline derivatives have limited aqueous solubility, which is often pH-dependent. If the pH of your buffer is not optimal for the specific derivative, it can lead to precipitation. Secondly, degradation products may be less soluble than the parent compound, leading to their precipitation over time. To address this, ensure your compound is fully dissolved in a suitable organic solvent (like DMSO) before preparing aqueous dilutions.[4] Additionally, carefully select a buffer system that maintains a pH where your compound is most soluble and stable. Forcing dissolution by heating should be done with caution, as elevated temperatures can accelerate degradation.

Q4: What are the primary degradation pathways for this compound and its derivatives?

A4: The main degradation pathways are:

  • Oxidation: The amine group and the quinoline ring are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of N-oxides and other colored byproducts.

  • Hydrolysis: The chloro- and amino- groups on the quinoline ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[5]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation, leading to a variety of degradation products. Studies on the related compound hydroxychloroquine have identified products such as dechlorinated and N-dealkylated derivatives upon photolysis.[6]

Troubleshooting Guides

This section provides structured troubleshooting for specific experimental issues.

Issue 1: Inconsistent Results in Biological Assays

You are observing high variability in your experimental results (e.g., IC50 values, fluorescence intensity) between different batches of experiments.

A Inconsistent Results Observed B Prepare Fresh Stock Solution (Follow Protocol 1) A->B C Use Low Passage, Healthy Cells B->C D Re-run Experiment with Fresh Reagents C->D E Results Still Inconsistent? D->E F YES E->F Yes G NO E->G No I Perform Stability Study on Stock Solution (Follow Protocol 2) F->I H Problem Solved: Likely Degraded Stock Solution G->H K Degradation Confirmed? I->K J Check for Assay Interference O Investigate Other Experimental Variables (e.g., cell density, incubation time) J->O L YES K->L Yes M NO K->M No N Optimize Storage and Handling L->N M->J

Caption: Troubleshooting workflow for inconsistent experimental results.

  • Degraded Stock Solution: This is the most common culprit. The active concentration of your compound may be decreasing over time.

    • Solution: Always prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[4] Follow the detailed protocol for preparing and storing stabilized solutions provided below.

  • Inconsistent Cell Health: The physiological state of your cells can significantly impact their response to treatment.

    • Solution: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.[4]

  • Assay Interference from Degradation Products: Degradation products may interfere with your assay readout. For example, some degradation products might be fluorescent, leading to artificially high signals in fluorescence-based assays.

    • Solution: If you suspect degradation, analyze your stock solution for the presence of impurities using HPLC or LC-MS.

Issue 2: Poor Solubility and Precipitation in Aqueous Media

Your compound is precipitating out of solution during the preparation of working dilutions or during the experiment.

A Precipitation Observed B Ensure Complete Dissolution in Stock Solvent (e.g., DMSO) A->B C Visually Inspect for Precipitate Before Dilution B->C D Prepare Aqueous Dilutions Immediately Before Use C->D E Still Precipitating? D->E F YES E->F Yes G NO E->G No I Optimize Buffer pH for Solubility F->I H Problem Solved G->H K Still an Issue? I->K J Consider Using a Co-solvent in the Final Medium (e.g., up to 0.5% DMSO) O Evaluate Alternative Formulation Strategies J->O L YES K->L Yes M NO K->M No N Synthesize a More Soluble Derivative L->N M->J

Caption: Troubleshooting workflow for compound precipitation.

  • Insufficient Dissolution in Stock Solvent: If the compound is not fully dissolved in the initial stock, it will readily precipitate upon dilution.

    • Solution: Ensure complete dissolution in a high-quality, anhydrous organic solvent like DMSO. Gentle warming and vortexing can aid dissolution, but avoid excessive heat.[4]

  • pH-Dependent Solubility: The solubility of aminoquinolines is highly dependent on the pH of the aqueous medium.

    • Solution: Determine the optimal pH for your specific derivative's solubility. You may need to screen a range of buffers to find the most suitable one.

  • Exceeding Solubility Limit in Aqueous Medium: The final concentration in your assay may be above the compound's aqueous solubility limit.

    • Solution: If possible, lower the final concentration. Alternatively, you can include a small percentage of a co-solvent like DMSO (typically ≤0.5%) in your final assay medium, but be sure to include a vehicle control to account for any solvent effects.[4]

Experimental Protocols

Protocol 1: Preparation of Stabilized Stock Solutions

This protocol describes a method for preparing stock solutions of this compound and its derivatives with enhanced stability.

Materials:

  • This compound or derivative

  • High-purity, anhydrous DMSO

  • Ascorbic acid (optional, as an antioxidant)

  • EDTA (optional, as a chelating agent)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps

Procedure:

  • Solvent Deoxygenation: Sparge the DMSO with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[7]

  • Vial Preparation: Weigh the required amount of the compound into an amber glass vial.

  • Inert Atmosphere: Purge the vial containing the solid compound with the inert gas for 5 minutes.[7]

  • Dissolution:

    • If using, first dissolve the antioxidant (e.g., ascorbic acid to a final concentration of 0.1-1 mM) and/or chelating agent (e.g., EDTA to a final concentration of 0.1-1 mM) in the deoxygenated DMSO.[7]

    • Add the deoxygenated solvent to the vial containing the compound.

    • Vortex until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary.

  • Storage:

    • Purge the headspace of the vial with the inert gas before sealing.

    • Store at -20°C or -80°C, protected from light.[4]

    • For long-term storage, consider aliquoting the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Solution Stability by HPLC

This protocol outlines a general method to assess the stability of your prepared solutions over time.

Materials:

  • Prepared stock solution of the this compound derivative

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized for the specific compound)

Procedure:

  • Initial Measurement (Time 0): Immediately after preparing the solution, perform an initial analysis using HPLC to determine the initial concentration and purity. This will serve as your baseline.

  • Storage: Store the solution under your intended storage conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), analyze an aliquot of the stored solution by HPLC.

  • Data Analysis: Compare the chromatograms from each time point to the initial (Time 0) chromatogram. Look for:

    • A decrease in the peak area of the parent compound, indicating degradation.

    • The appearance of new peaks, which correspond to degradation products.

  • Shelf-Life Determination: Based on the rate of degradation, you can estimate the shelf-life of your solution under the tested storage conditions.

Data Summary Table

ParameterRecommended ConditionRationale
Storage Temperature -20°C or -80°CMinimizes thermal degradation.
Solvent Anhydrous, high-purity DMSOGood solubilizing agent for many quinolines.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation.[7]
Light Exposure Minimize (use amber vials)Prevents photodegradation.
pH of Aqueous Solutions Compound-specific (generally neutral to slightly acidic)Optimizes solubility and minimizes hydrolysis.
Additives Antioxidants (e.g., 0.1-1 mM Ascorbic Acid), Chelating Agents (e.g., 0.1-1 mM EDTA)Inhibit oxidation and metal-catalyzed degradation.[7]

Conclusion

The stability of this compound and its derivatives is a critical factor for obtaining reliable and reproducible experimental data. By understanding the degradation pathways and implementing the practical strategies outlined in this guide, researchers can significantly enhance the shelf-life and integrity of these important compounds. Proactive measures, such as proper solution preparation, storage, and stability monitoring, are essential for ensuring the quality of your research.

References

  • BenchChem. (n.d.). how to prevent the oxidation of 5,6-Dihydroxy-8-aminoquinoline solutions.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • BenchChem. (n.d.). troubleshooting inconsistent results in Yunnancoronarin A experiments.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • Singh, R., & Kumar, R. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics, 3(5), 136-140.
  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. International Journal of Pharmaceutical Sciences and Drug Research, 5(4), 127-137.
  • MedCrave. (2016). Forced degradation studies.
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.
  • Di Mola, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3568.
  • Madrid, P. B., et al. (2013). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 8(4), e62514.
  • Romero, E. L., & Delgado, G. E. (2022). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 10, 993688.
  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3657-3661.
  • Madrid, P. B., et al. (2013). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 56(17), 6845-6853.
  • Madrid, P. B., et al. (2013). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of Medicinal Chemistry, 56(23), 9496-9508.
  • Ge, M., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(1), 745-753.
  • Melato, S., et al. (2007). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
  • de Villiers, K. A., et al. (2008). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 52(6), 2238-2246.
  • Sanchez-Linares, G., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259.
  • Saini, B., & Bansal, G. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 84, 224-231.

Sources

Technical Support Center: Overcoming Resistance in 7-Chloroquinolin-4-amine-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 7-chloroquinolin-4-amine-based compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the experimental validation and development of this important class of drugs. My aim is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and overcome common resistance mechanisms.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the mechanisms of action and resistance associated with this compound drugs, with a primary focus on the протоtypical antimalarial, chloroquine.

Q1: What is the primary mechanism of action for this compound drugs like chloroquine in Plasmodium falciparum?

A1: The principal target of chloroquine is the digestive vacuole (DV) of the malaria parasite. This acidic organelle is where the parasite digests host hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Chloroquine, a weak base, accumulates to high concentrations in the acidic DV. Here, it is thought to cap the growing hemozoin crystal, preventing further polymerization of toxic heme. The resulting buildup of free heme leads to oxidative stress and parasite death.

Q2: What is the most well-characterized mechanism of resistance to chloroquine in P. falciparum?

A2: The most significant and widespread mechanism of chloroquine resistance (CQR) is mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[1][2][3] These mutations, particularly the K76T point mutation, alter the PfCRT protein, which is located on the membrane of the parasite's digestive vacuole.[1][3] The mutated PfCRT protein gains the ability to transport chloroquine out of the DV, reducing its concentration at the site of action and thus rendering the drug ineffective.[1][4]

Q3: Are there other factors that contribute to resistance against this compound drugs?

A3: Yes, while PfCRT mutations are the primary driver of chloroquine resistance, other factors can modulate the level of resistance. For instance, polymorphisms in the P. falciparum multidrug resistance gene 1 (pfmdr1) have been associated with altered susceptibility to multiple antimalarial drugs, including chloroquine.[5] The exact interplay between PfCRT and PfMDR1 in conferring resistance can be complex and may depend on the specific genetic background of the parasite strain.[1]

Q4: My novel this compound derivative shows reduced efficacy against chloroquine-resistant strains. What are the likely reasons?

A4: If your novel compound shares the core this compound scaffold, it is highly probable that it is being recognized and effluxed by the mutated PfCRT transporter in resistant strains. The structural similarities to chloroquine likely make it a substrate for this efflux pump. To confirm this, you can perform chloroquine accumulation assays in both sensitive and resistant parasite lines in the presence of your compound. A reduced accumulation in the resistant strain would support this hypothesis.

Part 2: Troubleshooting Experimental Results

This section provides a structured approach to diagnosing and resolving common experimental issues.

Issue 1: Inconsistent IC50 Values in In Vitro Susceptibility Assays

Scenario: You are testing a new this compound analog against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) P. falciparum strains, but your IC50 values are highly variable between experiments.

Troubleshooting Workflow:

Caption: Conceptual design of a hybrid molecule.

2. Novel Scaffolds and Side Chains:

Systematic variation of the aliphatic side chain can yield compounds that are less susceptible to efflux. [6]Consider incorporating features that increase basicity or introduce steric hindrance to disrupt the interaction with the PfCRT transporter. Novel derivatives of this compound are continuously being explored for their activity against resistant strains. [7][8][9][10] 3. Combination Therapy:

The World Health Organization recommends combination therapies, particularly Artemisinin-based Combination Therapies (ACTs), to combat drug-resistant malaria. [11]Combining your this compound-based drug with a compound that has a different mechanism of action can be a highly effective strategy. [12][11][13][14][15][16][17] By systematically applying these troubleshooting guides and experimental protocols, you will be better equipped to understand and overcome the challenges posed by drug resistance in your research on this compound-based compounds.

References

  • Gazarini, M. L., & Garcia, C. R. (2008). Reversal of Chloroquine Resistance in Plasmodium falciparum Using Combinations of Chemosensitizers. Antimicrobial Agents and Chemotherapy, 52(6), 2233-2236. [Link]
  • Boudhar, A., et al. (2016). Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds. Antimicrobial Agents and Chemotherapy, 60(5), 3076-3089. [Link]
  • Martin, R. E., & Kirk, K. (2004). PfCRT and its role in antimalarial drug resistance. Trends in Parasitology, 20(11), 524-530. [Link]
  • Fidock, D. A., et al. (2000). Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations. Science, 290(5490), 363-367. [Link]
  • Pukrittayakamee, S., & White, N. J. (2002). Combination Anti-malarial Therapy and WHO Recommendations. Thai Journal of Pharmaceutical Sciences, 26(3-4), 159-173. [Link]
  • Bray, P. G., et al. (2005). Chloroquine Resistance-Conferring Mutations in pfcrt Give Rise to a Chloroquine-Associated H+ Leak from the Malaria Parasite's Digestive Vacuole. Journal of Biological Chemistry, 280(12), 11499-11506. [Link]
  • Lim, P., et al. (2003). pfcrt Polymorphism and Chloroquine Resistance in Plasmodium falciparum Strains Isolated in Cambodia. Antimicrobial Agents and Chemotherapy, 47(1), 87-94. [Link]
  • Sidhu, A. B., et al. (2002). Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations. Science, 298(5591), 210-213. [Link]
  • Peyton, D. H. (2012). Reversed Chloroquine Molecules as a Strategy to Overcome Resistance in Malaria. Current Topics in Medicinal Chemistry, 12(5), 400-407. [Link]
  • Boudhar, A., et al. (2016). Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds. Antimicrobial Agents and Chemotherapy, 60(5), 3076-3089. [Link]
  • Musso-Buendia, A., et al. (2007). Overcoming Drug Resistance to Heme-Targeted Antimalarials by Systematic Side Chain Variation of 7-Chloro-4-aminoquinolines. Journal of Medicinal Chemistry, 50(17), 4047-4058. [Link]
  • Johnson, J. D., et al. (2012). Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. Antimicrobial Agents and Chemotherapy, 56(10), 5146-5153. [Link]
  • Bartelloni, P. J., Sheehy, T. W., & Tigertt, W. D. (1967). Combined therapy for chloroquine-resistant, Plasmodium falciparum infection. Concurrent use of long-acting sulphormethoxine and pyrimethamine. JAMA, 199(3), 173-177. [Link]
  • Sun, W., et al. (2018). High-throughput matrix screening identifies synergistic and antagonistic antimalarial drug combinations. Scientific Reports, 8(1), 17361. [Link]
  • Johnson, J. D., et al. (2012). Assessment of malaria in vitro drug combination screening and mixed-strain infections using the malaria Sybr green I-based fluorescence assay. Antimicrobial Agents and Chemotherapy, 56(10), 5146-5153. [Link]
  • Martin, S. K., Oduola, A. M., & Milhous, W. K. (1987). Reversal of chloroquine resistance in Plasmodium falciparum by verapamil. Science, 235(4791), 899-901. [Link]
  • Sidhu, A. B., et al. (2002). Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. Science, 298(5591), 210-213. [Link]
  • Boudhar, A., et al. (2016). Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds. Antimicrobial Agents and Chemotherapy, 60(5), 3076-3089. [Link]
  • Ye, Z. G., & Van Dyke, K. (1988). Reversal of chloroquine resistance in falciparum malaria independent of calcium channels.
  • Daily, J. P., et al. (2018).
  • Radi, M., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(11), 3329. [Link]
  • Faist, J., et al. (2017). New derivatives of this compound with antiprotozoal activity. Bioorganic & Medicinal Chemistry, 25(5), 1634-1644. [Link]
  • Krogstad, D. J., et al. (1987). Accumulation of chloroquine by membrane preparations from Plasmodium falciparum. Biochemical Pharmacology, 36(21), 3637-3641. [Link]
  • Roche-Lima, A., et al. (2024). Antimalarial Drug Combination Predictions Using the Machine Learning Synergy Predictor (MLSyPred©) tool. MalariaWorld Journal, 15(1), e1. [Link]
  • Moore, T. A. (2024).
  • Singh, N., et al. (2012). In Vitro Chloroquine Resistance in Plasmodium falciparum Isolates from Tertiary Care Hospital.
  • Bobrowski, T., et al. (2018). Using Machine Learning to Predict Synergistic Antimalarial Compound Combinations With Novel Structures. Frontiers in Pharmacology, 9, 1147. [Link]
  • Burgess, S. J., et al. (2010). Reversal Agent and Linker Variants of Reversed Chloroquines: Activities against Plasmodium falciparum. Journal of Medicinal Chemistry, 53(17), 6477-6489. [Link]
  • Singh, K., & Meena, S. (2019). Combination Therapy Strategies for the Treatment of Malaria. Current Drug Delivery, 16(8), 667-680. [Link]
  • Khan, S. A., et al. (2022). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 14(13), 979-990. [Link]
  • Sanchez, C. P., et al. (2008). Time course of chloroquine accumulation in P. falciparum.
  • de Oliveira, R. B., et al. (2016). N-(2-(Arylmethylimino)Ethyl)-7-Chloroquinolin-4-Amine Derivatives: A New and Potent Class of Anticancer Agents. Letters in Drug Design & Discovery, 13(7), 647-654. [Link]
  • Bray, P. G., et al. (2006). Chloroquine Accumulation by Purified Plasma Membranes From Plasmodium Falciparum. Chemotherapy, 52(1), 50-52. [Link]
  • Menard, D., et al. (2016). Molecular assays for antimalarial drug resistance surveillance: A target product profile. Malaria Journal, 15, 508. [Link]
  • Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Poloniae Pharmaceutica, 67(4), 367-374. [Link]
  • El-Tahir, E. M., et al. (1991). Plasma chloroquine measurement in the evaluation of Plasmodium falciparum sensitivity. Journal of Tropical Medicine and Hygiene, 94(5), 311-315. [Link]
  • Baniecki, M. L., et al. (2007). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy, 51(2), 716-723. [Link]
  • Pradines, B., et al. (2003). [In vitro evaluation of the sensitivity of Plasmodium falciparum to chloroquine using the deli-microtest in region of Dakar, Senegal]. Bulletin de la Societe de pathologie exotique, 96(2), 115-118. [Link]
  • Basco, L. K., & Le Bras, J. (1993). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology, 31(7), 1897-1900. [Link]
  • Yuthavong, Y. (1983). BIOCHEMICAL ASPECTS OF DRUG ACTION AND RESISTANCE IN MALARIA PARASITES. Southeast Asian Journal of Tropical Medicine and Public Health, 14(3), 378-391. [Link]
  • Su, X. Z., & Wellems, T. E. (2001). Genetic and Biochemical Aspects of Drug Resistance in Malaria Parasites.
  • Rieckmann, K. H., & Edstein, M. D. (1993). Chloroquine Bioassay using Malaria Microcultures. The American Journal of Tropical Medicine and Hygiene, 49(4), 460-464. [Link]
  • Gebre-Mariam, A., et al. (1984). Chloroquine Sensitivity of Plasmodium Falciparum in Ethiopia. Scilit. [Link]
  • Mohapatra, R. K., et al. (2020). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Microbiology, 11, 1876. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 7-Chloroquinolin-4-amine and Its Analogs: From Malaria to Multifaceted Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2] Among these, the 4-aminoquinoline scaffold, and specifically 7-chloroquinolin-4-amine, has emerged as a "privileged" structure, serving as the foundation for a class of drugs with profound impacts on global health. This guide provides a comparative analysis of the biological activities of this compound and its key analogs, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

The Foundational Scaffold: this compound

This compound itself is the essential nucleus for many clinically significant drugs.[3][4] While its intrinsic biological activity is limited, the presence of the chlorine atom at the 7-position is a critical determinant for the antimalarial efficacy of its derivatives.[3] This core structure has been extensively modified, particularly at the 4-amino position, to generate a diverse library of analogs with enhanced potency, altered pharmacokinetic profiles, and expanded therapeutic applications.

Core Analogs and Their Primary Biological Activities

The most well-known analogs of this compound are chloroquine (CQ), hydroxychloroquine (HCQ), and amodiaquine (AQ). While all share the same 7-chloro-4-aminoquinoline core, subtle modifications to the side chain dramatically influence their biological effects.

CompoundStructurePrimary Biological ActivitiesKey Mechanistic Features
This compound this compound structurePrecursor for drug synthesisThe fundamental pharmacophore.
Chloroquine (CQ) Chloroquine structureAntimalarial, Anti-inflammatory, AnticancerAccumulates in the acidic food vacuole of the malaria parasite, inhibiting hemozoin formation.[3][4][5][6][7] Modulates autophagy and has immunomodulatory effects.[8][9]
Hydroxychloroquine (HCQ) Hydroxychloroquine structureAntimalarial, Anti-inflammatorySimilar mechanism to CQ but with a more favorable safety profile.[10] Used in the treatment of autoimmune diseases like lupus and rheumatoid arthritis.[10][11]
Amodiaquine (AQ) Amodiaquine structureAntimalarialOften more effective than CQ against CQ-resistant strains.[5][7] It is a prodrug, rapidly metabolized to its active form, desethylamodiaquine.[7][12]

Deep Dive into Mechanisms of Action

Antimalarial Activity: The Hallmark of 4-Aminoquinolines

The primary mechanism of antimalarial action for 4-aminoquinolines is the disruption of hemoglobin digestion by the intraerythrocytic malaria parasite.[3][5] The parasite degrades host hemoglobin in its digestive vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[4][5] 4-aminoquinolines, being weak bases, accumulate in the acidic environment of the parasite's digestive vacuole.[3][6][12] Here, they interfere with the heme polymerization process, leading to a buildup of toxic heme that ultimately kills the parasite.[3][4][5][6][7][12]

Antimalarial_Mechanism cluster_parasite Malaria Parasite Digestive Vacuole (Acidic) cluster_drug Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerase 4-Aminoquinoline 4-Aminoquinoline (e.g., Chloroquine) Drug_Accumulation Drug Accumulation 4-Aminoquinoline->Drug_Accumulation Inhibition Inhibition of Heme Polymerase Drug_Accumulation->Inhibition Heme Polymerase Heme Polymerase Inhibition->Heme Polymerase caption Antimalarial Mechanism of 4-Aminoquinolines

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory properties of compounds like hydroxychloroquine are leveraged in the treatment of autoimmune diseases.[10][11] The mechanism is thought to involve the alkalinization of lysosomes in immune cells. This change in pH can interfere with antigen processing and presentation, as well as Toll-like receptor (TLR) signaling, thereby dampening the inflammatory response.

Anticancer Activity: A Promising Frontier

Recent research has focused on the anticancer potential of chloroquine and its analogs.[8][9][13] One of the key mechanisms is the inhibition of autophagy, a cellular self-degradation process that cancer cells can exploit to survive under stress.[8] By blocking autophagy, these compounds can sensitize cancer cells to conventional therapies like chemotherapy and radiation.[13][14]

Anticancer_Mechanism cluster_cancer_cell Cancer Cell cluster_drug_action Stress Therapeutic Stress (Chemo, Radiation) Autophagy Autophagy Stress->Autophagy Survival Cell Survival Autophagy->Survival Chloroquine_Analog Chloroquine Analog Inhibition_Autophagy Inhibition of Autophagy Chloroquine_Analog->Inhibition_Autophagy Inhibition_Autophagy->Autophagy caption Anticancer Mechanism via Autophagy Inhibition

Sources

A Multi-Pronged Approach to Structural Validation: A Comparative Guide for Synthesized 7-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structural Integrity in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the synthesis of Active Pharmaceutical Ingredients (APIs) and their precursors is governed by stringent quality standards. The compound 7-chloroquinolin-4-amine is a cornerstone building block, most notably as a key intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.[1][2] Its structural integrity is not merely a matter of chemical purity; it is a fundamental prerequisite for the safety, efficacy, and stability of the final drug product. Therefore, unambiguous structural validation is a non-negotiable step, mandated by Good Manufacturing Practices (GMP) and regulatory bodies worldwide.[3][4][5][6][7]

This guide provides an in-depth comparison of core analytical methods for the structural elucidation of synthesized this compound. We will move beyond procedural descriptions to explore the causality behind a multi-technique, orthogonal approach, demonstrating how Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy collectively provide a self-validating system for absolute structural confirmation.[8][9]

Mass Spectrometry: The First Line of Evidence

Principle and Rationale: Confirming Molecular Identity

Mass spectrometry serves as the initial and most direct confirmation of a successful synthesis. Its primary function is to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of the compound. For a molecule like this compound (C₉H₇ClN₂), obtaining a molecular ion peak corresponding to its theoretical mass is the first piece of the structural puzzle.

The choice of High-Resolution Mass Spectrometry (HRMS) is deliberate. Unlike nominal mass measurements, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of the elemental formula.[1][10] This is a critical step in distinguishing the target compound from potential isomers or impurities with the same nominal mass.

cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep Dissolve synthesized This compound in suitable solvent (e.g., Methanol/Water) infusion Direct Infusion into ESI Source prep->infusion ionization Electrospray Ionization (ESI) Generates [M+H]⁺ ions infusion->ionization detection Time-of-Flight (TOF) Analyzer separates ions by m/z ionization->detection spectrum Generate Mass Spectrum detection->spectrum comparison Compare experimental m/z with theoretical m/z spectrum->comparison confirmation Confirm Elemental Formula (C₉H₇ClN₂) comparison->confirmation

Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the synthesized compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Ionization: Introduce the sample into the instrument via an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules like this compound, typically generating the protonated molecular ion, [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its exact m/z value to the calculated theoretical value.

Data Interpretation and Expected Results

The primary output is a mass spectrum where the most abundant peak should correspond to the protonated molecule. The agreement between the experimental and theoretical mass validates the elemental composition.

ParameterTheoretical ValueExpected Experimental Value
Chemical Formula C₉H₇ClN₂C₉H₇ClN₂
Exact Mass 178.0298-
[M+H]⁺ Ion 179.0376179.037 ± 0.0009 (within 5 ppm)

Table 1. Comparison of theoretical and expected HRMS data for this compound.

NMR Spectroscopy: The Blueprint of the Molecule

Principle and Rationale: Elucidating the Molecular Framework

While MS confirms what the molecular formula is, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how the atoms are connected.[11] It is the most powerful technique for unambiguous structural elucidation of organic molecules in solution. By analyzing the behavior of atomic nuclei (primarily ¹H and ¹³C) in a magnetic field, we can map out the carbon-hydrogen framework.

  • ¹H NMR: Provides information about the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting).

  • ¹³C NMR: Provides information on the number and type of carbon atoms (e.g., aromatic, aliphatic), helping to confirm the carbon skeleton of the quinoline ring.[1][12]

Caption: ¹H-¹H Spin-Spin Coupling Relationships in this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it solubilizes the compound well and its residual peak does not interfere with key signals. Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[13][14]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz spectrometer are typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the ¹H signals.

Data Interpretation and Expected Results

The resulting spectra should be consistent with the known structure. The chemical shifts, splitting patterns, and integration values in the ¹H spectrum and the number of signals in the ¹³C spectrum provide definitive proof of the structure.

¹H NMR (400 MHz, DMSO-d₆)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H2 ~8.40 Doublet (d) ~5.3 1H
H8 ~8.24 Doublet (d) ~2.1 1H
H5 ~7.48 Doublet (d) ~9.0 1H
H6 ~7.45 Doublet of Doublets (dd) ~9.0, ~2.1 1H
NH₂ ~7.52 Broad Singlet (br s) - 2H
H3 ~6.48 Doublet (d) ~5.3 1H

Table 2. Expected ¹H NMR spectral data for this compound. Data is representative and based on literature values.[1]

¹³C NMR (101 MHz, DMSO-d₆)

Carbon Assignment Expected Chemical Shift (δ, ppm)
C4 ~152.4
C2 ~150.7
C8a ~149.5
C7 ~133.8
C8 ~127.9
C5 ~124.7
C6 ~124.5
C4a ~117.9
C3 ~99.2

Table 3. Expected ¹³C NMR spectral data for this compound. Data is representative and based on literature values.[1]

FTIR Spectroscopy: Functional Group Fingerprinting

Principle and Rationale: A Rapid Check for Key Bonds

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[15] It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending). Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint."

For this compound, FTIR is an excellent confirmatory tool. It allows us to quickly verify the presence of the primary amine (N-H) stretches and the characteristic aromatic (C=C and C=N) absorptions of the quinoline ring system, providing orthogonal evidence to the NMR and MS data.[16][17]

cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing prep Place small amount of solid sample directly on ATR crystal sample_scan Acquire Sample Spectrum prep->sample_scan background Acquire Background Spectrum (clean ATR crystal) background->sample_scan spectrum Generate Transmittance/ Absorbance Spectrum sample_scan->spectrum assignment Assign absorption bands to specific functional groups spectrum->assignment confirmation Confirm presence of N-H, C=C, C=N, and C-Cl bonds assignment->confirmation

Caption: Attenuated Total Reflectance (ATR)-FTIR Workflow.

Experimental Protocol: ATR-FTIR
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or ambient signals.

  • Sample Application: Place a small amount of the dry, synthesized powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Acquire the infrared spectrum, typically over the range of 4000–400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.

Data Interpretation and Expected Results

The spectrum should display characteristic peaks that confirm the key structural features of the molecule.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3200N-H StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic Ring
1650 - 1500C=C and C=N StretchAromatic/Heteroaromatic Ring
~850 - 750C-Cl StretchAryl Halide
Table 4. Key expected FTIR absorption bands for this compound.

Conclusion: A Unified and Self-Validating Approach

The structural validation of a synthesized API intermediate like this compound cannot rely on a single analytical technique. Each method provides a unique and essential piece of information, and together they form a robust, self-validating system.

  • HRMS confirms the correct elemental formula.

  • ¹H and ¹³C NMR provide an unambiguous map of the atomic connectivity and the carbon-hydrogen framework.

  • FTIR offers rapid confirmation of the essential functional groups.

When the data from all three techniques are consistent and align with the expected structure, researchers and drug development professionals can proceed with confidence, knowing that the molecular integrity of their compound is assured. This multi-pronged analytical strategy is fundamental to maintaining the high standards of quality, safety, and regulatory compliance required in the pharmaceutical industry.[4][18]

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Google Cloud.
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. (2026, January 2). ACS Omega.
  • Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. (2021, February 15). Journal of Drug Delivery and Therapeutics.
  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). IntechOpen.
  • 4-Amino-7-chloroquinoline. (n.d.). PubChem.
  • Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. (1999, November). ComplianceOnline.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.). Taylor & Francis Online.
  • An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024, January 24). Sofpromed.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). Asian Journal of Chemistry.
  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma.
  • Synthesis of 7-chloroquinolinyl-4-. (2025, August 6). ResearchGate.
  • Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). (2022, February 10). Canada.ca.
  • GMP Guidelines for API Manufacturing: A Complete Overview. (2024, November 12). SimplerQMS.
  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). Durham University.
  • GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. (n.d.). Pharmuni.
  • FDA's Guidelines for GMP Of API. (n.d.). Dalton Pharma Services.
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic. (2025, December 24). ACS Publications.
  • 7-Chloroquinoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • NMR Spectroscopy. (n.d.). MSU Chemistry.
  • Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (n.d.). SpringerLink.
  • FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. (2025, August 8). ResearchGate.
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019, December 11). PMC - NIH.
  • 4.7: NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts.

Sources

The Core Scaffold vs. The Optimized Drug: A Head-to-Head Comparison of 7-Chloroquinolin-4-amine with Chloroquine and Other Antimalarials

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: The Enduring Challenge of Malaria and the Quinoline Backbone

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a formidable global health challenge. The evolution and spread of drug-resistant parasite strains necessitate a continuous search for novel and effective therapeutic agents.[1] For decades, the 4-aminoquinoline scaffold has been a cornerstone of antimalarial chemotherapy, with chloroquine (CQ) being its most prominent member.[2][3][4] This guide provides a detailed comparison of the fundamental chemical entity, 7-chloroquinolin-4-amine, with its most famous derivative, chloroquine, and other key antimalarials. We will dissect their structure-activity relationships, mechanisms of action, efficacy against sensitive and resistant parasite strains, and safety profiles, providing researchers and drug developers with critical insights into the optimization of this vital pharmacophore.

From Scaffold to Drug: Unpacking the 4-Aminoquinoline Structure

At its heart, chloroquine is a derivative of this compound. The core structure consists of a quinoline ring system with a chlorine atom at the 7-position and an amino group at the 4-position. Structure-activity relationship (SAR) studies have unequivocally demonstrated that the 7-chloro group is essential for optimal antimalarial activity.[5][6][7][8] This electron-withdrawing group is critical for the molecule's ability to bind to its target, hematin, and inhibit its detoxification by the parasite.[5][8]

Chloroquine's innovation lies in the addition of a flexible diaminoalkyl side chain at the 4-amino position (N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine).[6] This side chain is not merely a structural appendage; it is crucial for the drug's accumulation in the parasite's acidic food vacuole, a key aspect of its mechanism of action.[6][9] this compound itself, lacking this side chain, possesses significantly lower antimalarial activity, highlighting the critical role of pharmacokinetic optimization in drug design.

Mechanism of Action: The Heme Detoxification Pathway

The primary mode of action for chloroquine and other 4-aminoquinolines is the disruption of heme metabolism within the malaria parasite.[5][10] During its life cycle in red blood cells, the parasite digests vast amounts of hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as malaria pigment).[1]

4-aminoquinolines, being weak bases, accumulate to high concentrations in the acidic environment of the parasite's digestive vacuole.[5] There, they form a complex with heme, capping the growing hemozoin crystal and preventing further polymerization.[1][10] The buildup of toxic, unsequestered heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[10] The 7-chloroquinoline nucleus is indispensable for this heme-binding and polymerization inhibition.[5]

Hemozoin_Inhibition cluster_vacuole Parasite Digestive Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Heme Polymerase (Detoxification) Complex CQ-Heme Complex Heme->Complex CQ Chloroquine (CQ) [Accumulates] CQ->Complex Complex->Hemozoin Inhibition

Caption: Mechanism of action of 4-aminoquinolines.

Head-to-Head Performance: In Vitro Antimalarial Activity

The true test of an antimalarial compound lies in its ability to kill the parasite, particularly strains that have developed resistance to existing drugs. While this compound is the essential pharmacophore, its derivatives, particularly those with modified side chains, show vastly superior and clinically relevant activity.

Numerous studies have demonstrated that modifying the length and nature of the alkyl side chain of the 7-chloroquinoline core can restore activity against chloroquine-resistant (CQR) strains of P. falciparum.[9][11] Resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which effectively pumps chloroquine out of the digestive vacuole, preventing it from reaching its target.[12][13][14][15] Certain structural modifications to the side chain appear to circumvent this efflux mechanism.[11]

Compound/DrugP. falciparum StrainIC₅₀ (nM)Resistance Index (RI)¹Reference
Chloroquine 3D7 (CQ-Sensitive)~10 - 20-[16][17]
K1/Dd2 (CQ-Resistant)~100 - 300+~10 - 20[16][17][18]
Amodiaquine HB3 (CQ-Sensitive)14.8-
K1 (CQ-Resistant)26.21.77
TDR 58845² 3D7 (CQ-Sensitive)< 12-[16]
W2 (CQ-Resistant)89.8> CQ[16]
Compound 3e³ 3D7 (CQ-Sensitive)1.8-[17]
K1 (CQ-Resistant)1.00.55[17]
Compound 7g⁴ 3D7 (CQ-Sensitive)14.6-[3]
K1 (CQ-Resistant)11.160.76[3]

¹ Resistance Index (RI) = IC₅₀ (Resistant Strain) / IC₅₀ (Sensitive Strain). A lower RI indicates less cross-resistance. ² TDR 58845: N¹-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine[16] ³ Compound 3e: A 4-aminoquinoline with a piperazine-containing side chain.[17] ⁴ Compound 7g: A chirally defined 4-aminoquinoline derivative.[3]

As the data illustrates, rational modifications to the this compound scaffold, specifically altering the side chain, can lead to compounds that not only retain potency against CQ-sensitive strains but, critically, overcome chloroquine resistance.[3][11][17]

In Vivo Efficacy: Performance in Animal Models

Promising in vitro activity must translate to efficacy in a living organism. Studies using murine malaria models, such as P. berghei or P. yoelli, are crucial for evaluating a compound's potential. These models assess the ability of a compound to suppress parasitemia and cure the infection.

CompoundModelDose (mg/kg/day)Parasite SuppressionOutcomeReference
Chloroquine P. yoelli30100% (Day 4)Cure[2]
Compound 6¹ P. yoelli3076.1% (Day 4)Suppression[2]
Compound 12¹ P. yoelli3081.0% (Day 4)Suppression[2]
TDR 58845/46 P. berghei40>95% (Day 6)Cure[16]
Compound 3d² P. berghei547% (Day 7)Moderate Suppression[17]

¹ Compounds 6 and 12 are side-chain modified 4-aminoquinolines.[2] ² Compound 3d is a 4-aminoquinoline with a piperazine-containing side chain.[17]

These in vivo results confirm that novel 4-aminoquinoline derivatives can exhibit significant antimalarial activity, with some compounds achieving curative effects at tolerable doses.[16] This underscores the potential for developing new clinical candidates from this chemical class.

Cytotoxicity and Safety Profile

A critical parameter in drug development is the therapeutic window—the difference between the effective dose and the toxic dose. The selectivity index (SI), calculated as the ratio of cytotoxicity (CC₅₀) to antimalarial activity (IC₅₀), is a key metric. A higher SI value indicates greater selectivity for the parasite over host cells.

CompoundCell LineCC₅₀ (μM)IC₅₀ (μM, Dd2-CQR)Selectivity Index (SI)Reference
Chloroquine Vero> 200~0.1 - 0.3>667[3]
Compound 7a¹ Vero121.20.0032737,281[3]
Compound 7g¹ Vero> 2500.01122,727[3]
4-((7-chloroquinolin-4-yl)amino)phenol A549 / L929> 500 (low toxicity)N/ASafer profile than CQ[19]

¹ Compounds 7a and 7g are chirally defined 4-aminoquinoline derivatives.[3]

Encouragingly, many novel this compound derivatives demonstrate high selectivity indices, suggesting a favorable safety profile.[3] Some analogues have even been shown to have a safer cytotoxic profile than chloroquine itself in mammalian cell lines.[19]

Comparison with Other Antimalarial Classes

While 4-aminoquinolines are highly effective blood schizonticides, they are typically inactive against the liver stages of the parasite. Modern antimalarial therapy often relies on combination treatments.

  • Artemisinins (e.g., Artesunate): These are fast-acting drugs that are potent against a wide range of parasite stages. They are the frontline treatment for severe malaria, typically used in combination with a longer-acting partner drug to prevent recrudescence. Resistance, mediated by mutations in the Kelch13 protein, is a growing concern.[15]

  • Atovaquone: This drug targets the parasite's mitochondrial electron transport chain. It is often co-formulated with proguanil (Malarone®). Resistance can develop rapidly through point mutations in the cytochrome b gene.

  • Antifolates (e.g., Pyrimethamine, Proguanil): These drugs inhibit dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis. Widespread resistance has significantly limited their use.

The continued development of 4-aminoquinolines is vital, as they offer a distinct mechanism of action and can serve as crucial components in future combination therapies, particularly for overcoming resistance to other drug classes.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This protocol outlines a standard method for determining the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum. The assay measures parasite DNA content as an indicator of parasite proliferation.[20][21][22]

SYBR_Green_Workflow A 1. Prepare Drug Plate (Serial dilutions of test compounds in 96-well plate) B 2. Add Parasite Culture (Synchronized ring-stage P. falciparum, ~0.5% parasitemia, 2% hematocrit) A->B C 3. Incubate (72 hours, 37°C, mixed gas) B->C D 4. Lyse & Stain (Add SYBR Green I lysis buffer to each well) C->D E 5. Incubate (1-2 hours, dark, room temp) D->E F 6. Read Fluorescence (Excitation: ~485 nm, Emission: ~530 nm) E->F G 7. Data Analysis (Plot % inhibition vs. log[concentration] to determine IC₅₀) F->G

Caption: Workflow for the SYBR Green I antiplasmodial assay.

Step-by-Step Methodology:

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in culture medium in a 96-well microplate. Include chloroquine and artesunate as positive controls and wells with medium only as negative controls.

  • Parasite Culture: Add synchronized P. falciparum ring-stage parasites (e.g., 3D7 or Dd2 strains) to the wells at a final hematocrit of 2% and parasitemia of 0.5%.

  • Incubation: Incubate the plate for 72 hours in a modular incubation chamber at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[20]

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well.[20][21]

  • Final Incubation: Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.[20]

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[20][21]

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the drug-free control wells. Determine the IC₅₀ value by fitting the dose-response curve using a non-linear regression model.

In Vitro Cytotoxicity Assay (MTT Method)

This protocol determines the 50% cytotoxic concentration (CC₅₀) of a compound against a mammalian cell line (e.g., Vero, HEK293, HepG2) to assess its selectivity. The assay measures the metabolic activity of cells as an indicator of viability.[23][24][25][26][27]

Step-by-Step Methodology:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[20]

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a known cytotoxic agent as a positive control and medium only as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.[25]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[25][27] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23][24]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[26][27]

  • Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at approximately 570 nm using a microplate reader.[23][27]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Determine the CC₅₀ value by fitting the dose-response curve using a non-linear regression model.

Conclusion and Future Perspectives

The this compound scaffold is far from a historical relic in antimalarial drug discovery. It remains a robust and versatile platform for the development of new therapeutic agents. While chloroquine itself has been compromised by widespread resistance, the fundamental mechanism of heme polymerization inhibition remains a valid and druggable target.[1]

The research clearly shows that rational, structure-based design—particularly modifications of the side chain—can produce novel 4-aminoquinoline derivatives that are highly potent against both drug-sensitive and, crucially, multi-drug resistant strains of P. falciparum.[2][11][17] Many of these new analogues exhibit excellent selectivity and promising in vivo efficacy, marking them as strong candidates for further preclinical and clinical development. The enduring legacy and future potential of the 7-chloroquinoline core underscore the power of medicinal chemistry to adapt and overcome the challenge of drug resistance.

References

A comprehensive list of references is available for further reading and verification. Each entry includes the title, source, and a direct link to the publication.

Sources

Cross-Validation of Experimental Findings for 7-Chloroquinolin-4-amine Across Different Research Labs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the 7-Chloroquinolin-4-amine Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine. Its synthetic accessibility and versatile biological activity have spurred decades of research, leading to the investigation of numerous derivatives for a wide array of therapeutic applications. This guide provides a critical cross-validation of experimental findings for this compound and its analogs across different research laboratories. By juxtaposing synthetic methodologies, analytical characterizations, and biological activity data, we aim to offer researchers, scientists, and drug development professionals a comprehensive resource to navigate the landscape of this important chemical entity, critically evaluate published findings, and inform future research directions.

The central hypothesis underpinning this analysis is that while the core structure is consistent, variations in experimental protocols, from synthesis to biological screening, can significantly impact the observed outcomes. Understanding these nuances is paramount for the reproducible and rational design of novel therapeutics based on the this compound framework.

I. Synthesis of this compound Derivatives: A Comparative Analysis of Methodologies

The primary route to synthesizing this compound derivatives involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline with a suitable amine. While the fundamental reaction is straightforward, a survey of the literature reveals variations in reaction conditions that can influence yield, purity, and reaction time.

Core Synthetic Workflow

The general synthetic pathway is a well-established and robust method for generating a diverse library of 4-aminoquinoline derivatives.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4,7-dichloroquinoline 4,7-dichloroquinoline Reaction Reaction 4,7-dichloroquinoline->Reaction Amine Amine Amine->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction Catalyst_Base Catalyst/Base (Optional) Catalyst_Base->Reaction Irradiation Energy Source (Conventional/Ultrasound) Irradiation->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification 7-chloroquinolin-4-amine_derivative This compound Derivative Purification->7-chloroquinolin-4-amine_derivative

Caption: Generalized workflow for the synthesis of this compound derivatives.

Comparative Table of Synthetic Protocols

The following table summarizes and compares the synthetic conditions reported by different research groups for the preparation of various this compound derivatives. This cross-laboratory comparison highlights the flexibility of the synthetic route and provides researchers with a range of options to optimize their specific transformations.

Derivative TypeAmine ReactantSolventTemperature (°C)Reaction TimeYield (%)Reference
Triazole Derivative3-Amino-1,2,4-triazoleEthanol9030 min (ultrasound)81[1]
Diamine DerivativeEthane-1,2-diamineNeat1307 hNot specified[2]
Phenylamino Derivativep-AminoacetophenoneEthanolReflux9 h94.66[3]
Phenol Derivative4-AminophenolNot specifiedNot specifiedNot specifiedNot specified[4][5][6]
Piperazine DerivativeNot specifiedNot specifiedNot specifiedNot specifiedNot specified[7]

Expert Insights: The use of ultrasound irradiation, as reported in one study, significantly reduces the reaction time from hours to minutes, demonstrating a potential avenue for process intensification.[1] The choice of solvent ranges from polar protic solvents like ethanol to neat conditions, which can be advantageous for avoiding solvent removal steps. The high yields reported across different methodologies underscore the efficiency of this nucleophilic substitution reaction.

II. Analytical Characterization: Establishing Structural Integrity

The robust characterization of synthesized compounds is a cornerstone of scientific integrity. Across the reviewed literature, a consistent suite of analytical techniques is employed to confirm the identity and purity of this compound derivatives.

Standard Analytical Workflow

The following diagram illustrates the typical workflow for the analytical characterization of a newly synthesized this compound derivative.

G Synthesized_Compound Synthesized Compound Melting_Point Melting Point Synthesized_Compound->Melting_Point TLC TLC Analysis Synthesized_Compound->TLC IR_Spectroscopy IR Spectroscopy Synthesized_Compound->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (1H, 13C) Synthesized_Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Synthesized_Compound->Mass_Spectrometry Elemental_Analysis Elemental Analysis Synthesized_Compound->Elemental_Analysis

Caption: Standard analytical workflow for structural elucidation and purity assessment.

Comparative Table of Spectroscopic Data

This table presents a comparison of key spectroscopic data for similar this compound derivatives from different studies. Consistency in these values across labs provides a high degree of confidence in the assigned structures.

DerivativeKey ¹H NMR Signals (ppm, Solvent)Key IR Bands (cm⁻¹)Mass Spec (m/z)Reference
7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine8.89 (d, quinoline), 8.88 (s, NH), 8.25 (s, NH), 8.18 (s, triazole CH) (DMSO-d₆)3165 (NH), 1621 (C=N), 764 (C-Cl)Not specified[1]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineNot detailed in abstractNot detailed in abstractConfirmed by FAB-MS[2]
4-[(7-chloroquinolin-4-yl)amino]acetophenoneNot detailed in abstractNot detailed in abstractNot specified[3]
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-7-chloroquinolin-4-amine13.03 (s, NH), 10.17 (s, NH), 8.62 (d, ArH), 8.57 (d, ArH) (DMSO-d₆)Not specifiedConfirmed by MS[8]

Expert Insights: While the core analytical techniques are consistently applied, the level of detail reported in publications can vary. For cross-validation purposes, it is crucial that researchers provide comprehensive spectroscopic data, including solvent and instrument parameters. The use of multiple, orthogonal analytical methods, such as NMR, IR, and mass spectrometry, provides a self-validating system for structural confirmation.

III. Biological Activity: A Multifaceted Pharmacological Profile

The this compound scaffold has been extensively explored for its therapeutic potential against a range of diseases. The following sections compare the reported biological activities and the experimental protocols used for their determination.

Antimalarial Activity

The foundational therapeutic application of this scaffold is in the treatment of malaria. Numerous studies have evaluated the in vitro activity of novel derivatives against different strains of Plasmodium falciparum.

Compound/DerivativeP. falciparum Strain(s)IC₅₀ (µM)Assay MethodReference
Various DerivativesP. falciparum11.92–79.71Not specified[1]
N-mesityl thiourea derivative (5h)3D7 (sensitive), Dd2 (resistant)Not specifiedNot specified[9][10]
Chirally Defined Variants3D7 (sensitive), K1 (resistant)Potent (nM range)Not specified[11]
Pyrrolizidinylmethyl Derivative (MG3)Drug-resistant strainsExcellent in vitro activityBeta-hematin inhibitory activity (BHIA)[12]
Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole Derivatives3D7 (sensitive), K1 (resistant)0.0130 - 0.19 (potent)Not specified[13]

Expert Insights: A critical point of comparison is the use of both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Compounds demonstrating high potency against resistant strains are of significant interest for overcoming drug resistance.[9][10][11] The mechanism of action for many of these derivatives is believed to involve the inhibition of heme polymerization, a crucial detoxification pathway for the parasite.[9][12]

Anticancer Activity

More recently, the this compound scaffold has emerged as a promising framework for the development of anticancer agents.

Compound/DerivativeCancer Cell Line(s)GI₅₀/IC₅₀ (µM)Assay MethodReference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF7, MDA-MB4687.35–8.73 (MDA-MB468)Not specified[2]
Benzimidazole HybridsCaCo-2, MCF-7, CCRF-CEM, Hut78, THP-1, Raji0.6 to >100MTT test[8]
Pyrazoline Hybrids58 human cancer cell lines (NCI)0.05 to 0.95 (cytostatic)Sulforhodamine B (SRB) protein assay[14]
Amino Acid DerivativesNot specifiedNot specifiedNot specified[15]

Expert Insights: The breadth of cancer cell lines used for screening highlights the potential for broad-spectrum anticancer activity.[2][8][14] The observed potency in the nanomolar to low micromolar range for some derivatives is highly encouraging.[14] The diverse chemical modifications, such as hybridization with benzimidazoles and pyrazolines, demonstrate successful strategies for enhancing anticancer efficacy.[8][14]

Antiviral Activity

The immunomodulatory and potential direct antiviral effects of chloroquine have prompted the investigation of its derivatives against various viral pathogens.

Compound/DerivativeVirusCell LineActivityReference
N-mesityl thiourea derivative (5h)Influenza A, SARS-CoV-2Not specifiedPromising inhibitory activity[9][10]
4-((7-chloroquinolin-4-yl)amino)phenolSARS-CoV-2 (Mpro inhibitor)A549, L929IC₅₀ = 12 nM (predicted), less toxic than chloroquine[4][5][6]
N-(2-(arylmethylimino)ethyl) derivativesZika Virus (ZIKV)Not specifiedActive against ZIKV replication[16]

Expert Insights: The repurposing of the this compound scaffold for antiviral applications is a rapidly evolving area of research. The identification of derivatives with activity against contemporary viral threats like SARS-CoV-2 and Zika virus underscores the therapeutic versatility of this chemical class.[4][5][6][9][10][16]

IV. Conclusion: A Framework for Future Research

This comparative guide demonstrates a remarkable consistency in the fundamental synthetic and analytical approaches to this compound derivatives across different research laboratories. The reported biological activities, while diverse, show convergent evidence for the therapeutic potential of this scaffold in infectious diseases and oncology.

For future research to be maximally impactful, the following recommendations are proposed:

  • Standardized Reporting: A more standardized approach to reporting experimental details, including reaction workups, purification methods, and detailed biological assay protocols, would greatly facilitate cross-study comparisons and reproducibility.

  • Head-to-Head Studies: Direct comparative studies of promising derivatives from different research groups under identical experimental conditions would provide definitive evidence of their relative efficacy and safety.

  • Mechanistic Elucidation: Further investigation into the molecular mechanisms of action, particularly for anticancer and antiviral activities, will be crucial for rational drug design and the identification of predictive biomarkers.

By building upon the solid foundation of existing research and embracing a more collaborative and standardized approach, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold.

References

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
  • Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4-aminoquinoline Derivatives. ChemMedChem.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Center for Biotechnology Information.
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. National Center for Biotechnology Information.
  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI.
  • Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. National Center for Biotechnology Information.
  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. National Center for Biotechnology Information.
  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI.
  • Challenges Based on Antiplasmodial and Antiviral Activities of 7-Chloro-4-aminoquinoline Derivatives. PubMed.
  • Synthesis of 4‐((7‐chloroquinolin‐4‐yl)amino)phenol. ResearchGate.
  • N-(2-(Arylmethylimino)Ethyl)-7-Chloroquinolin-4-Amine Derivatives: A New and Potent Class of Anticancer Agents. Bentham Science.
  • Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. National Center for Biotechnology Information.
  • Synthesis of 7-chloroquinolinyl-4-. ResearchGate.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. National Center for Biotechnology Information.
  • [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. National Center for Biotechnology Information.
  • N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivatives, synthesized by thermal and ultrasonic means, are endowed with anti-Zika virus activity. PubMed.
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Publications.
  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. ResearchGate.
  • Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ResearchGate.
  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. National Center for Biotechnology Information.
  • Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. PubMed.

Sources

A Senior Application Scientist's Guide to Benchmarking New 7-Chloroquinolin-4-amine Derivatives Against Established Antimalarials

Author: BenchChem Technical Support Team. Date: January 2026

The relentless evolution of drug resistance in Plasmodium falciparum necessitates a robust pipeline of new antimalarial agents.[1][2][3] Derivatives of the 7-chloroquinolin-4-amine scaffold, the foundational structure of chloroquine (CQ), represent a promising avenue for research, aiming to circumvent existing resistance mechanisms while retaining a favorable safety profile. This guide provides a comprehensive framework for researchers to rigorously benchmark the efficacy of novel this compound derivatives against established drugs, ensuring data integrity and comparability.

As a Senior Application Scientist, my objective is not merely to provide protocols but to illuminate the scientific rationale behind each step. A successful benchmarking campaign is a self-validating system, where robust controls and logical progression from in vitro to in vivo models generate trustworthy and actionable data for drug development professionals.

The Molecular Rationale: Targeting Heme Polymerization

The primary mechanism of action for quinoline-containing drugs like chloroquine is the disruption of hemoglobin digestion within the parasite's acidic digestive vacuole.[4][5] During its intraerythrocytic stage, the parasite degrades host hemoglobin, releasing large quantities of toxic free heme.[5][6] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[7][8]

7-chloroquinoline derivatives, being weak bases, accumulate to high concentrations in the acidic environment of the digestive vacuole.[4][9] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[8] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[5][10] Resistance, notably mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT), often involves the active efflux of the drug from the digestive vacuole, reducing its concentration at the target site.[7][9][10][11][12] Novel derivatives are often designed to evade this efflux mechanism.

G cluster_vacuole Parasite Digestive Vacuole (Acidic pH) cluster_resistance Resistance Mechanism Heme Toxic Free Heme Hemozoin Inert Hemozoin (Crystal) Heme->Hemozoin Polymerization Complex Drug-Heme Complex Heme->Complex Drug 7-CQ Derivative Drug->Complex PfCRT PfCRT Transporter (Mutated) Drug->PfCRT Efflux (Resistance) Complex->Hemozoin Inhibition Hb Host Hemoglobin Hb->Heme Digestion

Caption: Mechanism of action and resistance for 7-chloroquinoline derivatives.

A Phased Approach to Efficacy Benchmarking

A logical, phased approach is critical to efficiently screen and validate new compounds. This workflow progresses from high-throughput in vitro assays to more complex and resource-intensive in vivo models, ensuring that only the most promising candidates advance.

Caption: A streamlined workflow for benchmarking antimalarial drug candidates.

Phase 1: In Vitro Efficacy and Selectivity

The initial phase aims to determine the potency of the derivatives against the parasite and their toxicity towards mammalian cells. The ratio of these two values, the Selectivity Index (SI), is a key indicator of a drug's therapeutic window.

Potency Determination: IC50 Against P. falciparum

The half-maximal inhibitory concentration (IC50) is the standard metric for antimalarial potency. The SYBR® Green I-based fluorescence assay is a widely used, reliable, and cost-effective method for this purpose.[13][14] It measures the proliferation of parasites by quantifying the amount of parasitic DNA.[15][16]

Experimental Protocol: SYBR® Green I Assay

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., CQ-sensitive 3D7 and CQ-resistant Dd2 strains) in human erythrocytes (O+) at 37°C in a low-oxygen environment.[17]

  • Plate Preparation: Prepare 96-well plates with serial dilutions of the test derivatives, established drugs (Chloroquine, Artemisinin), and a drug-free control.

  • Assay Initiation: Add synchronized ring-stage parasites to each well to achieve an initial parasitemia of ~0.5% and a hematocrit of 2%.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions to allow for parasite maturation.

  • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, EDTA, and SYBR® Green I dye.[15] Add this buffer to each well and incubate in the dark. The buffer lyses the red blood cells, releasing the parasites, and the SYBR® Green I dye intercalates with the parasitic DNA.

  • Fluorescence Reading: Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[15]

  • Data Analysis: Plot fluorescence intensity against drug concentration and use a non-linear regression model to calculate the IC50 value.

Cytotoxicity Determination: CC50 Against Mammalian Cells

A promising antimalarial must be selectively toxic to the parasite, not the host. The MTT assay is a standard colorimetric method to assess the cytotoxicity of a compound on a mammalian cell line (e.g., HepG2 or HeLa cells).[18][19][20]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed a human cell line (e.g., HepG2) into a 96-well plate and incubate for 18-24 hours to allow for cell adherence.[21]

  • Compound Exposure: Add serial dilutions of the test compounds to the wells and incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[18][19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals via mitochondrial reductase enzymes.

  • Solubilization: Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18][19]

  • Absorbance Reading: Measure the absorbance at approximately 570 nm.[18][19]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting absorbance against compound concentration.

Data Synthesis and Interpretation

Summarize the in vitro data in a clear, comparative table. The Selectivity Index (SI = CC50 / IC50) is the critical output here. A higher SI value indicates greater selectivity for the parasite and is a primary criterion for advancing a compound to in vivo testing.

Table 1: Example In Vitro Benchmarking Data

CompoundTarget StrainIC50 (nM)CC50 (nM, HepG2)Selectivity Index (SI)
New Derivative 1 3D7 (CQ-S)15>20,000>1333
Dd2 (CQ-R)35>20,000>571
New Derivative 2 3D7 (CQ-S)250>20,000>80
Dd2 (CQ-R)300>20,000>67
Chloroquine 3D7 (CQ-S)20>20,000>1000
Dd2 (CQ-R)250>20,000>80
Artemisinin 3D7 (CQ-S)5>20,000>4000
Dd2 (CQ-R)6>20,000>3333

Note: Data are hypothetical for illustrative purposes.

Phase 2: In Vivo Efficacy Assessment

Compounds with high potency and a strong selectivity index should be advanced to in vivo testing. The standard model for this is the Peters' 4-day suppressive test using mice infected with a rodent malaria parasite, typically Plasmodium berghei.[22][23][24][25]

Experimental Protocol: Peters' 4-Day Suppressive Test

  • Infection: Inoculate Swiss albino mice intraperitoneally with P. berghei-infected red blood cells.[22][24]

  • Grouping and Dosing: Randomly assign mice into groups (n=5). Include a negative control (vehicle), a positive control (e.g., 10 mg/kg Chloroquine), and several dose levels of the test compound.[22][23]

  • Treatment: Administer the compounds orally once daily for four consecutive days, starting a few hours after infection.[22]

  • Monitoring: On the fifth day, collect blood from the tail of each mouse to prepare a thin blood smear.

  • Parasitemia Determination: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis: Calculate the average percent chemosuppression for each group relative to the negative control group.[26]

Table 2: Example In Vivo Benchmarking Data (P. berghei in mice)

CompoundDose (mg/kg/day)Average Parasitemia (%) on Day 5% Chemosuppression
Vehicle Control -25.50%
New Derivative 1 101.892.9%
55.180.0%
Chloroquine 100.598.0%
Artemether-Lumefantrine 10<0.1>99.5%

Note: Data are hypothetical for illustrative purposes. Artemether-Lumefantrine is an example of a current Artemisinin-based Combination Therapy (ACT). ACTs are the current first-line treatment for uncomplicated falciparum malaria.[1][27][28][29]

Conclusion and Future Directions

This structured benchmarking guide provides a robust framework for evaluating the potential of new this compound derivatives. By systematically assessing potency, selectivity, and in vivo efficacy, researchers can confidently identify lead candidates for further preclinical development.[30][31] The ultimate goal is to develop new medicines that are effective against resistant parasite strains, safe, and can be deployed as part of the global effort to control and eventually eradicate malaria.[2][3][32]

References

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235. [Link]
  • Mishra, S. K., et al. (2021). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 12, 769931. [Link]
  • WorldWide Antimalarial Resistance Network. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN Clinical Module. [Link]
  • Coronado, L. M., et al. (2014). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLoS ONE, 9(7), e103413. [Link]
  • World Health Organization. (2018).
  • Fidock, D. A., et al. (2000). Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. Science, 290(5490), 327-331. [Link]
  • Andolina, C., et al. (2020). Investigating the Efficacy of Triple Artemisinin-Based Combination Therapies for Treating Plasmodium falciparum Malaria Patients Using Mathematical Modeling. Antimicrobial Agents and Chemotherapy, 64(4), e02157-19. [Link]
  • Hoglund, R. M., et al. (2010). Artemisinin Combination Therapy for Malaria: Beyond Good Efficacy. The Journal of Infectious Diseases, 202(8), 1145-1147. [Link]
  • Webster, H. K., et al. (1986). In vitro assay of antimalarials: technologies, applications, and prospects. Southeast Asian J Trop Med Public Health, 17(4), 567-83. [Link]
  • Shibeshi, W., et al. (2021). Artemisinin-based combination therapy in treating malaria. Therapeutics and Clinical Risk Management, 17, 1341-1353. [Link]
  • Wicht, K. J., Mok, S., & Fidock, D. A. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology, 74, 431-454. [Link]
  • Wicht, K. J., Mok, S., & Fidock, D. A. (2020). Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Review of Microbiology, 74, 431-454. [Link]
  • White, N. J. (2008). Artemisinin-based combination therapies: a vital tool in efforts to eliminate malaria. Nature Reviews Microbiology, 6(3), 164-176. [Link]
  • Moss, E. L., et al. (2020). An in vitro toolbox to accelerate anti-malarial drug discovery and development. Malaria Journal, 19(1), 1. [Link]
  • Moss, E. L., et al. (2020). An in vitro toolbox to accelerate anti-malarial drug discovery and development. Malaria Journal, 19(1), 1. [Link]
  • de Pilla Varotti, F., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
  • Malleret, B., et al. (2011). A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum. Journal of Visualized Experiments, (52), 2696. [Link]
  • Belay, A., et al. (2021). The in vivo pharmacodynamic evaluation with the Peters' four day suppressive test.
  • Gathirwa, J. W., et al. (2007). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Parasitology Research, 102(4), 569-576. [Link]
  • Held, J. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 1601, 97-110. [Link]
  • Held, J. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.
  • Machado, M., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central. [Link]
  • de Souza, N. B., et al. (2018). In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives. Antimicrobial Agents and Chemotherapy, 62(6), e00035-18. [Link]
  • Basco, L. K., & Le Bras, J. (1995). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology, 33(11), 2949-2953. [Link]
  • Kathrada, F. (n.d.). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite.
  • de Pilla Varotti, F., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
  • Kulkarni, A. A., et al. (2021). In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa. Molecules, 26(15), 4642. [Link]
  • Ene, A. C., et al. (2020). Peter's 4-day suppressive test experimental design.
  • de Pilla Varotti, F., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 25(7), 771-779. [Link]
  • Singh, K., et al. (2019). In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes. Malaria Journal, 18(1), 433. [Link]
  • Singh, V., et al. (2021). Structures of common quinoline antimalarials and 7-chloroquinoline drug analogues used in this study.
  • Siqueira-Neto, J. L., et al. (2023). Antimalarial drug discovery: progress and approaches.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87. [Link]
  • Siqueira-Neto, J. L., et al. (2023). Antimalarial drug discovery: progress and approaches. Malaria World. [Link]
  • Sullivan, D. J., et al. (1996). On the molecular mechanism of chloroquine's antimalarial action. Proceedings of the National Academy of Sciences, 93(21), 11865-11870. [Link]
  • Kumar, A., et al. (2017). Antimalarials: Pre-Clinical development update.
  • Hewitt, P., et al. (2024). Importance of tailored non-clinical safety testing of novel antimalarial drugs. Malaria World. [Link]
  • Singh, O. P., & Tilija, D. (2023).

Sources

Comparative study of the mechanism of action between different 7-chloroquinoline isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the mechanisms of action of various 7-chloroquinoline isomers. As a cornerstone scaffold in medicinal chemistry, the 7-chloroquinoline core is central to the therapeutic effects of numerous drugs, most notably the antimalarial agent chloroquine. However, the precise positioning of the chlorine atom on the quinoline ring, along with other structural modifications, gives rise to a fascinating diversity of biological activities among its isomers. This document delves into these differences, offering researchers, scientists, and drug development professionals a comprehensive understanding of their distinct molecular interactions and cellular effects, supported by experimental data and detailed protocols.

The 7-Chloroquinoline Scaffold: A Privileged Structure in Pharmacology

The quinoline ring system is a recurring motif in a vast array of biologically active compounds. The introduction of a chlorine atom at the 7th position, creating 7-chloroquinoline, has proven to be a particularly fruitful strategy in drug design. This specific substitution pattern is a key feature of several widely used antimalarial drugs, including chloroquine, amodiaquine, and hydroxychloroquine. The primary and most well-understood mechanism of action of these 7-chloroquinoline antimalarials is their interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum.

During its intraerythrocytic stage, the parasite digests hemoglobin in its digestive vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin. 7-chloroquinoline-based drugs are weak bases that accumulate in the acidic digestive vacuole of the parasite. In this acidic environment, they become protonated and are unable to diffuse back out. Here, they cap the growing hemozoin crystals, preventing further polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.

Beyond their antimalarial properties, 7-chloroquinolines have garnered significant attention for their potential applications in other therapeutic areas, including cancer and inflammatory diseases. This is largely attributed to their ability to inhibit autophagy, a cellular recycling process that can promote the survival of cancer cells under stress.

A Comparative Analysis of Isomeric Mechanisms

While 7-chloroquinoline is the most prominent isomer in medicine, other chloroquinoline isomers exhibit distinct biological profiles. The position of the chlorine atom significantly influences the molecule's electronic properties, lipophilicity, and steric hindrance, which in turn dictates its interaction with biological targets.

7-Chloroquinoline: The Antimalarial and Autophagy Inhibitor

The mechanism of action of 7-chloroquinoline-containing drugs like chloroquine is multifaceted. As mentioned, its accumulation in the acidic food vacuole of Plasmodium and subsequent inhibition of heme polymerization is a cornerstone of its antimalarial activity.

In the context of cancer therapy, the autophagy-inhibiting properties of 7-chloroquinolines are of particular interest. Autophagy is a catabolic process that involves the sequestration of cytoplasmic components into autophagosomes, which then fuse with lysosomes to form autolysosomes, where the contents are degraded and recycled. Many cancer cells upregulate autophagy to survive the harsh conditions of the tumor microenvironment, such as nutrient deprivation and hypoxia. 7-chloroquinolines, being lysosomotropic agents, accumulate in lysosomes and raise their pH, thereby inhibiting the activity of lysosomal hydrolases and blocking the final degradation step of autophagy. This leads to an accumulation of autophagosomes and ultimately, cell death.

4-Chloroquinoline: A Structurally Related Isomer with Divergent Activity

4-Chloroquinoline, an isomer of 7-chloroquinoline, also demonstrates biological activity, though it is generally less potent as an antimalarial compared to its 7-chloro counterpart. The shift of the chlorine atom to the 4th position alters the molecule's ability to interact with the growing face of the hemozoin crystal.

Experimental evidence suggests that while 4-chloroquinoline can inhibit heme polymerization, it does so with a lower efficacy than 7-chloroquinoline derivatives. This highlights the critical role of the substituent position in dictating the drug's primary mechanism of action.

Other Chloroquinoline Isomers: Expanding the Mechanistic Landscape

Other isomers, such as 6-chloroquinoline and 8-chloroquinoline, have also been investigated. Their biological activities are generally less pronounced than that of the 7-chloro isomer in the context of malaria. However, they may possess other pharmacological properties that are yet to be fully explored. The structure-activity relationship of these isomers underscores the importance of precise molecular architecture in achieving a desired therapeutic effect.

Experimental Data: A Quantitative Comparison

The following table summarizes the key mechanistic differences and provides illustrative quantitative data for different chloroquinoline isomers.

IsomerPrimary Mechanism of ActionIC50 for Heme Polymerization Inhibition (µM)Potency as an Autophagy Inhibitor
7-Chloroquinoline Inhibition of heme polymerization, Autophagy inhibition~20-30High
4-Chloroquinoline Weak inhibition of heme polymerization>100Moderate
6-Chloroquinoline Minimal inhibition of heme polymerization>200Low
8-Chloroquinoline Minimal inhibition of heme polymerization>200Low

Note: The IC50 values are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key experiments used to elucidate the mechanisms of action of chloroquinoline isomers.

Heme Polymerization Inhibition Assay

This assay spectrophotometrically determines the ability of a compound to inhibit the formation of β-hematin (hemozoin).

Protocol:

  • Prepare a solution of hemin chloride in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add the hemin solution to a sodium acetate buffer (pH 5.2).

  • Add varying concentrations of the chloroquinoline isomer to be tested.

  • Initiate heme polymerization by adding a solution of oleic acid.

  • Incubate the plate at 37°C for 18-24 hours.

  • Centrifuge the plate to pellet the hemozoin.

  • Remove the supernatant and wash the pellet with DMSO to remove unreacted hemin.

  • Dissolve the hemozoin pellet in a solution of sodium hydroxide.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits hemozoin formation by 50%.

Autophagy Flux Assay Using LC3-II Immunoblotting

This assay measures the accumulation of the autophagosome marker LC3-II to assess the inhibition of autophagic flux.

Protocol:

  • Culture cells (e.g., HeLa or MCF-7) in a suitable medium.

  • Treat the cells with the chloroquinoline isomer at various concentrations for a defined period (e.g., 24 hours).

  • As a control, treat a set of cells with a known autophagy inhibitor (e.g., bafilomycin A1).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody against LC3.

  • Incubate with a secondary antibody conjugated to horseradish peroxidase.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an accumulation of autophagosomes and thus, inhibition of autophagic flux.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_parasite Malaria Parasite Digestive Vacuole (Acidic) cluster_cancer Cancer Cell hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic) heme->hemozoin Polymerization chloroquine 7-Chloroquinoline (e.g., Chloroquine) chloroquine->heme Binds to Heme chloroquine->hemozoin Caps Hemozoin Crystal autophagosome Autophagosome autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome Lysosome (Acidic) lysosome->autolysosome degradation Degradation & Recycling autolysosome->degradation chloroquine_cancer 7-Chloroquinoline chloroquine_cancer->lysosome Accumulates & Raises pH

Caption: Comparative mechanisms of 7-chloroquinoline in malaria and cancer.

G start Start prepare_reagents Prepare Hemin, Buffer, & Isomer Solutions start->prepare_reagents plate_setup Add Reagents to 96-well Plate prepare_reagents->plate_setup initiate_polymerization Add Oleic Acid plate_setup->initiate_polymerization incubate Incubate at 37°C initiate_polymerization->incubate centrifuge Centrifuge Plate incubate->centrifuge wash Wash Pellet with DMSO centrifuge->wash dissolve Dissolve Hemozoin in NaOH wash->dissolve read_absorbance Measure Absorbance at 405 nm dissolve->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the Heme Polymerization Inhibition Assay.

Conclusion

The comparative study of 7-chloroquinoline isomers reveals a nuanced landscape of structure-activity relationships. While the 7-chloro substitution has been optimized for antimalarial efficacy through its potent inhibition of heme polymerization, other isomers exhibit a spectrum of activities that warrant further investigation. The lysosomotropic nature of these compounds, particularly the 7-chloro isomer, has opened up new avenues for their application in cancer therapy as autophagy inhibitors. A thorough understanding of the distinct mechanisms of action of each isomer is crucial for the rational design of new therapeutic agents with improved efficacy and reduced side effects. The experimental protocols provided herein offer a robust framework for researchers to continue exploring the fascinating and complex pharmacology of this important class of compounds.

References

  • World Health Organization. (2023).
  • National Center for Biotechnology Information. (n.d.). Chloroquine. PubChem Compound Summary for CID 2719. [Link]
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55–87. [Link]
  • Pérez-Hernández, M., Arias, A., Martínez-García, M. A., Pérez-Tomás, R., & Quesada, R. (2019). The Tumour-Suppressing Effects of Chloroquine and Hydroxychloroquine: A Review of the Known Molecular Mechanisms. Cancers, 11(11), 1664. [Link]

A Researcher's Guide to the Validation of In Silico Models for Predicting the Activity of 7-Chloroquinolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the basis for the widely-used antimalarial drug, chloroquine. The urgent need for novel therapeutics against resistant malarial strains, as well as the exploration of this scaffold for other indications like cancer and viral infections, has spurred the development of numerous 7-chloroquinolin-4-amine derivatives.[1][2] To accelerate the discovery of potent and safe drug candidates, researchers are increasingly turning to in silico models to predict the biological activity of these compounds, thereby reducing the time and cost associated with exhaustive experimental screening.[3][4]

This guide provides a comprehensive overview of the validation of in silico models for predicting the activity of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools in their discovery pipelines. We will delve into the common modeling techniques, the critical importance of robust validation, and provide practical, step-by-step methodologies for both computational and experimental validation.

The Landscape of In Silico Models for this compound Derivatives

A variety of computational models are employed to predict the biological activity of this compound derivatives. The choice of model often depends on the available data and the specific research question.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity.[5] These models are built using a dataset of compounds with known activities and can be used to predict the activity of new, untested compounds. Both 2D and 3D-QSAR models have been successfully developed for quinoline derivatives, demonstrating good predictive capabilities for their antimalarial activity.[6][7]

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein target, to form a stable complex.[8] For this compound derivatives, molecular docking studies have been instrumental in understanding their binding modes to target proteins like Plasmodium falciparum lactate dehydrogenase and plasmepsin 2.[1][9]

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. This approach is particularly useful when the 3D structure of the target is unknown.

The Imperative of Rigorous Validation: Building Trust in Predictions

The predictive power of any in silico model is only as good as its validation. Without rigorous validation, a model's predictions are unreliable and can lead to wasted resources in subsequent experimental studies. Validation is a multi-faceted process that assesses a model's robustness, stability, and predictive accuracy.

Internal Validation: Assessing the Model's Self-Consistency

Internal validation techniques are used to evaluate the internal consistency and stability of a QSAR model using the training set of data from which the model was built. Common internal validation metrics include:

  • Leave-one-out (LOO) cross-validation (q²): This method involves systematically removing one compound from the training set, rebuilding the model with the remaining compounds, and then predicting the activity of the removed compound. This process is repeated for every compound in the training set. A high q² value (typically > 0.5) indicates good internal predictive ability.[6][7]

  • r² (Coefficient of Determination): This metric measures the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). An r² value close to 1 indicates a strong correlation.[9]

External Validation: The True Test of Predictive Power

External validation is the most critical step in assessing a model's predictive ability. It involves using an independent test set of compounds that were not used in the model's development to evaluate its performance. Key metrics for external validation include:

  • r²_pred (Predictive r²): This metric assesses the predictive power of the model on the external test set. A high r²_pred value (typically > 0.6) suggests that the model can accurately predict the activity of new compounds.[6][9]

  • Mean Absolute Error (MAE): This metric calculates the average of the absolute differences between the predicted and experimental values, providing a direct measure of the prediction error.[10]

The following table summarizes the statistical validation parameters for several published QSAR models for quinoline derivatives, highlighting the importance of these metrics in assessing model performance.

Model TypeTargetr²_predReference
CoMFAAntimalarial0.700.800.63[9]
CoMSIAAntimalarial0.690.790.61[9]
HQSARAntimalarial0.800.800.72[9]
2D-QSARAntimalarial> 0.5-0.845[6][7]
3D-QSAR (CoMFA)Antimalarial> 0.5-0.878[6][7]
3D-QSAR (CoMSIA)Antimalarial> 0.5-0.876[6][7]
ANN-based QSARSARS-CoV-2 Mpro-0.899-[3]

Experimental Validation: Bridging the Gap Between In Silico and In Vitro

Ultimately, the true validation of an in silico model lies in its ability to predict the activity of novel compounds that are then synthesized and tested experimentally. This crucial step closes the loop in the drug discovery process and provides the ultimate confirmation of a model's utility.

Workflow for Experimental Validation

The following diagram illustrates a typical workflow for the experimental validation of in silico predictions for this compound derivatives.

G cluster_in_silico In Silico Modeling cluster_experimental Experimental Validation cluster_comparison Comparison & Feedback A Database of this compound derivatives with known activity B Development of QSAR/ Molecular Docking Model A->B C Internal & External Validation of the model B->C D Prediction of activity for novel, virtual compounds C->D E Selection of promising candidates for synthesis D->E J Comparison of predicted vs. experimental activity D->J F Chemical Synthesis of selected derivatives E->F G Structural Characterization (NMR, MS, etc.) F->G H In Vitro Biological Assay (e.g., antimalarial, anticancer) G->H I Determination of IC50/EC50 values H->I I->J K Refinement of in silico model (if necessary) J->K K->B

Caption: Workflow for the validation of in silico models.

Experimental Protocols

A common synthetic route to prepare 7-chloro-4-aminoquinoline derivatives involves the nucleophilic substitution of 4,7-dichloroquinoline with a desired amine.[2][11]

  • Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline in a suitable solvent (e.g., ethanol, isopropanol).

  • Addition of Amine: Add the desired amine to the reaction mixture. The molar ratio of amine to 4,7-dichloroquinoline is typically 1:1 or slightly in excess.

  • Heating: Heat the reaction mixture to reflux for a specified period (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

The in vitro antimalarial activity of the synthesized compounds is typically evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[1][12]

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Prepare stock solutions of the test compounds and standard drugs (e.g., chloroquine) in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: Serially dilute the drug solutions in 96-well microtiter plates.

  • Inoculation: Add the parasitized erythrocyte suspension to each well.

  • Incubation: Incubate the plates at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) for 48-72 hours.

  • Quantification of Parasite Growth: Parasite growth inhibition is typically measured using a SYBR Green I-based fluorescence assay or by microscopic counting of Giemsa-stained smears.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) values by plotting the percentage of parasite growth inhibition against the drug concentration.

The following diagram illustrates the key steps in the in vitro antimalarial assay.

G A P. falciparum culture C Inoculation of parasitized erythrocytes A->C B Preparation of drug dilutions B->C D Incubation (48-72h) C->D E Quantification of parasite growth D->E F Calculation of IC50 values E->F

Caption: In vitro antimalarial activity assay workflow.

Conclusion

The validation of in silico models is a critical and indispensable component of modern drug discovery. For this compound derivatives, a combination of robust internal and external computational validation, followed by rigorous experimental verification, is essential to build confidence in the predictive power of these models. By adhering to the principles and methodologies outlined in this guide, researchers can effectively leverage in silico tools to accelerate the identification of novel and potent drug candidates, ultimately contributing to the development of new therapies for malaria and other diseases. The iterative process of prediction, synthesis, testing, and model refinement forms a powerful feedback loop that drives the drug discovery engine forward.[13]

References

  • Verma, J., Katti, S. B., Singh, S., & Shrivastava, R. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. SAR and QSAR in Environmental Research, 25(3), 189-203. [Link]
  • Singh, P., Shrivastava, R., & Singh, S. K. (2020). Design, Synthesis, Antimalarial Activity and Docking Study of 7-Chloro-4-(2-(substituted benzylidene)hydrazineyl)quinolines. Letters in Drug Design & Discovery, 17(8). [Link]
  • Gundla, R., Galegaon, S. P., & Yalavarthi, P. (2021). Design, synthesis, and molecular docking study of some 2-((7-chloroquinolin-4-yl) amino) benzohydrazide Schiff bases as potential Eg5 inhibitory agents. Bioorganic Chemistry, 116, 105381. [Link]
  • Rojas-V, C. A., et al. (2024).
  • Rojas-V, C. A., et al. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation.
  • Glamo-Stikovi, E., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 27(19), 6598. [Link]
  • Rojas-V, C. A., et al. (2024).
  • López-García, F., et al. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistryOpen, 11(4), e202100293. [Link]
  • Ojha, S., & Roy, K. (2024). SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization. Journal of Chemical, Biological and Medicinal Sciences. [Link]
  • Paul, P., et al. (2021). In-Silico Investigation on Chloroquine Derivatives: A Potential Anti-COVID-19 Main Protease. Biointerface Research in Applied Chemistry, 12(2), 2269-2283. [Link]
  • Gundla, R., Galegaon, S. P., & Yalavarthi, P. (2021). Design, Synthesis, and Molecular docking study of some 2-((7-chloroquinolin-4-yl) amino) benzohydrazide Schiff bases as potential Eg5 inhibitory agents.
  • Gutiérrez, J. E., et al. (2018). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Journal of the Brazilian Chemical Society, 29(11), 2348-2358. [Link]
  • Zine, A., et al. (2022). Designing of Novel Quinolines Derivatives as Hepatocellular Carcinoma Inhibitors by Using In silico Approaches. Biointerface Research in Applied Chemistry, 13(1), 5. [Link]
  • Yusuf, M., et al. (2021).
  • de Paula, A. A., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, 22(3), e202401629. [Link]
  • Fiss, G. F., et al. (2025). Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. ACS Omega. [Link]
  • Gurjar, V. K., et al. (2023). Design synthesis in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents.
  • Gurjar, V. K., et al. (2023). Design synthesis in silico study and biological evaluation of quinoline derivatives as potential antibacterial agents. Journal of Medicinal and Pharmaceutical Allied Sciences, 12(4), 6001-6011. [Link]
  • Loo, C. S., & Tiek, D. B. P. (2023). Roles of Virtual Screening and Molecular Dynamics Simulations in Discovering and Understanding Antimalarial Drugs. International Journal of Molecular Sciences, 24(13), 10834. [Link]
  • Rojas-V, C. A., et al. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum. Preprints.org. [Link]
  • Adelusi, O. B., et al. (2024). Leveraging computational tools to combat malaria: assessment and development of new therapeutics. Future Journal of Pharmaceutical Sciences, 10(1), 73. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 7-Chloroquinolin-4-amine on Cancerous and Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer properties.[1][2] This guide provides a comprehensive comparative analysis of the cytotoxic effects of 7-chloroquinolin-4-amine, a key pharmacophore, on both cancerous and non-cancerous cell lines. Through a detailed examination of established cytotoxicity assays, we aim to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to assess the selective cytotoxicity of quinoline-based compounds.

The Rationale for Selective Cytotoxicity Assessment

The therapeutic index of a potential anticancer drug is critically dependent on its ability to discriminate between neoplastic and normal cells. A high degree of selectivity ensures that the therapeutic agent can eradicate tumor cells while preserving the integrity and function of healthy tissues, thereby minimizing adverse side effects in patients. Consequently, the initial stages of drug discovery heavily rely on in vitro assays that can quantitatively measure and compare the cytotoxic profiles of a compound against a panel of both cancerous and non-cancerous cell lines.

This guide will focus on three cornerstone assays for evaluating cell viability and cytotoxicity: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis. The selection of these assays is predicated on their ability to provide a multi-faceted view of the cellular response to a cytotoxic agent.

Experimental Design: Cell Line Selection and Assay Rationale

A robust comparative cytotoxicity study hinges on the judicious selection of cell lines. For this guide, we will consider a representative panel:

  • Cancerous Cell Lines:

    • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cell line widely used in breast cancer research.[1][2][3]

    • HepG2 (Human Hepatocellular Carcinoma): A liver cancer cell line that retains many of the metabolic functions of primary hepatocytes, making it relevant for studying drug metabolism and toxicity.[1]

    • A549 (Human Lung Adenocarcinoma): A commonly used model for lung cancer research.[4]

  • Non-Cancerous Cell Line:

    • L929 (Murine Fibroblast): A standard, non-cancerous cell line used to assess basal cytotoxicity.[4][5]

    • MDCK1 (Madin-Darby Canine Kidney): A non-tumorigenic epithelial cell line used to evaluate general cytotoxicity.[2]

The choice of these cell lines allows for the assessment of this compound's cytotoxicity across different cancer types and provides a crucial baseline of its effect on non-malignant cells.

Comparative Cytotoxicity Data of 7-Chloroquinoline Derivatives

While specific data for the parent compound this compound is dispersed, numerous studies have evaluated the cytotoxicity of its derivatives. The following table summarizes representative IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values from the literature for various 7-chloroquinoline analogs, illustrating the typical range of activity observed. Lower values indicate greater cytotoxic potency.

Compound/DerivativeCancer Cell LineNon-Cancerous Cell LineIC50/GI50 (µM) - CancerIC50/GI50 (µM) - Non-CancerousReference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)-8.73-[3]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast)->100-[3]
[(7-Chloroquinolin-4-yl)amino]chalcone derivative 13 LNCaP (Prostate)-7.93 µg/mL-[6]
[(7-Chloroquinolin-4-yl)amino]chalcone derivative 17 LNCaP (Prostate)-7.11 µg/mL-[6]
[(7-Chloroquinolin-4-yl)amino]chalcone derivative 19 LNCaP (Prostate)-6.95 µg/mL-[6]
7-Chloro-4-aminoquinoline-benzimidazole hybrid 5d CCRF-CEM (Leukemia)MDCK1 (Kidney)0.6>100[2]
7-Chloro-4-aminoquinoline-benzimidazole hybrid 12d Hut78 (Lymphoma)MDCK1 (Kidney)0.443.1[2]
4-((7-chloroquinolin-4-yl)amino)phenolA549 (Lung)L929 (Fibroblast)>500>500[4]
ChloroquineA549 (Lung)L929 (Fibroblast)>55.6>55.6[4]

Note: The presented data is for derivatives of this compound and is intended to be illustrative of the cytotoxic potential within this class of compounds. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce MTT into formazan crystals.[9]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.[12][13]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare triplicate wells for the following controls:

    • Vehicle Control: Untreated cells.

    • Positive Control (Maximum LDH Release): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

    • No-Cell Control: Medium only for background measurement.[13]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.[14] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Positive Control Abs - Vehicle Control Abs)] x 100

LDH_Assay_Workflow A Seed & Treat Cells B Incubate A->B C Collect Supernatant B->C D Add LDH Reaction Mix C->D E Incubate (30 min) D->E F Add Stop Solution E->F G Measure Absorbance at 490 nm F->G H Calculate % Cytotoxicity G->H

Sources

A Technical Guide to Evaluating the Selectivity of 7-Chloroquinolin-4-amine-Based Compounds for Their Intended Targets

Author: BenchChem Technical Support Team. Date: January 2026

The 7-chloroquinolin-4-amine scaffold is a cornerstone in medicinal chemistry, renowned for its privileged structure that has given rise to a multitude of clinically significant drugs, most notably in the treatment of malaria and cancer. The therapeutic efficacy of these compounds is intrinsically linked to their ability to selectively interact with their intended molecular targets while minimizing engagement with off-targets, thereby reducing the potential for adverse effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the selectivity of novel this compound-based compounds. We will delve into the mechanistic basis of their action, present comparative data, and provide detailed, field-proven experimental protocols to ensure the generation of robust and reliable selectivity profiles.

The this compound Scaffold: A Double-Edged Sword of Potency and Polypharmacology

The versatility of the this compound core lies in its unique electronic and structural features, which allow for diverse chemical modifications, primarily at the 4-amino side chain. These modifications are crucial in dictating the compound's pharmacokinetic properties and, more importantly, its target specificity.[1] While this chemical tractability has been a boon for drug discovery, it also presents a significant challenge: the potential for polypharmacology, or the ability of a compound to interact with multiple targets. This can be advantageous in some therapeutic contexts, such as in multi-targeting kinase inhibitors for cancer, but it often leads to undesirable off-target toxicities.[2] Therefore, a thorough evaluation of selectivity is not just a regulatory hurdle but a fundamental aspect of rational drug design.

Evaluating Selectivity in Key Therapeutic Areas

This guide will focus on two primary therapeutic areas where this compound-based compounds have shown significant promise: as antimalarial agents and as kinase inhibitors in oncology.

Antimalarial Activity: Targeting Heme Detoxification

The primary mechanism of action for many this compound-based antimalarials, including the archetypal drug chloroquine, is the inhibition of heme detoxification in the malaria parasite, Plasmodium falciparum.[3] The parasite digests hemoglobin within its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin. This compound compounds are thought to interfere with this process by capping the growing hemozoin crystal, leading to the accumulation of toxic heme and subsequent parasite death.[1]

Comparative Selectivity of Antimalarial Analogs:

The selectivity of antimalarial compounds is typically assessed by comparing their activity against the parasite versus mammalian cells. A high selectivity index (SI), calculated as the ratio of the cytotoxic concentration in a mammalian cell line (e.g., CC50) to the effective concentration against the parasite (e.g., IC50), is desirable. Furthermore, activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum is a critical measure of a compound's potential to overcome drug resistance.

Compound IDP. falciparum 3D7 (CQS) IC50 (nM)P. falciparum K1 (CQR) IC50 (nM)Mammalian Cell Line (e.g., HepG2) CC50 (µM)Selectivity Index (SI) vs. K1Reference
Chloroquine10-20100-300>50~167-500[4]
Compound A5.215.812.5791[5]
Compound B8.925.1>20>797[4]
Compound C12.445.68.7191[5]

Experimental Protocol: Heme Polymerization Inhibition Assay (HPIA)

This assay directly measures the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.

Principle: In an acidic, cell-free environment, heme (hematin) will spontaneously polymerize to form β-hematin. The amount of β-hematin formed can be quantified spectrophotometrically after a series of washing steps to remove unreacted heme.

Step-by-Step Methodology: [1][6][7][8][9]

  • Preparation of Reagents:

    • Hematin solution: Dissolve hematin in 0.1 M NaOH to a stock concentration of 1 mM.

    • Acetate buffer: Prepare a 4.5 M sodium acetate solution and adjust the pH to 4.8 with glacial acetic acid.

    • Test compounds: Prepare a stock solution in DMSO and create a serial dilution.

    • Positive control: Chloroquine diphosphate.

    • Negative control: DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the hematin solution to each well.

    • Add 50 µL of the test compound dilutions, positive control, or negative control to the respective wells.

    • Initiate the polymerization by adding 100 µL of the acetate buffer to each well.

    • Incubate the plate at 37°C for 18-24 hours in a humidified chamber.

  • Quantification of β-Hematin:

    • Centrifuge the plate at 4000 rpm for 15 minutes.

    • Carefully aspirate the supernatant without disturbing the pellet.

    • Wash the pellet by adding 200 µL of DMSO and resuspending. Centrifuge and aspirate the supernatant. Repeat this wash step twice.

    • After the final wash, dissolve the β-hematin pellet in 200 µL of 0.1 M NaOH.

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test compound / Absorbance of negative control)] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow for Heme Polymerization Inhibition Assay:

HPIA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification cluster_analysis Data Analysis P1 Prepare Hematin, Buffer, & Compounds A1 Add Hematin to Plate P1->A1 A2 Add Test Compounds & Controls A1->A2 A3 Initiate Polymerization with Buffer A2->A3 A4 Incubate at 37°C A3->A4 Q1 Centrifuge & Remove Supernatant A4->Q1 Q2 Wash Pellet with DMSO (3x) Q1->Q2 Q3 Dissolve Pellet in NaOH Q2->Q3 Q4 Read Absorbance at 405 nm Q3->Q4 D1 Calculate % Inhibition Q4->D1 D2 Determine IC50 D1->D2

Caption: Workflow of the Heme Polymerization Inhibition Assay (HPIA).

Kinase Inhibition in Oncology: A Quest for Specificity

The this compound scaffold is also prevalent in a number of approved and investigational kinase inhibitors for the treatment of cancer.[10][11] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The high degree of structural similarity in the ATP-binding site across the kinome makes achieving inhibitor selectivity a significant challenge.[5]

Comparative Selectivity of Kinase Inhibitors:

The selectivity of a kinase inhibitor is typically evaluated by profiling its activity against a large panel of kinases. Several metrics can be used to quantify selectivity, including the Selectivity Score (S-score), which represents the number of kinases inhibited above a certain threshold at a given concentration, and the Gini coefficient, which measures the inequality of inhibitor activity across the kinome.

Compound IDTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)S-score (1 µM)Reference
DasatinibAbl: 0.6, Src: 0.8>30 kinases < 100nM-High[5]
LapatinibEGFR: 10, HER2: 13>4000 for others-Low[5]
Compound XKinase A: 15Kinase B: 500Kinase C: >1000ModerateFictional
Compound YKinase A: 25Kinase B: >5000Kinase C: >10000LowFictional

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a classic and robust method for determining the inhibitory activity of a compound against a specific kinase.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

Step-by-Step Methodology: [12][13]

  • Preparation of Reagents:

    • Kinase buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, DTT, and other components optimized for the specific kinase.

    • Kinase: Purified, active recombinant kinase.

    • Substrate: A specific peptide or protein substrate for the kinase.

    • [γ-³²P]ATP: Radiolabeled ATP.

    • Test compounds: Prepared as a serial dilution in DMSO.

    • Stop solution: Typically a high concentration of EDTA or phosphoric acid.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer, kinase, and substrate to each well.

    • Add the test compound dilutions or vehicle control (DMSO).

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the stop solution.

  • Detection of Phosphorylated Substrate:

    • Spot a portion of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).

    • Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the filter paper.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Workflow for In Vitro Kinase Inhibition Assay:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection cluster_analysis Data Analysis P1 Prepare Kinase, Substrate, ATP & Compounds A1 Add Kinase, Substrate & Compound to Plate P1->A1 A2 Pre-incubate A1->A2 A3 Initiate with [γ-³²P]ATP A2->A3 A4 Incubate at 30°C A3->A4 A5 Stop Reaction A4->A5 D1 Spot on Filter Paper A5->D1 D2 Wash to Remove Free ATP D1->D2 D3 Quantify Radioactivity D2->D3 An1 Calculate % Inhibition D3->An1 An2 Determine IC50 An1->An2

Caption: Workflow of a radiometric in vitro kinase inhibition assay.

Confirming Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)

While in vitro assays are essential for determining a compound's potency and selectivity against purified targets, it is crucial to confirm that the compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells.[14][15][16][17]

Principle: CETSA is based on the principle that the binding of a ligand to a protein alters its thermal stability. When cells are heated, proteins begin to denature and aggregate. The temperature at which a protein denatures (its melting temperature, Tm) can be shifted upon ligand binding. By measuring the amount of soluble protein remaining at different temperatures in the presence and absence of a compound, a thermal shift can be detected, providing direct evidence of target engagement.

Experimental Protocol: Western Blot-Based CETSA

Step-by-Step Methodology: [10][14]

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control for a defined period.

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes). Include a non-heated control.

    • Cool the samples immediately on ice.

  • Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins and cell debris.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the soluble fractions.

    • Normalize the protein concentrations across all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody.

    • Detect the protein bands using an appropriate imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensities against the temperature to generate melting curves.

    • Compare the melting curves of the compound-treated samples to the vehicle control to determine the thermal shift (ΔTm).

CETSA_Workflow cluster_cell Cell Treatment cluster_heat Heating cluster_lysis Lysis & Separation cluster_detect Detection cluster_analysis Data Analysis C1 Culture & Treat Cells with Compound H1 Harvest & Resuspend Cells C1->H1 H2 Heat Aliquots to Different Temperatures H1->H2 L1 Lyse Cells H2->L1 L2 Centrifuge to Pellet Aggregates L1->L2 L3 Collect Soluble Fraction L2->L3 D1 Western Blot for Target Protein L3->D1 D2 Quantify Band Intensities D1->D2 A1 Generate Melting Curves D2->A1 A2 Determine Thermal Shift (ΔTm) A1->A2

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-chloroquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the materials we handle, including their safe and compliant disposal. 7-chloroquinolin-4-amine, a key heterocyclic building block, demands meticulous handling not only during its use but also through its final disposition. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel, upholding regulatory compliance, and protecting our environment. The causality behind each step is explained to foster a culture of safety and scientific responsibility.

Hazard Profile of this compound: Know Your Waste

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as acutely toxic if swallowed and a serious eye irritant.[1][2][3] This classification necessitates stringent protocols to prevent accidental ingestion and exposure to the eyes and skin. The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard Class & CategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)

DangerH301: Toxic if swallowed[1][2][3]
Serious Eye Damage/Eye Irritation (Category 2A)

WarningH319: Causes serious eye irritation[1][3]

This data is synthesized from aggregated GHS information provided by multiple suppliers and chemical databases.[1][2][3]

The causality for these hazards lies in the molecule's structure. As an aminoquinoline, it possesses biological activity that can be harmful upon unintended exposure.[1] Proper disposal is not merely a suggestion but a critical control measure dictated by these intrinsic properties.

Pre-Disposal Handling and Waste Segregation: The First Line of Defense

Effective disposal begins with rigorous segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process, often increasing costs and regulatory burdens.

Core Principle: All materials that have come into contact with this compound must be treated as hazardous waste.[4][5]

Step-by-Step Segregation Protocol:

  • Identify Waste Streams: Prepare distinct, clearly labeled hazardous waste containers for each type of waste.

    • Solid Waste: This includes unused or expired this compound powder, contaminated weighing papers, and disposable labware (e.g., pipette tips, stir bars).[4][5]

    • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound must be placed in a puncture-proof sharps container labeled "Hazardous Waste Sharps".[6]

    • Contaminated Personal Protective Equipment (PPE): Gloves, disposable lab coats, and bench paper that have been contaminated should be collected in a separate, lined hazardous waste container.[4]

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Selection: Use containers made of a material compatible with this compound. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid waste. Ensure containers have tightly fitting lids to prevent leaks or the release of vapors.[7][8]

  • Labeling: All hazardous waste containers must be labeled immediately upon the first addition of waste.[8] The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The date of initial waste accumulation.

    • The relevant hazard pictograms (Skull and Crossbones, Exclamation Mark).

The Disposal Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to ensure that this compound waste is managed safely from the laboratory bench to its final disposition. This process is designed to be a self-validating system, minimizing the risk of exposure and ensuring regulatory compliance.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Waste Management A Step 1: Generation of Waste (Solid, Liquid, PPE, Sharps) B Step 2: Segregate Waste at Point of Generation A->B C Step 3: Select & Label Compatible Waste Containers B->C D Step 4: Securely Store Waste in Satellite Accumulation Area (SAA) C->D E Step 5: Request Waste Pickup (Submit Hazardous Material Form) D->E Hand-off F Step 6: Collection by Trained EHS Personnel or Contractor E->F G Step 7: Final Disposal Method (High-Temperature Incineration) F->G

Sources

Navigating the Safe Handling of 7-chloroquinolin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling and disposal of 7-chloroquinolin-4-amine, a compound of significant interest in medicinal chemistry. Our objective is to move beyond mere compliance, fostering a culture of proactive safety that protects both the individual researcher and the integrity of our collective work.

Immediate Safety Briefing: Understanding the Risks

This compound is classified as an acute toxicant and a serious eye irritant.[1] Inhalation, ingestion, or skin contact may be harmful. The primary hazards associated with this compound are:

  • Acute Oral Toxicity: The compound is toxic if swallowed.[1]

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1][2]

  • Skin Irritation: May cause skin irritation upon contact.[2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[2]

Given these hazards, a disciplined approach to personal protective equipment (PPE) and handling procedures is not merely recommended; it is imperative.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and potential exposure. The following PPE is mandatory when handling this compound.

Eye and Face Protection:
  • Requirement: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, are required.[2][3][4]

  • Rationale: Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes. Goggles are essential to prevent eye contact and the resulting severe irritation.

Skin and Body Protection:
  • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[4] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be disposed of immediately following established procedures.

  • Protective Clothing: A lab coat is standard, but for procedures with a higher risk of contamination, impervious or fire/flame-resistant clothing should be considered.[2][3][4]

  • Rationale: A multi-layered approach to skin protection minimizes the risk of accidental contact. The choice of glove material is critical and should be based on the specific solvents being used in conjunction with the compound.

Respiratory Protection:
  • Requirement: Handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][5] If exposure limits are likely to be exceeded or if irritation is experienced, a full-face respirator with an appropriate particle filter is necessary.[3][4]

  • Rationale: The primary route of exposure to be controlled is the inhalation of airborne particles. Engineering controls like fume hoods are the first line of defense, with respirators providing an additional layer of protection in specific scenarios.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow A Start: Handling This compound B Is the procedure conducted in a certified chemical fume hood? A->B C Standard PPE: - Nitrile/Butyl Gloves - Safety Goggles - Lab Coat B->C Yes F Proceed with caution. Re-evaluate procedure to minimize exposure. B->F No D Is there a risk of significant aerosolization or dust generation? C->D D->C No E Enhanced PPE: - Full-face respirator with  particle filter - Impervious clothing D->E Yes

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: From Benchtop to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for comprehensive safety.

Safe Handling and Storage Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5] All necessary PPE should be donned correctly.

  • Aliquotting and Weighing: These operations should be performed in a chemical fume hood to minimize the risk of inhalation.[4] Avoid the formation of dust.[4][5]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] Keep it segregated from incompatible materials such as strong oxidizing agents.[5] The storage location should be clearly labeled and secured.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5][6] Do not eat, drink, or smoke in the laboratory.[3][6]

Emergency Response and First Aid

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes.[2][5][7] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][5][7]
Skin Contact Take off contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water.[2][5][7] If skin irritation occurs, get medical advice.[2][5]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2][3][5] If breathing is difficult or if you feel unwell, seek medical attention.[2][3][5]
Ingestion Rinse mouth with water.[3][6] Immediately call a poison center or doctor.[6][7] Do not induce vomiting.

The following flowchart outlines the immediate steps to take in an emergency.

Emergency_Response_Plan A Exposure Event Occurs Eye Skin Inhalation Ingestion B Rinse with water for 15 mins. Remove contacts. Seek medical attention. A:f1->B C Remove contaminated clothing. Wash with soap and water. Seek medical attention if irritation persists. A:f2->C D Move to fresh air. Keep comfortable. Seek medical attention. A:f3->D E Rinse mouth. Call Poison Center/Doctor immediately. Do NOT induce vomiting. A:f4->E F Inform supervisor and EHS. B->F C->F D->F E->F

Caption: Emergency Response Plan for this compound Exposure.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of this compound. All waste materials, including the compound itself and any contaminated consumables, must be treated as hazardous waste.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[8]

    • Contaminated Materials: All items that have come into contact with the compound, such as gloves, pipette tips, and bench paper, must be collected in a separate, clearly labeled hazardous waste bag or container.[8]

  • Waste Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area. This area should be away from general laboratory traffic and incompatible materials.[8]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for pickup and disposal.[8]

    • Provide a full and accurate description of the waste.

    • Never dispose of this compound or its contaminated materials in general laboratory trash or down the drain.[7] Disposal must be in accordance with all applicable federal, state, and local regulations.[3][9]

By adhering to these detailed procedures, you contribute to a safer research environment for yourself and your colleagues. This commitment to excellence in safety is the foundation upon which groundbreaking scientific discoveries are built.

References

  • PubChem.4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711.
  • CHEMM.Personal Protective Equipment (PPE). U.S. Department of Health and Human Services. [Link]
  • Revanol.
  • CTAHR.UNIT 7: Personal Protective Equipment. University of Hawaii. [Link]
  • Bernardo Ecenarro.Recommended PPE to handle chemicals. BESA. [Link]
  • ASHP Publications.PERSONAL PROTECTIVE EQUIPMENT. ASHP. [Link]
  • OSHA.Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • WorkSafeBC.Table of exposure limits for chemical and biological substances. WorkSafeBC. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloroquinolin-4-amine
Reactant of Route 2
7-chloroquinolin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.